Product packaging for Philanthotoxin 343(Cat. No.:CAS No. 115976-93-7)

Philanthotoxin 343

Katalognummer: B039273
CAS-Nummer: 115976-93-7
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: DTWANULJDRVTFI-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Philanthotoxin 343 (PhTX-343) is a potent and selective non-competitive antagonist of ionotropic glutamate receptors, particularly the Ca2+-permeable AMPA and kainate receptor subtypes. As a synthetic analog of the natural wasp venom toxin, it acts as a low-affinity open-channel blocker, physically obstructing the ion channel pore upon receptor activation. This mechanism effectively inhibits the influx of cations, providing researchers with a critical tool to probe the function of specific glutamate receptor populations in synaptic transmission, plasticity, and excitotoxicity. Its research value is particularly high in studies of neurological disorders, such as ischemia, epilepsy, and ALS, where excessive glutamate receptor activity is a known pathological factor. By selectively antagonizing these receptors, this compound enables the dissection of their specific contributions to neuronal circuit function and dysfunction. This compound is essential for electrophysiological experiments, including patch-clamp recordings, and for cellular models investigating the molecular basis of excitatory signaling in the central nervous system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41N5O3 B039273 Philanthotoxin 343 CAS No. 115976-93-7

Eigenschaften

CAS-Nummer

115976-93-7

Molekularformel

C23H41N5O3

Molekulargewicht

435.6 g/mol

IUPAC-Name

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1

InChI-Schlüssel

DTWANULJDRVTFI-NRFANRHFSA-N

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Isomerische SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Kanonische SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Synonyme

philanthotoxin 343
philanthotoxin-343
PHTX 343
PHTX-343

Herkunft des Produkts

United States

Foundational & Exploratory

Philanthotoxin 343: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin (B172612) 343 (PhTX-343) is a synthetic analogue of Philanthotoxin 433, a polyamine toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. This technical guide provides an in-depth overview of the discovery, origin, and chemical synthesis of PhTX-343. It details its mechanism of action as a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data on its inhibitory activity and provides detailed experimental protocols for its synthesis and electrophysiological characterization. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Discovery and Origin

Philanthotoxin 343 is a synthetic compound, developed as a simplified and more synthetically accessible analogue of the naturally occurring Philanthotoxin 433 (PhTX-433).[1] PhTX-433 is a component of the venom of the female Egyptian solitary wasp, Philanthus triangulum, commonly known as the European beewolf.[1] The wasp utilizes this venom to paralyze its prey, primarily honeybees, by inducing rapid but reversible paralysis.[1] The paralytic effect is achieved through the blockage of excitatory neurotransmitter ion channels in the insect's neuromuscular system.[1]

The original PhTX-433 was isolated and structurally elucidated by Eldefrawi and colleagues in 1988.[1] Subsequent research focused on synthesizing analogues to investigate the structure-activity relationships and to develop more selective pharmacological probes. PhTX-343, which has a spermine (B22157) polyamine tail instead of the thermospermine (B1218049) tail of PhTX-433, emerged as a widely studied analogue due to its potent activity and simpler, symmetrical structure, making it easier to synthesize.[2]

Chemical Structure and Synthesis

This compound is characterized by a hydrophobic head group consisting of a butyryl moiety attached to a tyrosyl residue, and a hydrophilic polyamine tail derived from spermine. The numerals "343" in its name denote the number of methylene (B1212753) groups between the nitrogen atoms in the polyamine chain (butanamide-(L)-tyrosine-spermine).

Solid-Phase Synthesis of this compound

A common method for synthesizing PhTX-343 and its analogues is solid-phase synthesis. This approach allows for efficient purification by simple filtration and washing of the resin-bound intermediate products.

Experimental Protocol: Solid-Phase Synthesis of PhTX-343

This protocol is a generalized procedure based on established methods for synthesizing philanthotoxin analogues.

  • Resin Preparation:

    • Swell a suitable solid support resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF) for 1-2 hours.

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes.

    • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

  • Coupling of the First Amino Acid (L-Tyrosine):

    • Activate the carboxylic acid group of Fmoc-L-tyrosine(OtBu)-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours to form an amide bond.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • Acylation with Butyric Anhydride (B1165640):

    • Remove the Fmoc protecting group from the resin-bound tyrosine as described in the resin preparation step.

    • Acylate the free amino group by reacting the resin with butyric anhydride in the presence of DIPEA in DMF for 2-4 hours.

    • Wash the resin thoroughly.

  • Coupling of the Polyamine (Spermine):

    • Cleave the tyrosyl-butyramide moiety from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).

    • Activate the carboxylic acid of the cleaved product using a coupling agent like HBTU/DIPEA.

    • React the activated product with a mono-protected spermine derivative (e.g., mono-Boc-spermine) in solution.

    • Purify the resulting protected PhTX-343 by chromatography.

  • Deprotection and Purification:

    • Remove the protecting groups (e.g., Boc and tBu) from the polyamine and tyrosine moieties using a strong acid, typically trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.

    • Precipitate the crude PhTX-343 with cold diethyl ether.

    • Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Mechanism of Action

This compound is a non-competitive antagonist of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors, as well as nicotinic acetylcholine receptors (nAChRs).[1][3] Its mechanism of action involves the physical blockage of the open ion channel.[4][5]

The positively charged polyamine tail of PhTX-343 enters and occludes the ion channel pore, preventing the influx of cations like Na+ and Ca2+. The hydrophobic butyryl-tyrosyl head group is thought to anchor the molecule at the external vestibule of the channel. This "foot-in-the-door" mechanism is often voltage-dependent, with the blocking effect being more pronounced at negative membrane potentials.

Signaling Pathway

The primary signaling pathway affected by PhTX-343 is the direct inhibition of ion flow through ligand-gated ion channels. This disruption of synaptic transmission leads to the observed physiological effects, such as paralysis in insects and neuroprotection in models of excitotoxicity.

Signaling_Pathway cluster_receptor Ligand-Gated Ion Channel (nAChR or iGluR) Receptor Receptor (Closed State) Receptor_Open Receptor (Open State) Receptor->Receptor_Open Opens Receptor_Blocked Receptor (Blocked State) Receptor_Open->Receptor_Blocked Blocks Ion_Flow Cation Influx (Na+, Ca2+) Receptor_Open->Ion_Flow No_Ion_Flow No Cation Influx Receptor_Blocked->No_Ion_Flow Agonist Agonist (e.g., Acetylcholine, Glutamate) Agonist->Receptor Binds PhTX343 This compound PhTX343->Receptor_Open Cellular_Response Cellular Response (e.g., Depolarization, Excitotoxicity) Ion_Flow->Cellular_Response No_Cellular_Response Inhibition of Cellular Response No_Ion_Flow->No_Cellular_Response

Caption: Mechanism of this compound action on ligand-gated ion channels.

Quantitative Data

The inhibitory potency of this compound varies depending on the receptor subtype and the specific experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: IC50 Values of this compound on Nicotinic Acetylcholine Receptors (nAChRs)

Receptor SubtypeCell Type/SystemIC50 (µM)Holding Potential (mV)Reference
Human muscle (α1β1γδ)TE671 cells17-100[6]
Human neuronal α3β4Xenopus oocytes0.012-80[7]
Human neuronal α4β2Xenopus oocytes0.31-80[7]
Human neuronal α7Xenopus oocytes5.06-80[7]
Locust neuronalSchistocerca gregaria neurons0.80-75[2]

Table 2: IC50 Values of this compound on Ionotropic Glutamate Receptors (iGluRs)

Receptor SubtypeCell Type/SystemIC50 (µM)Holding Potential (mV)Reference
NMDAXenopus oocytes (rat brain RNA)2.01-80[5]
AMPAXenopus oocytes (rat brain RNA)0.46-80[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the receptors in the cell membrane and to quantify the inhibitory effect of PhTX-343.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or Xenopus oocytes injected with cRNA).

    • Plate cells on glass coverslips for recording.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.3 with KOH.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., acetylcholine or glutamate) to elicit a current response.

    • Co-apply the agonist with varying concentrations of PhTX-343 to determine the inhibitory effect.

    • Record and analyze the currents using appropriate software to calculate the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start Solid_Phase_Synthesis Solid-Phase Synthesis of PhTX-343 Start->Solid_Phase_Synthesis Cleavage_Deprotection Cleavage from Resin and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification RP-HPLC Purification Cleavage_Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization Pure_PhTX343 Pure PhTX-343 Characterization->Pure_PhTX343 Electrophysiology Whole-Cell Patch-Clamp Recording Pure_PhTX343->Electrophysiology Receptor_Expression Receptor Expression (e.g., in Xenopus oocytes) Receptor_Expression->Electrophysiology Data_Analysis Data Analysis (IC50 determination) Electrophysiology->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for the synthesis and evaluation of PhTX-343.

Conclusion

This compound, a synthetic analogue of a natural wasp venom toxin, has proven to be an invaluable tool in neuroscience and pharmacology. Its well-defined structure, accessible synthesis, and potent, non-competitive antagonism of major excitatory ligand-gated ion channels make it a powerful probe for studying receptor function and ion channel biophysics. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research into the specific interactions of PhTX-343 with different receptor subtypes will continue to enhance our understanding of synaptic transmission and may pave the way for the development of novel therapeutics targeting these critical receptors.

References

Philanthotoxin 343 (PhTX-343): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Philanthotoxin (B172612) 343 (PhTX-343), a synthetic analogue of the naturally occurring wasp venom toxin, PhTX-433. PhTX-343 is a potent non-competitive antagonist of several excitatory ligand-gated ion channels, making it a valuable molecular tool for studying ionotropic receptors and a lead compound in drug discovery, particularly for neurodegenerative disorders.

Chemical Structure of Philanthotoxin 343

This compound is a polyamine amide toxin characterized by a modular structure consisting of a hydrophobic headgroup and a hydrophilic polyamine tail. This structure allows it to effectively enter and block the ion channels of its target receptors. The molecule can be divided into distinct regions: a tyrosyl residue, an N-butanoyl (or butyryl) group, and a spermine-like polyamine chain.[1][2]

The specific arrangement of the polyamine moiety is denoted by the numbers "343," which represent the number of methylene (B1212753) groups separating the amine groups in the chain, starting from the amide linkage.[3] The full chemical identity of (R)-Philanthotoxin 343 is detailed below.

Key Chemical Identifiers:

  • Molecular Formula: C₂₃H₄₁N₅O₃[3][4]

  • Molecular Weight: 435.6 g/mol [3][4]

  • IUPAC Name: N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide[3]

  • SMILES: CCCC(=O)N--INVALID-LINK--C(=O)NCCCNCCCCNCCCN[4]

  • InChI Key: DTWANULJDRVTFI-OAQYLSRUSA-N[4]

Below is a diagram illustrating the distinct regions of the PhTX-343 molecule.

Figure 1: Chemical Structure of this compound

Mechanism of Action

PhTX-343 functions as a non-competitive antagonist at ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[5][6] Its primary mechanism involves acting as an open-channel blocker. The positively charged polyamine tail enters the ion channel pore of an activated receptor, physically occluding the passage of ions and thereby inhibiting neurotransmission. This action is often use-dependent, meaning the toxin has a higher affinity for receptors that are actively being opened by an agonist.[5][7]

Figure 2: PhTX-343 Mechanism of Action cluster_membrane Postsynaptic Membrane cluster_receptor_open Open State cluster_receptor_blocked Blocked State Receptor_Open Ionotropic Receptor (e.g., nAChR, iGluR) Pore_Open Ion Pore (Open) Receptor_Open->Pore_Open activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) Pore_Open->Ion_Influx allows Agonist_Bound Agonist (e.g., ACh, Glutamate) Agonist_Bound->Receptor_Open binds Receptor_Blocked Ionotropic Receptor Pore_Blocked Ion Pore (Blocked) No_Influx No Cation Influx Pore_Blocked->No_Influx PhTX PhTX-343 PhTX->Pore_Blocked occludes

Figure 2: PhTX-343 Mechanism of Action

Chemical Synthesis of PhTX-343

The synthesis of PhTX-343 can be achieved through both solution-phase and solid-phase methods.[1][4] The modular nature of the molecule lends itself well to a convergent synthesis strategy, typically involving the coupling of three key building blocks: an N-protected L-tyrosine derivative, a butyric acid derivative (or other acyl group), and a selectively protected spermine (B22157) polyamine.

Below is a generalized workflow for the solution-phase synthesis of PhTX-343.

Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343 Tyrosine L-Tyrosine Protected_Tyr Protect Tyrosine (e.g., O-benzyl, Nα-Fmoc) Tyrosine->Protected_Tyr Activated_Tyr Activate Carboxyl Group (e.g., Pentafluorophenyl ester) Protected_Tyr->Activated_Tyr Coupling1 Couple Protected Tyrosine and Protected Spermine Activated_Tyr->Coupling1 Spermine Spermine Protected_Spermine Selectively Protect Spermine (e.g., Boc, Cbz) Spermine->Protected_Spermine Protected_Spermine->Coupling1 Intermediate1 Intermediate Conjugate Coupling1->Intermediate1 Deprotection_N Remove Nα-protecting group (e.g., Piperidine (B6355638) for Fmoc) Intermediate1->Deprotection_N Intermediate2 Free Amine Intermediate Deprotection_N->Intermediate2 Coupling2 Couple Activated Butyric Acid Intermediate2->Coupling2 ButyricAcid Butyric Acid Activated_Butyric Activate Butyric Acid (e.g., Pentafluorophenyl ester) ButyricAcid->Activated_Butyric Activated_Butyric->Coupling2 Protected_PhTX Fully Protected PhTX-343 Coupling2->Protected_PhTX Deprotection_Final Final Deprotection (Remove all protecting groups) Protected_PhTX->Deprotection_Final Purification Purification (e.g., RP-HPLC) Deprotection_Final->Purification Final_Product PhTX-343 Purification->Final_Product

Figure 3: Generalized Solution-Phase Synthesis Workflow for PhTX-343

Quantitative Pharmacological Data

PhTX-343 and its analogues have been extensively studied to determine their inhibitory potency on various receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency. The tables below summarize key IC₅₀ values for PhTX-343 across different ionotropic receptors.

Table 1: Inhibitory Potency (IC₅₀) of PhTX-343 on Nicotinic Acetylcholine Receptors (nAChRs)

Receptor SubtypePreparationIC₅₀ (μM)Membrane PotentialReference
Human Muscle-typeTE671 cells17-100 mV[7]
Human Muscle-typeTE671 cells16.6-100 mV[8][9]
LocustMushroom body neurons0.80-75 mV[5]
Ganglionic (α3β4)Xenopus oocytes0.0077-100 mV[10]
Brain (α4β2)Xenopus oocytes0.080-100 mV[10]

Table 2: Inhibitory Potency (IC₅₀) of PhTX-343 on Ionotropic Glutamate Receptors (iGluRs)

Receptor SubtypePreparationIC₅₀ (μM)Membrane PotentialReference
NMDA ReceptorsXenopus oocytes (rat brain RNA)2.01-80 mV[8][9]
AMPA ReceptorsXenopus oocytes (rat brain RNA)0.46-80 mV[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides representative protocols for the synthesis of PhTX-343 and its characterization using two-electrode voltage clamp electrophysiology.

Solution-Phase Synthesis of PhTX-343

This protocol is a representative procedure based on established methods for synthesizing philanthotoxin analogues.[1][5] It involves the sequential coupling of protected amino acid and acyl moieties to a selectively protected polyamine backbone, followed by deprotection and purification.

Materials:

  • Nα-Fmoc-O-benzyl-L-tyrosine

  • N¹,N¹²-di-Boc-spermine

  • Butyric acid

  • Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reagents for purification (e.g., RP-18 silica (B1680970), HPLC solvents)

Procedure:

  • Activation of Nα-Fmoc-O-benzyl-L-tyrosine: Dissolve Nα-Fmoc-O-benzyl-L-tyrosine in DMF. Add DIPEA and PFP-TFA and stir at room temperature for 1-2 hours to form the pentafluorophenyl (PFP) ester. Monitor reaction completion by TLC.

  • First Coupling Reaction: In a separate flask, dissolve N¹,N¹²-di-Boc-spermine in DMF. Add the activated tyrosine-PFP ester solution to the spermine solution and stir at room temperature overnight.

  • Work-up and Isolation: Evaporate the DMF under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., NaHCO₃, brine) to remove impurities. Dry the organic layer and evaporate to yield the crude tyrosine-spermine conjugate.

  • Fmoc Deprotection: Dissolve the crude conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent to yield the Nα-deprotected intermediate.

  • Activation of Butyric Acid: In a separate flask, activate butyric acid with PFP-TFA and DIPEA in DMF, similar to step 1.

  • Second Coupling Reaction: Dissolve the Nα-deprotected intermediate in DMF and add the activated butyric acid-PFP ester. Stir at room temperature overnight to form the fully protected PhTX-343.

  • Final Deprotection: Dissolve the fully protected product in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir for 1-2 hours at room temperature to remove the Boc and O-benzyl protecting groups.

  • Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Collect the precipitate and purify using vacuum liquid chromatography on octadecylsilyl silica (RP-18) or by preparative reverse-phase HPLC to obtain pure PhTX-343.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of PhTX-343's inhibitory activity on ligand-gated ion channels expressed in Xenopus laevis oocytes, a common method cited in the literature.[4][6][10]

Materials:

  • Xenopus laevis oocytes

  • cRNA of the receptor subunits of interest (e.g., nAChR or iGluR subunits)

  • Recording solution (e.g., ND96 buffer)

  • Agonist solution (e.g., acetylcholine or glutamate in ND96)

  • PhTX-343 stock solution and serial dilutions

  • TEVC amplifier and data acquisition system

  • Glass capillaries for pulling electrodes

  • 3 M KCl solution for filling electrodes

  • Micromanipulators

Procedure:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the target receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically between -70 mV and -100 mV, to study inwardly rectifying channels.[8][10]

  • Eliciting Control Currents: Apply the agonist solution to the oocyte to activate the expressed receptors and record the resulting inward current. Wash the chamber with the recording solution until the current returns to baseline. Repeat several times to ensure a stable response.

  • Application of PhTX-343: Co-apply the agonist along with a specific concentration of PhTX-343. Record the peak inward current. The inhibition is calculated as the percentage reduction in the current amplitude compared to the control response.

  • Dose-Response Curve Generation: Repeat step 6 with a range of PhTX-343 concentrations (typically from nanomolar to high micromolar). Plot the percentage of inhibition against the logarithm of the toxin concentration.

  • Data Analysis: Fit the dose-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration of PhTX-343 required to inhibit 50% of the maximal agonist-induced current.

References

An In-Depth Technical Guide to the Mechanism of Action of Philanthotoxin-343 on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin-343 (PhTX-343) is a synthetic analogue of the naturally occurring polyamine amide toxin, philanthotoxin-433, isolated from the venom of the digger wasp, Philanthus triangulum. It is a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including the N-methyl-D-aspartate receptor (NMDAR). This technical guide provides a comprehensive overview of the mechanism of action of PhTX-343 on NMDARs, detailing its binding site, the kinetics of its channel block, its effects on downstream signaling pathways, and relevant experimental protocols.

Core Mechanism of Action: Open Channel Blockade

PhTX-343 functions as a non-competitive antagonist of the NMDA receptor. Its primary mechanism of action is through open channel block. This means that PhTX-343 enters and occludes the ion channel pore of the NMDAR only after the receptor has been activated by the binding of both glutamate and its co-agonist, glycine (B1666218) (or D-serine). This activity-dependent nature of inhibition is a key feature of its pharmacological profile.

The inhibition by PhTX-343 is strongly voltage-dependent. The positively charged polyamine tail of the molecule is driven into the channel pore by a negative membrane potential, leading to a more potent block at hyperpolarized potentials. Conversely, depolarization of the membrane helps to expel the toxin from the pore, relieving the block. This voltage-dependency is a critical factor in the kinetics of PhTX-343's interaction with the NMDA receptor.

Binding Site within the NMDA Receptor Pore

While the precise atomic interactions are still under investigation, studies suggest that PhTX-343 binds deep within the ion channel pore of the NMDA receptor. The polyamine tail of PhTX-343 is thought to interact with negatively charged or hydrophilic residues lining the channel. Although specific site-directed mutagenesis studies on PhTX-343's interaction with NMDA receptors are limited, research on other polyamine toxins and channel blockers provides insights into potential binding determinants within the transmembrane domains (M1-M4) that form the pore.

Quantitative Analysis of PhTX-343 Inhibition

The potency of PhTX-343 as an NMDA receptor antagonist has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its inhibitory activity.

Receptor SubtypeIC50 (µM)Experimental SystemHolding PotentialReference
Native NMDARs (rat brain RNA)2.01Xenopus oocytes-80 mV[1]
GluN1/GluN2A-Xenopus oocytes-
GluN1/GluN2B-Xenopus oocytes-
GluN1/GluN2C-Xenopus oocytes-
GluN1/GluN2D-Xenopus oocytes-
Kinetics of Channel Block

The voltage-dependent nature of PhTX-343 block is characterized by its on-rate (kon) and off-rate (koff) constants. These parameters describe the speed at which the toxin enters and leaves the channel pore, respectively, and are influenced by the membrane potential.

  • On-rate (kon): The rate of PhTX-343 binding to the open channel is accelerated at more negative membrane potentials.

  • Off-rate (koff): The rate of PhTX-343 unbinding from the channel is faster at more depolarized membrane potentials.

Detailed kinetic studies have shown that the inhibition by PhTX-343 develops over a timescale of hundreds of milliseconds, and recovery from the block occurs in the order of about 100 milliseconds upon depolarization[2][3].

Downstream Signaling Pathways Affected by PhTX-343

By blocking the influx of Ca2+ through the NMDA receptor channel, PhTX-343 significantly impacts downstream intracellular signaling cascades. NMDA receptor-mediated Ca2+ influx is a critical trigger for numerous cellular processes, including synaptic plasticity and gene expression.

Inhibition of Calcium-Dependent Signaling

The primary consequence of PhTX-343's channel-blocking action is the attenuation of the localized increase in intracellular calcium concentration ([Ca2+]i) that normally follows NMDA receptor activation. This has profound effects on various calcium-dependent enzymes and signaling molecules.

Modulation of the CREB Signaling Pathway

One of the key downstream targets of NMDA receptor-mediated calcium signaling is the transcription factor cAMP response element-binding protein (CREB). Calcium influx through NMDA receptors can lead to the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate and activate CREB. Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and memory.

By blocking Ca2+ influx, PhTX-343 is expected to inhibit the activation of CREB. This can have significant consequences, particularly in the context of excitotoxicity, where excessive NMDA receptor activation leads to neuronal cell death. In such scenarios, the inhibitory action of PhTX-343 can be neuroprotective[4][5][6][7][8].

Signaling Pathway Diagram

NMDA_PhTX343_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:g Glycine Glycine Glycine->NMDAR:gy PhTX_343 PhTX-343 PhTX_343->NMDAR:p Blocks Open Channel Ca2 Ca²⁺ NMDAR:p->Ca2 Ca²⁺ Influx CaM Calmodulin Ca2->CaM CaMK CaMK CaM->CaMK CREB CREB CaMK->CREB Phosphorylation pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Transcription

Caption: Signaling pathway of NMDA receptor activation and its inhibition by PhTX-343.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize the mechanism of action of PhTX-343 on NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in response to agonist application and to quantify the blocking effects of PhTX-343.

Experimental Workflow

Electrophysiology_Workflow Cell_Culture Prepare neuronal culture or transfected cell line Seal_Formation Form a giga-ohm seal on a single cell Cell_Culture->Seal_Formation Pipette_Prep Pull glass micropipettes (3-5 MΩ resistance) Pipette_Prep->Seal_Formation Solution_Prep Prepare external and internal solutions Recording Record baseline NMDA-evoked currents (voltage-clamp) Solution_Prep->Recording Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Whole_Cell->Recording Drug_Application Apply PhTX-343 at varying concentrations Recording->Drug_Application Data_Analysis Analyze current inhibition, voltage-dependency, and kinetics Drug_Application->Data_Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4). MgCl2 is typically omitted to prevent voltage-dependent block by magnesium.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2). Cesium is used to block potassium channels.

  • Recording:

    • Establish a whole-cell voltage-clamp configuration.

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • After establishing a stable baseline, co-apply NMDA/glycine with varying concentrations of PhTX-343.

    • To study voltage-dependency, apply voltage steps to a range of potentials in the presence and absence of PhTX-343.

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes to determine the percentage of inhibition.

    • Construct concentration-response curves to calculate the IC50 value.

    • Analyze the time course of the current decay in the presence of PhTX-343 to determine the on-rate of the block.

    • Measure the time course of current recovery after a depolarizing step to determine the off-rate.

Radioligand Binding Assay

This assay is used to determine the binding affinity of PhTX-343 to the NMDA receptor ion channel. A common approach is a competition binding assay using a radiolabeled channel blocker like [3H]MK-801.

Experimental Workflow

Binding_Assay_Workflow Membrane_Prep Prepare brain membrane homogenates Incubation Incubate membranes with [³H]MK-801 and PhTX-343 Membrane_Prep->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Quantification Quantify bound radioactivity using scintillation counting Separation->Quantification Data_Analysis Determine Ki value from competition binding curves Quantification->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 5 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801 (e.g., 1-5 nM), and varying concentrations of PhTX-343.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled channel blocker like unlabeled MK-801).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the PhTX-343 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Philanthotoxin-343 is a valuable pharmacological tool for studying NMDA receptors due to its well-defined mechanism as a non-competitive, voltage-dependent open channel blocker. Its ability to modulate NMDA receptor function in an activity-dependent manner makes it a compound of interest for neuroprotective strategies in conditions associated with NMDA receptor overactivation. Further research, particularly site-directed mutagenesis studies to pinpoint its binding site and detailed kinetic analysis of its interaction with specific NMDA receptor subtypes, will provide a more complete understanding of its mechanism of action and potential therapeutic applications.

References

The Neuroprotective Potential of Philanthotoxin 343: An In-depth Technical Guide to Early Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 343 (PhTX-343) is a synthetic analogue of philanthotoxin-433, a polyamine-containing toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. Early research into its neurotoxic properties has revealed a fascinating dual role: while potently paralyzing its insect prey, PhTX-343 and its analogues have demonstrated significant neuroprotective effects in vertebrate models of excitotoxicity. This technical guide provides a comprehensive overview of the foundational studies on PhTX-343 neurotoxicity, with a focus on its mechanism of action, quantitative effects, and the detailed experimental protocols used in this early research.

Core Mechanism of Action: A Non-Competitive Antagonist

Philanthotoxins, including PhTX-343, exert their effects primarily by acting as non-competitive antagonists of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This non-competitive inhibition is use- and voltage-dependent, suggesting that the toxin blocks the ion channel when it is in its open state. The unique structure of PhTX-343, featuring a hydrophobic head and a hydrophilic polyamine tail, allows it to physically occlude the channel pore, thereby preventing ion influx and subsequent neuronal depolarization.

The primary targets of PhTX-343's neuroprotective action in the context of excitotoxicity are the N-methyl-D-aspartate receptors (NMDARs).[1][2] Overactivation of NMDARs by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal damage and death—a process known as excitotoxicity. By blocking the NMDAR channel, PhTX-343 effectively mitigates this downstream neurotoxic cascade.

Quantitative Data from Early Neuroprotection Studies

The neuroprotective efficacy of PhTX-343 has been quantified in several key preclinical studies, primarily utilizing a rat model of NMDA-induced retinal injury. The following tables summarize the significant quantitative findings from this research.

Table 1: Effects of PhTX-343 on Retinal Morphology in NMDA-Induced Injury Model
ParameterControl (PBS)NMDA (160 nM)PhTX-343 (160 nM) + NMDAFold Change (PhTX-343 vs. NMDA)Reference
Number of Retinal Cell Nuclei / 100 µm² of GCL Not ReportedSignificantly lower than controlSignificantly higher than NMDA1.7-fold increase[3]
Number of Retinal Cell Nuclei / 100 µm length of GCL Not ReportedMarkedly lower than controlSignificantly higher than NMDA2.9-fold increase[3]
Fractional Ganglion Cell Layer (GCL) Thickness within Inner Retina (IR) Not ReportedSignificantly thinner than controlSignificantly thicker than NMDA1.28-fold increase[4][5]

GCL: Ganglion Cell Layer; IR: Inner Retina; NMDA: N-methyl-D-aspartate; PBS: Phosphate-Buffered Saline; PhTX-343: this compound.

Table 2: Effect of PhTX-343 on a Biomarker of Nitrosative Stress
ParameterControl (PBS)NMDA (160 nM)PhTX-343 (160 nM) + NMDAFold Change (PhTX-343 vs. NMDA)Reference
Retinal 3-Nitrotyrosine (3-NT) Levels Not ReportedSignificantly higher than controlSignificantly lower than NMDA1.74-fold decrease[4][5]

3-NT is a marker of protein damage by peroxynitrite, a reactive nitrogen species indicative of nitrosative stress.

Table 3: Inhibitory Concentration (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptors
Receptor TypeIC50 (at -100 mV)Cell LineReference
Human Muscle nAChR 17 µMTE671[2]
Rat Neuronal nAChR 16.6 µMXenopus Oocytes[6]

Experimental Protocols: A Detailed Methodological Overview

The following sections provide detailed protocols for the key experiments cited in the early studies of PhTX-343 neurotoxicity.

NMDA-Induced Retinal Injury in a Rat Model

This in vivo model is crucial for studying excitotoxicity and the neuroprotective effects of compounds like PhTX-343.

  • Animal Model: Male Sprague-Dawley or albino Lewis rats are commonly used.[7][8][9]

  • Anesthesia: An intraperitoneal injection of a ketamine (e.g., 80 mg/kg) and xylazine (B1663881) (e.g., 12 mg/kg) mixture is administered.[8][9]

  • Intravitreal Injections:

    • Pupils are dilated using a topical mydriatic agent (e.g., 1% tropicamide).

    • Using a Hamilton syringe with a fine-gauge needle, a small volume (typically 2-5 µL) of the test substance is injected into the vitreous humor of both eyes.

    • NMDA Group: Receives an intravitreal injection of NMDA (e.g., 160 nM or 80-320 nmol) dissolved in sterile phosphate-buffered saline (PBS).[3][4][5][8][9]

    • PhTX-343 Treatment Group: Receives an intravitreal injection of PhTX-343 (e.g., 160 nM) 24 hours prior to the NMDA injection.[3][4][5][9]

    • Control Group: Receives an intravitreal injection of the vehicle (PBS).[3][4][5][9]

  • Post-Injection Monitoring: Animals are allowed to recover and are monitored for a set period (e.g., 7 days) before tissue collection.[4][5]

Histological Analysis of Retinal Morphology

This protocol is used to visualize and quantify the structural changes in the retina following experimental treatments.

  • Tissue Preparation:

    • Rats are euthanized, and the eyes are enucleated.

    • The eyes are fixed in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution).

    • The fixed tissues are processed, embedded in paraffin, and sectioned.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Retinal sections are deparaffinized and rehydrated.

    • Sections are stained with hematoxylin (stains cell nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink).

    • Stained sections are dehydrated and mounted for microscopic examination.

  • Quantification of Retinal Layers:

    • Images of the stained retinal sections are captured using a light microscope.

    • Image analysis software is used to measure the thickness of the ganglion cell layer (GCL) and the inner retina (IR).

    • The number of cell nuclei within a defined area (e.g., per 100 µm² or per 100 µm length) of the GCL is counted.[3]

Quantification of 3-Nitrotyrosine (3-NT) by ELISA

This assay measures the levels of 3-NT, a biomarker for nitrosative stress, in retinal tissue.

  • Sample Preparation:

    • Retinal tissue is homogenized in a suitable lysis buffer.

    • The homogenate is centrifuged, and the supernatant (protein lysate) is collected.

    • The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • ELISA Protocol (Competitive ELISA):

    • A microplate pre-coated with a 3-NT antibody is used.

    • Standards (known concentrations of 3-NT) and retinal protein samples are added to the wells.

    • A biotinylated anti-3-NT antibody is added to each well. This antibody will compete with the 3-NT in the sample for binding to the coated antibody.

    • The plate is incubated and then washed to remove unbound reagents.

    • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.

    • After another incubation and wash step, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.

    • The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the amount of 3-NT in the sample.

    • A standard curve is generated from the readings of the standards, and the concentration of 3-NT in the samples is calculated.[10][11]

Electrophysiological Recordings

Electrophysiology techniques are essential for characterizing the direct effects of PhTX-343 on ion channel function. While specific detailed protocols for PhTX-343 from the earliest studies are not extensively available, the following represents a general methodology based on standard practices for studying ion channel modulators.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is ideal for studying cloned ion channels expressed in a heterologous system.

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., specific nAChR or iGluR subunits). The oocytes are then incubated for several days to allow for protein expression.

    • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection.

    • Voltage Clamping: The membrane potential is held at a specific voltage (e.g., -60 mV).

    • Drug Application: The oocyte is perfused with a solution containing an agonist (e.g., acetylcholine for nAChRs or glutamate for iGluRs) to elicit an ionic current. PhTX-343 is then co-applied with the agonist to observe its inhibitory effect on the current.

    • Data Analysis: The reduction in current amplitude in the presence of PhTX-343 is measured at various concentrations to determine the IC50 value. The voltage dependence of the block can be assessed by applying voltage steps and measuring the current inhibition at different membrane potentials.[12][13]

Visualizations of Key Pathways and Workflows

Signaling Pathway of NMDA-Induced Excitotoxicity and PhTX-343 Intervention

G cluster_0 Cellular Environment Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds to Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Opens channel, allowing Neuronal Damage Neuronal Damage Ca2+ Influx->Neuronal Damage Leads to PhTX-343 PhTX-343 PhTX-343->NMDAR Blocks

Caption: PhTX-343 neuroprotection via NMDA receptor antagonism.

Experimental Workflow for Assessing PhTX-343 Neuroprotection in a Rat Model

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Analysis Rat Model Rat Model Control (PBS) Control (PBS) Rat Model->Control (PBS) NMDA NMDA Rat Model->NMDA PhTX-343 + NMDA PhTX-343 + NMDA Rat Model->PhTX-343 + NMDA Histology Histology Control (PBS)->Histology ELISA ELISA Control (PBS)->ELISA NMDA->Histology NMDA->ELISA PhTX-343 + NMDA->Histology PhTX-343 + NMDA->ELISA

References

Philanthotoxin 343 vs. Philanthotoxin 433: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Philanthotoxin 343 (PhTX-343) and Philanthotoxin 433 (PhTX-433), two potent polyamine toxins known for their inhibitory activity on excitatory ligand-gated ion channels. This document summarizes their chemical structures, mechanisms of action, and pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Philanthotoxins are components of the venom of the Egyptian solitary wasp, Philanthus triangulum.[1] The naturally occurring δ-philanthotoxin, also known as PhTX-433, is the most active of these toxins.[1] Both PhTX-433 and its synthetic analogue, PhTX-343, are non-selective, non-competitive antagonists of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] Their ability to block these receptors, which are crucial for synaptic transmission, results in the paralysis of the wasp's prey.[1] The modular structure of philanthotoxins, consisting of a hydrophobic head, a central amino acid residue, and a hydrophilic polyamine tail, allows for the synthesis of numerous analogues with varying selectivity and potency, making them valuable tools in neuropharmacology and drug discovery.[1][2][3]

Chemical Structures

The primary difference between PhTX-433 and PhTX-343 lies in the arrangement of the polyamine tail. PhTX-433 contains a thermospermine (B1218049) moiety, while PhTX-343 has a spermine (B22157) moiety. This structural variation is explicitly shown in the number designations, which represent the number of methylene (B1212753) groups between the nitrogen atoms in the polyamine chain.

G cluster_phtx433 Philanthotoxin 433 (PhTX-433) cluster_phtx343 This compound (PhTX-343) phtx433 phtx433 l1 Butyryl l2 Tyrosyl l3 NH l4 l5 NH l6 l7 NH l8 l9 NH2 phtx343 phtx343 r1 Butyryl r2 Tyrosyl r3 NH r4 r5 NH r6 r7 NH r8 r9 NH2 cluster_receptor Ligand-Gated Ion Channel Receptor_Closed Closed State Agonist unbound Receptor_Open Open State Agonist bound Receptor_Closed->Receptor_Open Opens Receptor_Open->Receptor_Closed Closes/Desensitizes Receptor_Blocked Blocked State Agonist & Toxin bound Receptor_Open->Receptor_Blocked Receptor_Blocked->Receptor_Open Unbinds Agonist Agonist Agonist->Receptor_Closed:head Binds Philanthotoxin Philanthotoxin Philanthotoxin->Receptor_Open:head Enters & Blocks Pore Start Start Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes Start->Oocyte_Harvest cRNA_Injection Inject Receptor Subunit cRNA into Oocytes Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Place Oocyte in Recording Chamber & Impale with Microelectrodes Incubation->TEVC_Setup Clamping Voltage Clamp Oocyte (e.g., -80 mV) TEVC_Setup->Clamping Agonist_Application Apply Agonist to Elicit Baseline Current Clamping->Agonist_Application Toxin_Application Co-apply Agonist and Philanthotoxin Agonist_Application->Toxin_Application Data_Acquisition Record Reduction in Agonist-Induced Current Toxin_Application->Data_Acquisition Analysis Determine IC50 from Concentration-Response Curve Data_Acquisition->Analysis End End Analysis->End

References

Philanthotoxin 343: A Technical Guide to its Binding Sites on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding sites of Philanthotoxin 343 (PhTX-343) on nicotinic acetylcholine (B1216132) receptors (nAChRs). PhTX-343, a synthetic analog of the naturally occurring philanthotoxin-433 from the venom of the digger wasp, is a potent non-competitive inhibitor of nAChRs with significant subtype selectivity. Understanding its mechanism of action and binding sites is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting nAChRs.

Quantitative Data Summary

The inhibitory effects of PhTX-343 on various nAChR subtypes have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate the subtype-selective nature of PhTX-343 antagonism.

nAChR SubtypeExpression SystemIC50 (µM)Holding Potential (mV)Reference
Neuronal
α3β4Xenopus oocytes0.012-80[1][2][3]
α3β4Xenopus oocytes0.0077-100[4]
α4β2Xenopus oocytes0.312-80[1]
α4β2Xenopus oocytes0.080-100[4]
α4β4Xenopus oocytes0.06-80[1]
α3β2Xenopus oocytes1.37-80[1]
α7Xenopus oocytes5.06-80[1]
Muscle
α1β1γδ (embryonic)Xenopus oocytes11.9-80[1]
Human muscleTE671 cells17-100[5][6]
Insect
Locust neuronalCultured locust neurons0.80-75[7]

Mechanism of Action and Binding Sites

PhTX-343 primarily acts as an open-channel blocker of nAChRs.[1][7] Its binding is voltage-dependent , with inhibition being more pronounced at negative membrane potentials.[1][5][6] This characteristic is consistent with the toxin binding within the ion channel pore, where the electric field influences its interaction.

The primary binding site for PhTX-343 is located within the M2 transmembrane domain , which lines the ion channel pore of the nAChR.[1] The polyamine tail of PhTX-343 is thought to extend into the pore, physically occluding the channel and preventing ion flow. The aromatic head group of the toxin likely interacts with shallower regions of the pore.[1]

Studies suggest the existence of at least two distinct binding sites for philanthotoxins: one located deep within the pore responsible for the voltage-dependent block, and another near the extracellular entrance that may be involved in enhancing receptor desensitization.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of PhTX-343 with nAChRs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including nAChRs, expressed in Xenopus oocytes.

1. Oocyte Preparation:

  • Harvest oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution.

  • Inject oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the membrane potential at a holding potential, typically between -80 mV and -100 mV.

  • Apply acetylcholine (ACh) to activate the nAChRs and elicit an inward current.

  • To determine the IC50 of PhTX-343, co-apply varying concentrations of the toxin with a fixed concentration of ACh.

  • Record the peak and steady-state currents in the presence and absence of the toxin.

  • Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.

Whole-Cell Patch Clamp Recording in TE671 Cells

This technique allows for the recording of ionic currents from the entire cell membrane of cultured cells, such as the human muscle-like TE671 cell line which endogenously expresses adult muscle-type nAChRs.

1. Cell Culture:

  • Culture TE671 cells in appropriate media and conditions until they reach a suitable confluency for recording.

2. Pipette Preparation:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.

  • Fire-polish the pipette tips to a resistance of 2-5 MΩ.

  • Fill the pipettes with an internal solution containing appropriate ions and buffers.

3. Recording:

  • Position a patch pipette near a target cell using a micromanipulator.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell at a desired holding potential (e.g., -100 mV).

  • Perfuse the cell with an external solution containing ACh to elicit nAChR currents.

  • Co-perfuse with different concentrations of PhTX-343 and ACh to measure the inhibitory effect.

  • Record and analyze the currents as described for the TEVC technique.

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues within the nAChR that are critical for PhTX-343 binding.

1. Mutagenesis:

  • Introduce point mutations into the cDNA encoding the nAChR subunit of interest, typically within the M2 domain. This is often done using a PCR-based method with primers containing the desired mutation.

  • Sequence the mutated cDNA to confirm the presence of the intended mutation and the absence of any other mutations.

2. Expression and Functional Analysis:

  • Express the mutated nAChRs in Xenopus oocytes or a suitable cell line.

  • Perform electrophysiological recordings (TEVC or patch clamp) to assess the inhibitory potency of PhTX-343 on the mutant receptors.

  • A significant change in the IC50 value for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for PhTX-343 binding. For instance, mutating a key residue in the β4 subunit to its equivalent in the less sensitive β2 subunit can decrease the potency of PhTX-343.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by nAChR activation and the general workflow of the experimental techniques described.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates PhTX This compound PhTX->Ion_Channel Blocks Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Na_Ca_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response PI3K_Akt PI3K / Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK / ERK Pathway Ca_Signaling->MAPK_ERK PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: nAChR signaling and PhTX-343 inhibition.

TEVC_Workflow Start Start: Oocyte Harvest and Preparation cRNA_Injection cRNA Microinjection (nAChR subunits) Start->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording Electrophysiological Recording (Application of ACh +/- PhTX-343) TEVC_Setup->Recording Data_Analysis Data Analysis (IC50 determination) Recording->Data_Analysis End End: Characterization of PhTX-343 Inhibition Data_Analysis->End

Caption: Two-Electrode Voltage Clamp workflow.

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., TE671 cells) Pipette_Prep Patch Pipette Fabrication and Filling Start->Pipette_Prep Seal_Formation Gigaohm Seal Formation Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Recording Current Recording (Application of ACh +/- PhTX-343) Whole_Cell->Recording Data_Analysis Data Analysis (IC50 determination) Recording->Data_Analysis End End: Characterization of PhTX-343 Inhibition Data_Analysis->End

Caption: Whole-Cell Patch Clamp workflow.

Conclusion

This compound is a valuable pharmacological tool for studying nicotinic acetylcholine receptors due to its potent, voltage-dependent, and subtype-selective inhibitory properties. Its primary binding site within the ion channel pore makes it a classic example of an open-channel blocker. The detailed experimental protocols and understanding of its interaction at the molecular level, as outlined in this guide, are essential for researchers and drug development professionals aiming to modulate nAChR function for therapeutic purposes. Further investigation into the specific residues governing its subtype selectivity will continue to refine our understanding of nAChR pharmacology and aid in the design of more targeted and effective drugs.

References

Unraveling the Intricacies of Philanthotoxin-343: A Technical Guide to its Non-Competitive Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the non-competitive antagonism of Philanthotoxin-343 (PhTX-343), a synthetic analog of the naturally occurring wasp toxin Philanthotoxin-433. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ion channel modulation.

Executive Summary

Philanthotoxin-343 is a potent, non-competitive antagonist of ionotropic receptors, primarily targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDARs). Its mechanism of action is characterized by a voltage-dependent and use-dependent open-channel block. This means that PhTX-343 enters and occludes the ion channel pore only when the channel is in its open state, a process that is facilitated by membrane hyperpolarization. This unique mode of antagonism makes PhTX-343 a valuable tool for studying the structure and function of ligand-gated ion channels and a potential lead compound for the development of novel therapeutics targeting neurological disorders associated with ion channel dysfunction.

Mechanism of Non-Competitive Antagonism

The non-competitive nature of PhTX-343 antagonism stems from its ability to block ion flow without competing with the endogenous agonist for its binding site on the receptor. Instead, the positively charged polyamine tail of PhTX-343 is drawn into the negatively charged environment of the open ion channel pore. Once inside, the bulkier aromatic head of the toxin physically obstructs the channel, preventing the passage of ions and thereby inhibiting receptor function.

The key characteristics of PhTX-343 antagonism are:

  • Open-Channel Block: PhTX-343 requires the receptor's ion channel to be open to gain access to its binding site within the pore. This is evidenced by the use-dependent nature of the block, where repeated or prolonged activation of the receptor by an agonist increases the inhibitory effect of the toxin.

  • Voltage-Dependence: The inhibitory potency of PhTX-343 is strongly influenced by the transmembrane potential. Hyperpolarization (more negative intracellular potential) enhances the block, as the electrical gradient facilitates the entry of the positively charged PhTX-343 molecule into the channel pore. Conversely, depolarization can relieve the block.[1][2]

  • Subunit Selectivity: The potency of PhTX-343 varies significantly depending on the subunit composition of the target receptor, indicating that specific amino acid residues within the channel pore contribute to the binding affinity of the toxin.

Quantitative Data on PhTX-343 Antagonism

The inhibitory potency of PhTX-343 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the receptor's response. The following tables summarize the IC50 values of PhTX-343 for various nAChR and iGluR subtypes.

Table 1: Inhibitory Potency (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeExpression SystemAgonistHolding Potential (mV)IC50 (µM)Reference
Neuronal nAChRPC12 cells100 µM ACh-60~0.1-1[1]
Human muscle nAChRTE671 cellsACh-10017[3]
α3β4 nAChRXenopus oocytesACh-800.012[4][5]
α4β4 nAChRXenopus oocytesACh-800.06[4]
α4β2 nAChRXenopus oocytesACh-800.312[4]
α3β2 nAChRXenopus oocytesACh-801.368[4]
α7 nAChRXenopus oocytesACh-805.064[4]
α1β1γδ (embryonic muscle)Xenopus oocytesACh-8011.9[4]
Locust nAChRLocust mushroom body neuronsACh-750.80[6]

Table 2: Inhibitory Potency (IC50) of PhTX-343 on Ionotropic Glutamate (B1630785) Receptor (iGluR) Subtypes

Receptor SubtypeExpression SystemAgonistHolding Potential (mV)IC50 (µM)Reference
NMDA ReceptorXenopus oocytes (rat brain RNA)NMDA-802.01[3][6]
AMPA ReceptorXenopus oocytes (rat brain RNA)AMPA-800.46[3][6]
GluR6(Q) (Kainate Receptor)HEK 293 cellsGlutamate-400.069[7]
GluR6(Q) (Kainate Receptor)HEK 293 cellsGlutamate+4019.6[7]

Experimental Protocols

The investigation of PhTX-343's antagonistic properties relies heavily on electrophysiological techniques that allow for the precise measurement of ion channel activity. The two primary methods employed are the two-electrode voltage clamp (TEVC) for studies using Xenopus oocytes and the patch-clamp technique for recordings from cultured cells.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This technique is ideal for studying the pharmacology of ion channels expressed exogenously in large, robust cells like Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunits of interest. Injected oocytes are then incubated for 2-3 days to allow for protein expression.[8]

  • Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a high-concentration salt solution (e.g., 3 M KCl). The electrode resistances are typically in the range of 0.5-1.5 MΩ.[8]

  • Oocyte Impalement: The oocyte is placed in a recording chamber continuously perfused with a saline solution. The two microelectrodes are carefully inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), while the other injects current (current electrode).[1][8]

  • Voltage Clamping: The membrane potential is held at a specific value (holding potential) by a feedback amplifier. The amplifier injects the necessary current to counteract any changes in membrane potential caused by ion flow through the channels.

  • Data Acquisition: The current injected by the amplifier, which is equal and opposite to the current flowing across the oocyte membrane, is recorded. Agonists and antagonists (like PhTX-343) are applied via the perfusion system, and the resulting changes in current are measured.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of currents from the entire cell membrane of smaller cells, such as neurons or cultured cell lines.

Methodology:

  • Cell Preparation: Cells are cultured on coverslips and placed in a recording chamber on the stage of a microscope.

  • Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamping: The amplifier, connected to the pipette, clamps the voltage of the entire cell membrane at a desired holding potential.

  • Data Recording: Currents flowing across the cell membrane in response to agonist and antagonist application are recorded.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

NonCompetitiveAntagonism cluster_receptor Ligand-Gated Ion Channel cluster_antagonist Antagonist Action cluster_open_state Channel Opening cluster_blocked_state Channel Blockade Receptor Receptor Protein OpenPore Ion Channel Pore (Open) Receptor->OpenPore Induces conformational change Pore Ion Channel Pore (Closed) PhTX343 PhTX-343 PhTX343->OpenPore Enters open channel pore Agonist Agonist Agonist->Receptor Binds to agonist site BlockedPore Ion Channel Pore (Blocked) OpenPore->BlockedPore PhTX-343 binding BlockedPore->BlockedPore

Caption: Mechanism of PhTX-343 non-competitive antagonism.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis OocyteHarvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject cRNA for Receptor Expression OocyteHarvest->cRNA_Injection Incubation Incubate for 2-3 Days cRNA_Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Voltage & Current Electrodes Placement->Impalement VoltageClamp Establish Voltage Clamp Impalement->VoltageClamp DataAcquisition Record Current Responses VoltageClamp->DataAcquisition DrugApplication Apply Agonist & PhTX-343 DataAcquisition->DrugApplication IC50_Determination Determine IC50 Values DrugApplication->IC50_Determination

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellCulture Culture Cells on Coverslips SealFormation Form Gigaohm Seal on Cell Membrane CellCulture->SealFormation PipetteFab Fabricate & Fill Patch Pipette PipetteFab->SealFormation WholeCell Rupture Membrane for Whole-Cell Access SealFormation->WholeCell VoltageClamp Establish Voltage Clamp WholeCell->VoltageClamp DataAcquisition Record Whole-Cell Currents VoltageClamp->DataAcquisition DrugApplication Apply Agonist & PhTX-343 DataAcquisition->DrugApplication DataAnalysis Analyze Current Inhibition DrugApplication->DataAnalysis

Caption: Experimental workflow for Whole-Cell Patch-Clamp recording.

Conclusion

Philanthotoxin-343 serves as a quintessential example of a non-competitive, open-channel blocker. Its well-defined mechanism of action, characterized by voltage and use dependency, has made it an indispensable pharmacological tool. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers aiming to utilize PhTX-343 in their studies of ion channel physiology and pharmacology. Further investigation into the structural determinants of PhTX-343's interaction with different receptor subtypes will undoubtedly pave the way for the design of more selective and potent ion channel modulators with significant therapeutic potential.

References

Philanthotoxin 343: An In-Depth Technical Guide on Preliminary In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro effects of Philanthotoxin 343 (PhTX-343), a synthetic analogue of the naturally occurring wasp venom toxin, Philanthotoxin-433. PhTX-343 is a polyamine-containing compound that has garnered significant interest for its potent and selective antagonistic activity on various ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs). This document summarizes key quantitative data, details common experimental protocols, and visualizes the toxin's mechanisms of action and experimental workflows.

Core Findings and Data Presentation

Philanthotoxin-343 has been demonstrated to be a potent, non-competitive, and voltage-dependent antagonist of several excitatory neurotransmitter receptors. Its primary mechanism of action involves blocking the ion channel pore, thereby inhibiting ion flow and subsequent cellular depolarization. The potency of PhTX-343 is highly dependent on the specific receptor subtype and its subunit composition.

Antagonistic Activity of PhTX-343 on Nicotinic Acetylcholine Receptors (nAChRs)

PhTX-343 exhibits a wide range of inhibitory potencies across different nAChR subtypes. The IC50 values, which represent the concentration of the toxin required to inhibit 50% of the receptor response, vary significantly depending on the subunit composition of the receptor.

Receptor SubtypeCell Line/SystemIC50 (µM)Holding PotentialReference
Human muscle nAChRTE671 cells17-100 mV[1]
Human muscle nAChRTE671 cells16.6-100 mV[2][3][4]
Locust nAChRSchistocerca gregaria mushroom body0.80-75 mV[5][6]
Rat neuronal α3β4 nAChRXenopus oocytes0.012-80 mV[7]
Rat neuronal α4β4 nAChRXenopus oocytes0.06-80 mV[7]
Rat neuronal α4β2 nAChRXenopus oocytes0.313-80 mV[7]
Rat neuronal α3β2 nAChRXenopus oocytes1.37-80 mV[7]
Rat neuronal α7 nAChRXenopus oocytes5.06-80 mV[7]
Rat embryonic muscle α1β1γδ nAChRXenopus oocytes11.9-80 mV[7]
Antagonistic Activity of PhTX-343 on Ionotropic Glutamate Receptors (iGluRs)

PhTX-343 is also a potent inhibitor of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its activity against these receptors is crucial for its potential neuroprotective effects.[8][9][10]

Receptor TypeCell Line/SystemIC50 (µM)Holding PotentialReference
NMDA ReceptorXenopus oocytes (rat brain RNA)2.01-80 mV[2][3]
AMPA ReceptorXenopus oocytes (rat brain RNA)0.46-80 mV[2][3]
Effects of PhTX-343 on nAChR Channel Kinetics

In addition to inhibiting the overall current, PhTX-343 modulates the gating properties of nAChR channels. Studies on human muscle nAChRs have shown that PhTX-343 significantly reduces the mean open time of the channel, consistent with an open-channel block mechanism.

ReceptorAgonistPhTX-343 Conc. (µM)Effect on Mean Open TimeEffect on Mean Closed TimeReference
Human muscle nAChR1 µM Acetylcholine10Reduced from 4.42 ms (B15284909) to 1.58 msMinor increase (1.26-fold)[1]

Experimental Protocols

The following methodologies are representative of the in vitro techniques used to characterize the effects of PhTX-343.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This technique is widely used for expressing and characterizing various ion channels, including nAChRs and iGluRs.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the receptor of interest (e.g., rat neuronal nAChR subunits or rat brain RNA for iGluRs). Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., Barth's solution).

    • Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level (e.g., -80 mV).

    • The agonist (e.g., acetylcholine or glutamate) is applied to the oocyte to elicit an inward current.

    • PhTX-343 is co-applied with the agonist at varying concentrations to determine its inhibitory effect.

    • Data is acquired and analyzed to determine IC50 values and other pharmacological parameters.

Whole-Cell Patch-Clamp Recording in Mammalian Cell Lines

This technique allows for the detailed study of ion channel kinetics and pharmacology in cultured cells, such as the human muscle-derived TE671 cell line or PC12 cells.

  • Cell Culture: TE671 or PC12 cells, which endogenously express nAChRs, are cultured under standard conditions.

  • Electrophysiological Recording:

    • A single cell is identified under a microscope, and a glass micropipette with a small tip opening is brought into contact with the cell membrane.

    • Suction is applied to form a high-resistance seal (gigaohm seal) between the pipette and the membrane.

    • A brief pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular solution and measurement of the total current across the entire cell membrane.

    • The cell is voltage-clamped at a specific holding potential (e.g., -100 mV).

    • The agonist is applied to the cell via a perfusion system to activate the receptors.

    • PhTX-343 is co-applied with the agonist to assess its inhibitory effects on the current amplitude and kinetics.

Visualizations

Mechanism of Action: PhTX-343 as a Channel Blocker

The primary mechanism of action for PhTX-343 is the physical occlusion of the ion channel pore. The positively charged polyamine tail of the molecule is thought to penetrate deep into the channel, while the bulkier head group anchors it at the entrance. This action is often voltage-dependent, with hyperpolarization facilitating the entry of the positively charged toxin into the channel.

G cluster_receptor Ligand-Gated Ion Channel (e.g., nAChR) Agonist Agonist (e.g., ACh) Receptor_Closed Receptor (Closed State) Agonist->Receptor_Closed Binds Receptor_Open Receptor (Open State) Receptor_Closed->Receptor_Open Channel Gating Receptor_Blocked Receptor (Blocked State) Receptor_Open->Receptor_Blocked Ion_Flow Ion Influx (e.g., Na+, Ca2+) Receptor_Open->Ion_Flow No_Ion_Flow No Ion Influx Receptor_Blocked->No_Ion_Flow PhTX343 PhTX-343 PhTX343->Receptor_Open Enters Open Channel G A Receptor Expression System Selection (e.g., Xenopus Oocytes, Mammalian Cells) B Receptor Subunit cRNA/Plasmid Preparation A->B C Transfection / cRNA Injection B->C D Incubation for Receptor Expression (2-7 days) C->D E Electrophysiological Recording (TEVC or Patch-Clamp) D->E F Agonist Application (Control Response) E->F G Co-application of Agonist + PhTX-343 (Dose-Response) F->G H Data Acquisition and Analysis G->H I Determination of IC50 and Kinetic Parameters H->I G cluster_Glu Glutamatergic Synapse cluster_ACh Cholinergic Synapse PhTX343 Philanthotoxin-343 iGluR iGluRs (NMDA, AMPA) PhTX343->iGluR Blocks nAChR nAChRs (e.g., muscle, neuronal) PhTX343->nAChR Blocks Excitotoxicity ↓ Excitotoxicity iGluR->Excitotoxicity Glutamate Glutamate Glutamate->iGluR Activates Depolarization ↓ Depolarization nAChR->Depolarization ACh Acetylcholine ACh->nAChR Activates

References

Methodological & Application

Philanthotoxin 343 (PhTX-343): Application Notes and Protocols for In Vivo Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin 343 (PhTX-343) is a synthetic analog of a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. It is a potent non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), particularly the N-methyl-D-aspartate receptor (NMDAR). Overstimulation of NMDARs, leading to excessive calcium influx and subsequent neuronal death (excitotoxicity), is a key pathological mechanism in various neurodegenerative disorders and acute neuronal injuries. PhTX-343 has demonstrated significant neuroprotective effects in preclinical in vivo models by blocking this excitotoxic cascade. This document provides detailed application notes and protocols for the use of PhTX-343 in in vivo neuroprotection studies, with a specific focus on the well-established model of NMDA-induced retinal injury in rats.

Introduction

Excitotoxicity is a major contributor to neuronal damage in a wide range of neurological conditions, including glaucoma, stroke, and traumatic brain injury.[1] The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death.[1] Consequently, the development of NMDAR antagonists is a promising therapeutic strategy for neuroprotection. This compound (PhTX-343) has emerged as a valuable research tool and potential therapeutic agent due to its potent and non-competitive antagonism of NMDARs.[2] Its mechanism of action involves blocking the ion channel of the receptor, thereby preventing the excessive influx of Ca2+ that triggers downstream apoptotic pathways.[3]

In vivo studies have substantiated the neuroprotective efficacy of PhTX-343, particularly in models of retinal excitotoxicity, which shares pathological features with glaucoma.[4][5] These studies have shown that pre-treatment with PhTX-343 can significantly attenuate neuronal cell loss, preserve tissue morphology, and maintain physiological function in the face of an excitotoxic insult.[2][4]

Data Presentation

The neuroprotective effects of PhTX-343 in a rat model of NMDA-induced retinal excitotoxicity are summarized in the table below.

ParameterControl Group (PBS)NMDA-Treated GroupPhTX-343 + NMDA GroupFold Change (PhTX-343 vs. NMDA)Citation
Retinal Morphology
Ganglion Cell Layer (GCL) ThicknessNormalSignificant ThinningPreserved, comparable to control1.28-fold greater than NMDA group[5]
Number of Retinal Cell Nuclei / 100 µm² in Inner RetinaNormalSignificantly ReducedSignificantly Higher than NMDA group, comparable to control1.82-fold greater than NMDA group[5]
Number of Nuclei within 100 µm length of GCLNormalMarkedly LowerSignificantly Higher than NMDA group2.9-fold greater than NMDA group[4]
Number of Nuclei within 100 µm² area of GCLNormalMarkedly LowerSignificantly Higher than NMDA group1.7-fold greater than NMDA group[4]
Biochemical Markers
Retinal 3-Nitrotyrosine (3-NT) LevelsBaselineSignificantly IncreasedSignificantly Reduced, comparable to control1.74-fold lower than NMDA group[5]
Visual Function
Object/Color RecognitionNormalImpairedPreserved, comparable to controlImproved ability to recognize visual cues[5]
Open Field Test (Total Distance Traveled)NormalHigherComparable to controlLower than NMDA group[4]
Open Field Test (Total Immobile Time)NormalLowerComparable to controlHigher than NMDA group[4]

Signaling Pathway

The primary mechanism of PhTX-343-mediated neuroprotection involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The signaling pathway is depicted below.

G cluster_0 Excitotoxic Insult cluster_1 NMDA Receptor Activation cluster_2 Downstream Pathological Events cluster_3 Therapeutic Intervention Glutamate_NMDA Excess Glutamate / NMDA NMDAR NMDA Receptor Glutamate_NMDA->NMDAR Binds to Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Opens channel nNOS nNOS Activation Ca_influx->nNOS Activates Apoptosis Apoptotic Pathways Ca_influx->Apoptosis Activates NO Nitric Oxide (NO) Production nNOS->NO Peroxynitrite Peroxynitrite Formation NO->Peroxynitrite Nitrosative_Stress Nitrosative Stress (↑ 3-NT) Peroxynitrite->Nitrosative_Stress Cell_Death Neuronal Cell Death Nitrosative_Stress->Cell_Death Apoptosis->Cell_Death PhTX_343 This compound PhTX_343->NMDAR Blocks (Non-competitive)

Caption: PhTX-343 neuroprotective signaling pathway.

Experimental Workflow

A typical experimental workflow for an in vivo neuroprotection study using PhTX-343 in a rat model of NMDA-induced retinal injury is outlined below.

G cluster_0 Animal Preparation & Grouping cluster_1 Treatment Administration cluster_2 Post-Treatment Assessment cluster_3 Analysis A1 Acclimatize Male Sprague-Dawley Rats A2 Randomly divide into 3 groups: 1. Control (PBS) 2. NMDA 3. PhTX-343 + NMDA A1->A2 B1 Day -1: Intravitreal injection of PhTX-343 (160 nM) or PBS to respective groups A2->B1 B2 Day 0: Intravitreal injection of NMDA (160 nM) to NMDA and PhTX-343 + NMDA groups B1->B2 C1 Day 7: Behavioral Assessments - Open Field Test - Color Recognition Test B2->C1 C2 Euthanasia & Tissue Collection C1->C2 D1 Histological Analysis: - H&E staining of retinal sections - Morphometric analysis of GCL C2->D1 D2 Biochemical Analysis: - 3-Nitrotyrosine ELISA of retinal lysates C2->D2 D3 Data Analysis & Interpretation D1->D3 D2->D3

Caption: Experimental workflow for in vivo neuroprotection study.

Experimental Protocols

Animal Model and Drug Administration
  • Animals: Male Sprague-Dawley rats (200-250 g) are used in these studies.[6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.

  • Anesthesia: For intravitreal injections, rats are anesthetized with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (8 mg/kg) cocktail.[7]

  • Intravitreal Injection:

    • Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the eye.[7]

    • Using a 30-gauge needle, create a puncture at the superior nasal sclera, approximately 1.5 mm from the limbus.[7]

    • Gently apply pressure to the eyeball to extrude a small amount of vitreous humor.[7]

    • Using a Hamilton syringe with a 34-gauge blunt needle, slowly inject 2 µL of PhTX-343 (160 nM), NMDA (160 nM), or sterile phosphate-buffered saline (PBS) into the vitreous cavity.[6][7]

    • Hold the needle in place for a few seconds before slowly withdrawing it.[7]

    • Apply a topical antibiotic ointment to the eye to prevent infection.[7]

Behavioral Assessments
  • Open Field Test:

    • The open field apparatus is a square arena (e.g., 60 x 60 cm) with walls high enough to prevent escape. The floor is divided into a central zone and a peripheral zone.[5]

    • Gently place the rat in the center of the arena and allow it to explore freely for a set duration (e.g., 5-15 minutes).[4][5]

    • A video tracking system records the animal's movements.[5]

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and episodes of immobility.[4]

    • The apparatus should be cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[4]

  • Color Recognition Test:

    • The basis of this test relies on the natural curiosity of rodents to explore novel objects. As rats are dichromats, they can distinguish some colors.[8][9]

    • In a familiar arena, present the rat with two objects of different colors.

    • During a training phase, the rat is allowed to familiarize itself with the objects.

    • In the testing phase, one of the familiar objects is replaced with a novel colored object.

    • The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates the ability to discriminate between the colors.

Histological Analysis
  • Tissue Preparation:

    • Following euthanasia, enucleate the eyes and fix them in 4% paraformaldehyde for 24 hours.

    • Process the tissues through a graded series of ethanol and xylene, and embed in paraffin (B1166041) wax.

    • Cut 5 µm thick sections of the retina using a microtome.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate the retinal sections.

    • Stain with Harris hematoxylin for 10 seconds to stain the cell nuclei blue.[3]

    • Rinse in running tap water.[3]

    • Differentiate with 0.3% acid alcohol to remove excess stain.[10]

    • "Blue" the sections in Scott's tap water substitute.[10]

    • Counterstain with eosin for approximately 30 seconds to 2 minutes to stain the cytoplasm and extracellular matrix pink/red.[3][10]

    • Dehydrate the sections through graded alcohols and clear in xylene.[3]

    • Mount with a coverslip using a permanent mounting medium.[3]

  • Morphometric Analysis:

    • Capture images of the stained retinal sections using a light microscope.

    • Measure the thickness of the ganglion cell layer (GCL) at multiple points.

    • Quantify the number of cell nuclei within a defined area (e.g., 100 µm²) or length (e.g., 100 µm) of the GCL.[4][5]

Biochemical Analysis
  • 3-Nitrotyrosine (3-NT) ELISA:

    • Homogenize retinal tissue in lysis buffer on ice.[11]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[11]

    • Determine the total protein concentration of the lysate using a standard protein assay.

    • Perform the 3-NT ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-3-NT antibody.[11]

      • Incubating with a biotin-conjugated detection antibody.[11]

      • Adding a streptavidin-HRP conjugate.[11]

      • Adding a TMB substrate solution to develop a colorimetric signal.[11]

      • Stopping the reaction and measuring the absorbance at 450 nm.[11]

    • Calculate the concentration of 3-NT in the samples based on the standard curve and normalize to the total protein concentration.

Conclusion

This compound is a valuable pharmacological tool for in vivo neuroprotection studies, particularly in models of excitotoxicity. The protocols outlined in this document provide a comprehensive guide for investigating the neuroprotective effects of PhTX-343 in a rat model of NMDA-induced retinal injury. The methodologies described for drug administration, behavioral testing, and histological and biochemical analysis can be adapted for other models of neuronal injury. The potent NMDAR antagonistic activity of PhTX-343, coupled with its demonstrated in vivo efficacy, makes it a compelling candidate for further research and development in the field of neuroprotective therapeutics.

References

Philanthotoxin 343 (PhTX-343): Application Notes and Protocols for Blocking Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for utilizing Philanthotoxin 343 (PhTX-343) as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). PhTX-343, a synthetic analog of a wasp toxin, is a valuable tool for studying the function and pharmacology of nAChRs due to its strong, voltage-dependent, and subtype-selective blocking action.

Introduction to PhTX-343 and its Mechanism of Action

This compound is a polyamine toxin that acts as a non-competitive antagonist of nAChRs. Its primary mechanism of action is an open-channel block, where the molecule physically occludes the ion channel pore once it has been opened by an agonist like acetylcholine (ACh).[1][2] This block is strongly dependent on the membrane potential, becoming more potent at more negative potentials.[1][3] The toxin's affinity for different nAChR subtypes varies significantly, making it a useful tool for dissecting the contributions of specific receptor subtypes to physiological processes.[4][5]

Quantitative Data: Effective Concentrations of PhTX-343

The inhibitory potency of PhTX-343 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for PhTX-343 against various nAChR subtypes. It is crucial to note the strong dependence of these values on the specific receptor subunit composition and the membrane potential at which the measurements were made.

nAChR SubtypeExpression SystemIC50 ValueHolding PotentialReference
α3β4Xenopus oocytes12 nM-80 mV[4][5]
α4β4Xenopus oocytes60 nM (approx. 5x less sensitive than α3β4)-80 mV[4]
α4β2Xenopus oocytes312 nM (approx. 26x less sensitive than α3β4)-80 mV[4]
α3β2Xenopus oocytes1.37 µM (approx. 114x less sensitive than α3β4)-80 mV[4]
α7Xenopus oocytes5.06 µM (approx. 422x less sensitive than α3β4)-80 mV[4]
α1β1γδ (embryonic muscle)Xenopus oocytes11.9 µM (approx. 992x less sensitive than α3β4)-80 mV[4]
Human muscleTE671 cells17 µM-100 mV[1][6]
Locust mushroom bodySchistocerca gregaria neurons0.80 µM-75 mV[2]
NeuronalPC12 cellsInhibition observed at 0.1 - 1 µM-60 mV[3]

Note: The sensitivity of different nAChR subtypes to PhTX-343 can vary by several orders of magnitude.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of nAChR signaling and a typical experimental workflow for assessing the inhibitory effect of PhTX-343.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_flow Na+/Ca2+ Influx nAChR_open->Ion_flow Allows Depolarization Membrane Depolarization Ion_flow->Depolarization Leads to Cellular_Response Cellular Response Depolarization->Cellular_Response Triggers PhTX PhTX-343 PhTX->nAChR_open Blocks Pore

Caption: nAChR signaling pathway and PhTX-343 block.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Oocyte injection, Cell culture) Establish_Seal Establish Gigaseal (Whole-cell or Two-electrode clamp) Cell_Prep->Establish_Seal Electrode_Prep Electrode Preparation (Pulling & Filling) Electrode_Prep->Establish_Seal Record_Baseline Record Baseline ACh-evoked Currents Establish_Seal->Record_Baseline Apply_PhTX Co-apply ACh + PhTX-343 Record_Baseline->Apply_PhTX Measure_Peak Measure Peak Current Amplitude Record_Baseline->Measure_Peak Record_Inhibition Record Inhibited Currents Apply_PhTX->Record_Inhibition Washout Washout Record_Inhibition->Washout Record_Inhibition->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Experimental workflow for PhTX-343 inhibition assay.

Experimental Protocols

The following are generalized protocols for assessing the blocking effect of PhTX-343 on nAChRs using common electrophysiological techniques. Specific parameters may need to be optimized for your experimental system.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for studying nAChRs heterologously expressed in Xenopus oocytes.[4][5][7]

1. Oocyte Preparation and Receptor Expression:

  • Harvest stage V-VI oocytes from female Xenopus laevis.

  • Defolliculate the oocytes by treatment with collagenase (e.g., 1-2 mg/mL in Ca2+-free solution for 1-2 hours).

  • Inject oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Voltage-clamp the oocyte at a holding potential of -80 mV to -100 mV to maximize the voltage-dependent block by PhTX-343.[4][5]

  • Establish a stable baseline current.

3. Application of Agonist and PhTX-343:

  • Apply the nAChR agonist (e.g., 10-100 µM acetylcholine) to elicit a control inward current. The concentration of ACh should be around the EC50 for the specific receptor subtype to ensure a robust and reproducible response.

  • After a washout period and return to baseline, co-apply the agonist with varying concentrations of PhTX-343.

  • Allow sufficient time between applications for receptor recovery.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence (I_control) and presence (I_PhTX) of PhTX-343.

  • Calculate the percentage of inhibition for each PhTX-343 concentration: % Inhibition = (1 - (I_PhTX / I_control)) * 100.

  • Plot the % Inhibition against the logarithm of the PhTX-343 concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells

This protocol is suitable for studying nAChRs in cultured cell lines (e.g., TE671, PC12, or transfected HEK293 cells).[1][3][6]

1. Cell Culture and Preparation:

  • Culture cells expressing the nAChR of interest under standard conditions.

  • On the day of recording, detach the cells (e.g., with a brief trypsin treatment) and plate them onto coverslips in the recording chamber.

2. Electrophysiological Recording:

  • Perfuse the recording chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Use glass patch pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -100 mV.[1][3]

3. Application of Agonist and PhTX-343:

  • Rapidly apply the agonist (e.g., acetylcholine) using a fast perfusion system to evoke a control current.

  • After washout, co-apply the agonist with different concentrations of PhTX-343.

4. Data Analysis:

  • Analyze the data as described in the TEVC protocol to determine the IC50 of PhTX-343.

Conclusion

This compound is a powerful pharmacological tool for the study of nicotinic acetylcholine receptors. Its subtype selectivity and strong voltage-dependent block provide a means to investigate the structure, function, and physiological roles of different nAChR subtypes. The protocols outlined above provide a starting point for researchers to effectively utilize PhTX-343 in their experimental designs. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.

References

Preparing Philanthotoxin 343 (PhTX-343) Stock Solutions for Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 343 (PhTX-343) is a synthetic analog of philanthotoxin, a polyamine amide toxin originally isolated from the venom of the digger wasp, Philanthus triangulum. It is a potent, non-selective, and voltage-dependent blocker of several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs) such as AMPA and NMDA receptors.[1][2] Its ability to inhibit these channels makes it a valuable pharmacological tool for studying synaptic transmission and for the investigation of potential therapeutic agents for neurological disorders characterized by excessive excitatory neurotransmission.

This document provides detailed application notes and protocols for the preparation of PhTX-343 stock solutions for use in various electrophysiological applications, including patch-clamp and two-electrode voltage-clamp techniques.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₂₃H₄₁N₅O₃PubChem
Molecular Weight 435.6 g/mol (free base)PubChem
Molecular Weight 544.99 g/mol (trihydrochloride salt)Tocris Bioscience
Appearance Solid---
Solubility Soluble in water and DMSOHello Bio (for related compound)
Storage (Solid) -20°C, desiccatedTocris Bioscience, Hello Bio
Storage (Stock Solution) -20°C in aliquots for up to 1 monthTocris Bioscience, Hello Bio
Recommended Concentrations for Stock and Working Solutions
Solution TypeRecommended ConcentrationSolventNotes
Primary Stock Solution 1-10 mMHigh-purity water (for trihydrochloride salt) or DMSOPrepare from solid PhTX-343. Water is preferred for electrophysiology to avoid solvent effects.
Working Stock Solution 10-100 µMExternal recording solution or bufferPrepared by diluting the primary stock solution.
Final Working Concentration 10 nM - 10 µMExternal recording solution or bufferThe optimal concentration depends on the target receptor and cell type. It is recommended to perform a dose-response curve to determine the IC₅₀ for the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of PhTX-343 Trihydrochloride

This protocol describes the preparation of a 10 mM stock solution from 1 mg of PhTX-343 trihydrochloride (MW: 544.99 g/mol ).

Materials:

  • This compound trihydrochloride (solid)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of solid PhTX-343 to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation.

  • Calculation of Solvent Volume:

    • To prepare a 10 mM stock solution from 1 mg of PhTX-343 trihydrochloride (MW = 544.99 g/mol ), the required volume of solvent is calculated as follows:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 544.99 g/mol ) = 0.0001835 L = 183.5 µL

  • Reconstitution: Carefully add 183.5 µL of high-purity, sterile water to the vial containing 1 mg of PhTX-343.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, tightly sealed microcentrifuge tubes.

    • Store the aliquots at -20°C. Stock solutions are typically stable for up to one month.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Electrophysiology

This protocol describes the preparation of a 1 µM final working solution of PhTX-343 in an external recording solution.

Materials:

  • 10 mM PhTX-343 stock solution (from Protocol 1)

  • Sterile external recording solution (e.g., Artificial Cerebrospinal Fluid - aCSF or other appropriate buffer)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM PhTX-343 stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the final desired concentration. For a 1 µM working solution:

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 to prepare a 100 µM working stock. To do this, add 2 µL of the 10 mM stock to 198 µL of the external recording solution.

    • Step 2 (Final Dilution): Dilute the 100 µM working stock 1:100 to prepare the 1 µM final working solution. For example, add 10 µL of the 100 µM working stock to 990 µL of the external recording solution to make 1 mL of the final solution.

  • Application: The freshly prepared working solution is now ready for application to the cells during the electrophysiology experiment. Ensure thorough mixing before application.

Mandatory Visualization

PhTX343_Workflow cluster_prep Stock Solution Preparation cluster_exp Electrophysiology Experiment solid PhTX-343 (Solid) reconstitute Reconstitute in Water or DMSO solid->reconstitute Calculate Volume stock 10 mM Stock Solution reconstitute->stock Vortex/Sonicate aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment dilute Serial Dilution in External Solution thaw->dilute working Working Solution (nM to µM) dilute->working apply Apply to Cells working->apply record Record Ionic Currents (e.g., Patch-Clamp) apply->record

Caption: Workflow for preparing and using PhTX-343 in electrophysiology.

Signaling Pathway Blockade by PhTX-343

PhTX343_Blockade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane glutamate Glutamate ampa AMPA Receptor glutamate->ampa Binds nmda NMDA Receptor glutamate->nmda Binds ach Acetylcholine (ACh) nachr nACh Receptor ach->nachr Binds na_influx Na⁺ Influx ampa->na_influx ca_influx Ca²⁺ Influx nmda->ca_influx nachr->na_influx depolarization Depolarization ca_influx->depolarization na_influx->depolarization phtx This compound phtx->ampa Blocks phtx->nmda Blocks phtx->nachr Blocks

Caption: PhTX-343 blocks excitatory ionotropic receptors.

References

Application Notes and Protocols for Intravitreal Injection of Philanthotoxin-343 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-343 (PhTX-343) is a synthetic analogue of a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. It functions as a non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including the N-methyl-D-aspartate (NMDA) receptor.[1] Overstimulation of NMDA receptors is a key mechanism in excitotoxic neuronal death, which is implicated in various neurodegenerative diseases of the retina, such as glaucoma.[2][3][4] This document provides detailed application notes and protocols for the use of PhTX-343 in rat models of NMDA-induced retinal excitotoxicity, summarizing key quantitative data and experimental methodologies from published research.

Mechanism of Action

In the retina, excessive glutamate release leads to overactivation of NMDA receptors on retinal ganglion cells (RGCs) and other neurons. This triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events.[5][6] This cascade includes the activation of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) and subsequent nitrosative stress, mitochondrial dysfunction, and activation of pro-inflammatory and apoptotic pathways.[5] PhTX-343 exerts its neuroprotective effects by blocking the NMDA receptor channel, thereby preventing the initial Ca2+ influx and inhibiting the downstream excitotoxic signaling cascade.[1]

Data Presentation

Table 1: Summary of Experimental Groups and Dosing
GroupTreatmentConcentrationVolumeAdministration RouteTiming
Control Phosphate Buffered Saline (PBS)-2 µLIntravitreal-
NMDA N-methyl-D-aspartate160 nM2 µLIntravitreal-
PhTX-343 Philanthotoxin-343 + NMDA160 nM2 µLIntravitrealPhTX-343 administered 24 hours prior to NMDA

Data sourced from multiple studies.[2][3][4][7]

Table 2: Quantitative Histological and Biomarker Analysis
ParameterControl Group (PBS)NMDA GroupPhTX-343 Pre-treatment Group
Retinal Cell Nuclei / 100 µm length of GCL -Significantly lower than Control (p<0.05)2.9-fold higher than NMDA group (p<0.05)[2][4]
Retinal Cell Nuclei / 100 µm² area of GCL/IR -2.0-fold lower than Control (p<0.05)1.7 to 1.82-fold higher than NMDA group (p<0.05)[2][3][4]
Fractional GCL Thickness within Inner Retina (IR) -1.34-fold lower than Control (p<0.05)1.28-fold greater than NMDA group (p<0.05)[8]
Retinal 3-Nitrotyrosine (B3424624) (3-NT) Levels -1.76-fold higher than Control (p<0.05)1.74-fold lower than NMDA group (p<0.05)[1][3]
Optic Nerve Degeneration Normal morphologyExtensive axonal degeneration and vacuolationLesser degeneration, similar to control[2][4]

GCL: Ganglion Cell Layer; IR: Inner Retina. Data represents findings 7 days post-injection.

Table 3: Summary of Visual Behavior Assessments (Open Field Test)
ParameterControl Group (PBS)NMDA GroupPhTX-343 Pre-treatment Group
Total Distance Traveled -Higher than Control (p<0.05)Comparable to Control (p>0.05)[4]
Total Immobile Time -Lower than Control (p<0.05)Comparable to Control (p>0.05)[4]
Total Immobile Episodes -Lower than Control (p<0.05)Comparable to Control (p>0.05)[4]
Object Recognition NormalIdentified familiar objects as novel (p<0.05)Better recognition, comparable to Control (p>0.05)[4]

Assessments performed 7 days post-injection.

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats[2][4]

  • Gender: Male[3]

  • Weight: 200–250 g

  • Age: 50–55 days[3]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Intravitreal Injection Protocol
  • Anesthesia: Anesthetize the rats via intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (12 mg/kg) mixture.[7]

  • Topical Anesthetic: Apply a drop of 0.5% proparacaine (B1679620) hydrochloride or similar topical anesthetic to the cornea.

  • Pupil Dilation: Instill a drop of 1% tropicamide (B1683271) to dilate the pupil for better visualization.

  • Injection Site: Using a sterile 30-gauge needle, create a puncture at the superior nasal sclera, approximately 1.5-2 mm from the limbus, at the level of the pars plana.[5]

  • Injection: Gently insert a Hamilton microsyringe with a 33-gauge needle through the puncture site at a 45° angle into the vitreous body, avoiding the lens.

  • Volume and Rate: Slowly inject 2 µL of the test substance (PBS, NMDA, or PhTX-343) into the mid-vitreous.

  • Post-injection: Keep the needle in place for a few seconds before gentle removal. Apply a topical antibiotic ointment to the eye to prevent infection.

  • Monitoring: Monitor the animals for any signs of intraocular complications such as cataract or infection.[9]

Histological Analysis Protocol
  • Euthanasia and Enucleation: Seven days post-injection, euthanize the rats with an overdose of ketamine and xylazine.[9] Carefully enucleate the eyes.

  • Fixation: Fix the enucleated eyes in Davidson's solution or 4% paraformaldehyde for 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sagittal sections of the retina and cross-sections of the optic nerve.

  • Staining:

    • Retina: Stain with Hematoxylin and Eosin (H&E) for morphological assessment of retinal layers, particularly the ganglion cell layer (GCL) and inner plexiform layer (IPL).[2][4]

    • Optic Nerve: Stain with Toluidine Blue to assess axonal degeneration.[2][4]

  • Microscopy and Analysis:

    • Examine the stained sections under a light microscope.

    • Quantify the number of nuclei in the GCL per 100 µm length and per 100 µm² area.[2][4]

    • Measure the thickness of the GCL and inner retina.[3]

    • Grade the optic nerve sections for the degree of axonal degeneration and vacuolation.[2][4]

Nitrosative Stress Biomarker Analysis (ELISA)
  • Tissue Preparation: Seven days post-injection, euthanize the rats and harvest the retinas.[3]

  • Homogenization: Homogenize the retinal tissue in an appropriate lysis buffer.

  • ELISA: Use a commercially available ELISA kit to quantify the levels of 3-nitrotyrosine (3-NT), a marker of nitrosative stress, in the retinal lysates according to the manufacturer's instructions.[3]

Visualizations

Signaling Pathway of NMDA-Induced Excitotoxicity and PhTX-343 Intervention

NMDA_Excitotoxicity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds NMDA NMDA (Exogenous) NMDA->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Inflammation Inflammation (TNF-α, IL-1β) Ca_influx->Inflammation NO_production ↑ Nitric Oxide (NO) nNOS_activation->NO_production Nitrosative_Stress Nitrosative Stress (↑ 3-NT) NO_production->Nitrosative_Stress Apoptosis Apoptosis Nitrosative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Inflammation->Apoptosis Cell_Death Retinal Neuron Death Apoptosis->Cell_Death PhTX_343 Philanthotoxin-343 PhTX_343->NMDAR blocks

Caption: NMDA excitotoxicity pathway and PhTX-343's inhibitory action.

Experimental Workflow for PhTX-343 Neuroprotection Study

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Sprague-Dawley Rats (Acclimation) Group_Allocation Random Allocation (Control, NMDA, PhTX-343) Animal_Acclimation->Group_Allocation PhTX_Injection Day -1: Intravitreal PhTX-343 Injection Group_Allocation->PhTX_Injection NMDA_Injection Day 0: Intravitreal NMDA/PBS Injection PhTX_Injection->NMDA_Injection Behavioral_Tests Day 7: Visual Behavior Tests (Open Field, Object Recognition) NMDA_Injection->Behavioral_Tests Euthanasia Day 7: Euthanasia and Tissue Collection Behavioral_Tests->Euthanasia Data_Quantification Quantification of: - Cell Counts - Layer Thickness - Behavior Metrics - Biomarker Levels Behavioral_Tests->Data_Quantification Histology Histological Analysis (H&E, Toluidine Blue) Euthanasia->Histology Biomarker Biomarker Analysis (3-NT ELISA) Euthanasia->Biomarker Histology->Data_Quantification Biomarker->Data_Quantification Statistical_Analysis Statistical Analysis (p<0.05) Data_Quantification->Statistical_Analysis

Caption: Workflow for evaluating PhTX-343's neuroprotective effects.

Concluding Remarks

The intravitreal administration of Philanthotoxin-343 has demonstrated significant neuroprotective effects in a rat model of NMDA-induced retinal excitotoxicity. Pre-treatment with PhTX-343 effectively mitigates retinal cell loss, preserves the structural integrity of the retina and optic nerve, reduces nitrosative stress, and improves visual function. These findings highlight the therapeutic potential of PhTX-343 for neurodegenerative retinal disorders where excitotoxicity is a key pathological mechanism. Further research, including electrophysiological assessments, would be beneficial to fully elucidate the functional recovery of the retina following PhTX-343 treatment.

References

Philanthotoxin 343 (PhTX-343): Application Notes and Protocols for Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 343 (PhTX-343) is a synthetic analogue of philanthotoxin-433, a polyamine-containing toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. It is a potent non-competitive antagonist of several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs), such as AMPA and NMDA receptors.[1] Its use- and voltage-dependent channel-blocking properties make it an invaluable pharmacological tool for the characterization and mapping of these receptors in various neuronal and non-neuronal tissues. This document provides detailed application notes and experimental protocols for the utilization of PhTX-343 in receptor mapping studies.

Data Presentation

The inhibitory potency of PhTX-343 varies significantly across different receptor subtypes, making it a useful tool for differentiating between them. The following tables summarize the quantitative data on the inhibitory concentration (IC50) of PhTX-343 for various nAChR and iGluR subtypes.

Table 1: Inhibitory Potency (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeExpression SystemElectrophysiological MethodHolding PotentialIC50 ValueReference(s)
α3β4Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV12 nM[2]
α4β4Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV60 nM[2]
α4β2Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV312 nM[2]
α3β2Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV1.37 µM[2]
α7Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV5.06 µM[2]
α1β1γδ (embryonic muscle)Xenopus oocytesTwo-Electrode Voltage-Clamp-80 mV11.9 µM[2]
Human muscle nAChRTE671 cellsWhole-Cell Patch-Clamp-100 mV17 µM[3]
Locust nAChRLocust mushroom body neuronsWhole-Cell Patch-Clamp-75 mV0.80 µM[4]

Table 2: Inhibitory Potency (IC50) of PhTX-343 on Ionotropic Glutamate Receptor (iGluR) Subtypes

Receptor SubtypeExpression SystemElectrophysiological MethodHolding PotentialIC50 ValueReference(s)
NMDA ReceptorsXenopus oocytes (from rat brain RNA)Two-Electrode Voltage-Clamp-80 mV2.01 µM[5]
AMPA ReceptorsXenopus oocytes (from rat brain RNA)Two-Electrode Voltage-Clamp-80 mV0.46 µM[5]

Experimental Protocols

Protocol 1: Characterization of PhTX-343 Inhibition of nAChRs and iGluRs using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol describes the methodology for expressing receptor subunits in Xenopus oocytes and subsequently characterizing the inhibitory effects of PhTX-343 using TEVC.[6][7]

Materials:

  • Xenopus laevis oocytes

  • cRNA for the receptor subunits of interest

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • PhTX-343 stock solution

  • Agonist stock solution (e.g., acetylcholine, glutamate)

  • Two-electrode voltage-clamp setup with microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

  • Data acquisition system

Procedure:

  • Oocyte Preparation: Surgically remove ovary lobes from a mature female Xenopus laevis and treat with collagenase to defolliculate the oocytes. Select healthy, stage V-VI oocytes for injection.

  • cRNA Injection: Inject oocytes with the cRNA of the desired receptor subunits (typically 50 nL per oocyte). Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

    • Apply the specific agonist to elicit an inward current.

    • To determine the IC50 of PhTX-343, co-apply the agonist with increasing concentrations of PhTX-343 and measure the resulting current inhibition.

    • Wash the oocyte with ND96 solution between applications to ensure full recovery.

  • Data Analysis: Plot the percentage of current inhibition against the PhTX-343 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Oocyte Preparation cluster_expression Receptor Expression cluster_recording TEVC Recording cluster_analysis Data Analysis Ovary Ovary Lobe Removal Collagenase Collagenase Treatment Ovary->Collagenase Selection Oocyte Selection (Stage V-VI) Collagenase->Selection Injection cRNA Injection Selection->Injection Incubation Incubation (2-7 days) Injection->Incubation Placement Oocyte Placement & Perfusion Incubation->Placement Impale Impale with Microelectrodes Placement->Impale Clamp Voltage Clamp Impale->Clamp Agonist Agonist Application Clamp->Agonist PhTX Co-application of Agonist + PhTX-343 Agonist->PhTX Wash Washout PhTX->Wash Wash->Agonist Plot Plot Dose-Response Curve Wash->Plot IC50 Determine IC50 Plot->IC50

Workflow for TEVC recording in Xenopus oocytes.
Protocol 2: Whole-Cell Patch-Clamp Recording of PhTX-343 Effects on Cultured Cells

This protocol is suitable for studying the effects of PhTX-343 on receptors in mammalian cell lines or primary neuronal cultures.[8][9][10]

Materials:

  • Cultured cells expressing the receptor of interest

  • External solution (e.g., aCSF: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose, bubbled with 95% O2/5% CO2)

  • Internal solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2)

  • PhTX-343 stock solution

  • Agonist stock solution

  • Patch-clamp setup with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (resistance 3-7 MΩ when filled with internal solution)

Procedure:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere and grow to the desired confluency.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Positioning and Sealing:

    • Lower the patch pipette filled with internal solution towards a target cell while applying positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a desired holding potential (e.g., -70 mV).

    • Apply the agonist to the cell using a perfusion system to record baseline currents.

    • Co-perfuse the agonist with various concentrations of PhTX-343 to measure the inhibition of the agonist-evoked current.

    • Ensure complete washout of PhTX-343 between applications.

  • Data Analysis: Analyze the recorded currents to determine the extent of inhibition and calculate the IC50 as described in the TEVC protocol.

Protocol 3: In Vivo Assessment of Neuroprotection by PhTX-343 in a Rat Model of NMDA-Induced Retinal Excitotoxicity

This protocol details an in vivo methodology to evaluate the neuroprotective effects of PhTX-343.[11][12][13]

Materials:

  • Sprague-Dawley rats

  • PhTX-343 solution (e.g., 160 nM in PBS)

  • NMDA solution (e.g., 160 nM in PBS)

  • Phosphate-buffered saline (PBS)

  • Anesthetics (e.g., ketamine/xylazine mixture)

  • Intravitreal injection setup

  • Equipment for behavioral tests (e.g., open field arena)

  • Histology equipment (for tissue processing, sectioning, and staining)

Procedure:

  • Animal Grouping and Treatment:

    • Divide rats into three groups: Control (intravitreal PBS injection), NMDA-treated (intravitreal NMDA injection), and PhTX-343-treated (intravitreal PhTX-343 injection 24 hours prior to NMDA injection).

    • Anesthetize the rats and perform bilateral intravitreal injections.

  • Behavioral Assessment (7 days post-treatment):

    • Conduct visual behavior tests, such as an open field test or a color recognition test, to assess visual function.

  • Histological Analysis:

    • Euthanize the rats and enucleate the eyes.

    • Fix, process, and section the retinal tissue.

    • Perform staining (e.g., Hematoxylin and Eosin) to visualize retinal morphology.

    • Quantify neuronal cell loss in the ganglion cell layer and measure the thickness of retinal layers.

  • Data Analysis: Compare the behavioral and histological outcomes between the different treatment groups to determine the neuroprotective efficacy of PhTX-343.

Signaling Pathways and Mechanisms of Action

PhTX-343 acts as a non-competitive antagonist, blocking the ion channel pore of its target receptors. The blockade of these receptors disrupts downstream signaling cascades.

NMDA Receptor Signaling Blockade

PhTX-343 blocks NMDA receptors, which are critical for synaptic plasticity and neuronal survival.[14][15][16] Over-activation of NMDA receptors leads to excessive Ca2+ influx, triggering excitotoxic cell death pathways. By blocking the NMDA receptor channel, PhTX-343 prevents this Ca2+ overload and subsequent neurotoxicity.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel for Neuroprotection Neuroprotection NMDAR->Neuroprotection inhibition leads to PhTX343 PhTX-343 PhTX343->NMDAR blocks Excitotoxicity Excitotoxicity (e.g., nNOS activation, mitochondrial dysfunction) Ca_influx->Excitotoxicity leads to

PhTX-343 blocks NMDA receptor-mediated excitotoxicity.
nAChR Signaling Blockade

PhTX-343 inhibits various nAChR subtypes, which are involved in diverse physiological processes, including synaptic transmission and modulation of neurotransmitter release.[2][17] The blockade of nAChRs by PhTX-343 can lead to the inhibition of downstream signaling pathways, such as those involving Ca2+ influx and subsequent activation of protein kinases.

G ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR activates Ion_influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_influx opens channel for Modulation Inhibition of Neurotransmission nAChR->Modulation inhibition leads to PhTX343 PhTX-343 PhTX343->nAChR blocks Depolarization Membrane Depolarization Ion_influx->Depolarization Signaling_cascade Downstream Signaling (e.g., Ca²⁺-dependent kinases) Ion_influx->Signaling_cascade

PhTX-343 inhibits nAChR-mediated signaling.
AMPA Receptor Signaling Blockade

PhTX-343 also antagonizes AMPA receptors, which mediate fast excitatory neurotransmission.[18] By blocking AMPA receptors, PhTX-343 can reduce the initial depolarization required for the activation of NMDA receptors, thereby contributing to its overall inhibitory effect on excitatory signaling.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR activates Na_influx Na⁺ Influx AMPAR->Na_influx opens channel for Inhibition Reduced Excitatory Transmission AMPAR->Inhibition inhibition leads to PhTX343 PhTX-343 PhTX343->AMPAR blocks Depolarization Postsynaptic Depolarization Na_influx->Depolarization NMDAR_activation NMDA Receptor Activation Depolarization->NMDAR_activation facilitates

PhTX-343 blockade of AMPA receptor signaling.

Conclusion

This compound is a versatile and potent pharmacological tool for the study of nAChRs and iGluRs. Its subtype selectivity allows for the dissection of complex neuronal circuits and the identification of specific receptor populations. The protocols and data presented herein provide a comprehensive guide for researchers utilizing PhTX-343 in receptor mapping and functional characterization studies.

References

Application of Philanthotoxin-343 in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-343 (PhTX-343) is a synthetic analogue of philanthotoxin-433, a polyamine-based toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. PhTX-343 is a potent non-competitive antagonist of several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDARs).[1][2] The Xenopus laevis oocyte expression system is a robust and widely used model for characterizing the pharmacological effects of compounds like PhTX-343 on heterologously expressed ion channels.[3][4] Its large size and efficient protein expression make it ideal for electrophysiological techniques such as two-electrode voltage clamp (TEVC) and patch clamp.[3][5]

These application notes provide a comprehensive guide for utilizing PhTX-343 in Xenopus oocyte expression systems, including detailed protocols for electrophysiological recording and data presentation.

Mechanism of Action

PhTX-343 acts as an open-channel blocker, meaning it enters and occludes the ion channel pore once it has been opened by an agonist (e.g., acetylcholine for nAChRs or NMDA for NMDARs).[1] This inhibition is often voltage-dependent, with the block being more pronounced at negative membrane potentials.[1][6] The polyamine tail of PhTX-343 is thought to be responsible for its interaction within the channel pore. PhTX-343 exhibits selectivity for different receptor subtypes, making it a valuable tool for dissecting the pharmacology of these channels.[1][7]

Quantitative Data: PhTX-343 Inhibition of nAChR Subtypes in Xenopus Oocytes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PhTX-343 for various nAChR subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology.

nAChR SubtypeIC50 (nM) at -80 mVIC50 (nM) at -100 mVReference
α3β4127.7[1][7]
α4β460-[1]
α4β231280[1][7]
α3β21368-[1]
α75064-[1]
α1β1γδ (embryonic muscle)11904-[1]

Note: The potency of PhTX-343 can be influenced by the membrane potential, as indicated by the different values at -80 mV and -100 mV.

Experimental Protocols

Preparation of Xenopus Oocytes and cRNA Injection

This protocol describes the standard procedure for preparing Xenopus oocytes and injecting them with cRNA encoding the ion channel of interest.

Materials:

  • Mature female Xenopus laevis

  • Oocyte harvesting solutions (e.g., OR-2, ND96)

  • Collagenase type I

  • cRNA encoding the target receptor subunit(s)

  • Nanoject injector or equivalent

  • Incubator at 16-18°C

Procedure:

  • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

  • Isolate stage V-VI oocytes.

  • Treat oocytes with collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours to defolliculate.

  • Wash the oocytes thoroughly with ND96 solution.

  • Inject each oocyte with 20-50 nL of cRNA solution (concentration will vary depending on the expression level of the target receptor).

  • Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for receptor expression.[3]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the most common method for studying ion channel function in Xenopus oocytes.[5] This protocol outlines the steps for recording agonist-induced currents and their inhibition by PhTX-343.

Materials:

  • TEVC setup (amplifier, headstage, micromanipulators, perfusion system)

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • Recording chamber

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., acetylcholine in ND96)

  • PhTX-343 stock solution (dissolved in water or appropriate solvent) and working solutions (diluted in ND96 with agonist)

Procedure:

  • Place an oocyte expressing the target receptor in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

  • Clamp the oocyte membrane potential at a holding potential, typically between -60 mV and -100 mV.[1][7]

  • Establish a stable baseline current.

  • Apply the agonist solution to elicit an inward current.

  • Once the agonist response is stable, co-apply the agonist with increasing concentrations of PhTX-343.[1]

  • Record the steady-state current inhibition at each PhTX-343 concentration.

  • Wash the oocyte with the recording solution between applications to ensure full recovery.

  • Analyze the data to determine the IC50 of PhTX-343.

Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) Receptor Ligand-Gated Ion Channel (e.g., nAChR) Agonist->Receptor Binds to receptor PhTX Philanthotoxin-343 PhTX->Receptor Blocks open channel Ion_Influx Cation Influx (Na+, Ca2+) Receptor->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: PhTX-343 mechanism of action.

Experimental Workflow Diagram

Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Incubation 2. Incubation (2-7 days, 16-18°C) Oocyte_Prep->Incubation TEVC_Setup 3. Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording 4. Electrophysiological Recording TEVC_Setup->Recording Data_Analysis 5. Data Analysis (IC50 determination) Recording->Data_Analysis

Caption: Xenopus oocyte experimental workflow.

References

Application Notes and Protocols: Long-Term Potentiation (LTP) Inhibition Assay with Philanthotoxin-343

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. Philanthotoxin-343 (PhTX-343) is a synthetic analog of a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. It is a non-competitive antagonist of ionotropic glutamate (B1630785) receptors, including NMDA and AMPA receptors, and has been shown to inhibit the induction of LTP.

These application notes provide a detailed protocol for an in vitro LTP inhibition assay using PhTX-343 in acute hippocampal slices. This assay is a valuable tool for studying the mechanisms of LTP and for screening compounds that may modulate synaptic plasticity.

Data Presentation

Receptor SubtypeLigandTest SystemIC50 (µM)Reference
NMDA ReceptorNMDA/GlycineXenopus oocytes expressing rat brain RNA2.01 (at -80 mV)[1]
AMPA ReceptorAMPAXenopus oocytes expressing rat brain RNA0.46 (at -80 mV)[1]

Signaling Pathway

The induction of NMDA receptor-dependent LTP is a complex process involving a cascade of molecular events. The following diagram illustrates the key components of this pathway and the putative point of inhibition by Philanthotoxin-343.

LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine cluster_inhibition Inhibition ActionPotential Action Potential GlutamateVesicle Glutamate Vesicle ActionPotential->GlutamateVesicle GlutamateRelease Glutamate Release GlutamateVesicle->GlutamateRelease NMDAR NMDA Receptor GlutamateRelease->NMDAR Glutamate AMPAR AMPA Receptor GlutamateRelease->AMPAR Glutamate CaMKII CaMKII NMDAR->CaMKII Ca2+ Influx LTP Long-Term Potentiation AMPAR->LTP AMPAR_trafficking AMPAR Trafficking & Insertion CaMKII->AMPAR_trafficking AMPAR_trafficking->AMPAR Increases PhTX343 Philanthotoxin-343 PhTX343->NMDAR Blocks Channel

Caption: NMDA Receptor-Dependent LTP Signaling Pathway and Inhibition by PhTX-343.

Experimental Workflow

The following diagram outlines the general workflow for conducting an LTP inhibition assay with Philanthotoxin-343.

LTP_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis SlicePrep Acute Hippocampal Slice Preparation Incubation Slice Incubation & Recovery SlicePrep->Incubation Baseline Establish Stable Baseline fEPSP Recording Incubation->Baseline DrugApp Bath Application of PhTX-343 or Vehicle Baseline->DrugApp Tetanus High-Frequency Stimulation (Tetanus) DrugApp->Tetanus PostTetanus Post-Tetanus fEPSP Recording Tetanus->PostTetanus MeasureSlope Measure fEPSP Slope PostTetanus->MeasureSlope Normalize Normalize to Baseline MeasureSlope->Normalize Compare Compare LTP Magnitude (PhTX-343 vs. Vehicle) Normalize->Compare

Caption: Experimental Workflow for LTP Inhibition Assay.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.[2][3][4]

Materials:

  • Male Wistar rat (6-8 weeks old)

  • Ice-cold slicing buffer (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 25 glucose, 20 HEPES, 10 MgSO4, 0.5 CaCl2, saturated with 95% O2/5% CO2.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 2.5 CaCl2, 2 MgCl2, 1.25 KH2PO4, 26 NaHCO3, 10 glucose, saturated with 95% O2/5% CO2.

  • Vibrating microtome (vibratome)

  • Incubation chamber

Procedure:

  • Anesthetize the rat according to approved animal care protocols and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold, oxygenated slicing buffer.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (350-400 µm thick) using a vibratome in ice-cold, oxygenated slicing buffer.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Electrophysiological Recording and LTP Induction

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and the induction of LTP.[5][6]

Materials:

  • Prepared hippocampal slice

  • Recording chamber with continuous perfusion of aCSF (2-3 mL/min) at 30-32°C

  • Bipolar stimulating electrode (e.g., tungsten)

  • Glass recording microelectrode (1-5 MΩ) filled with aCSF

  • Amplifier, digitizer, and data acquisition software

  • Philanthotoxin-343 stock solution

  • Vehicle control (e.g., aCSF)

Procedure:

  • Transfer a hippocampal slice to the recording chamber.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulation intensity should be adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.

  • After establishing a stable baseline, perfuse the slice with either aCSF containing the desired concentration of Philanthotoxin-343 or vehicle for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol. A standard protocol consists of one or more trains of 100 pulses at 100 Hz.[5]

  • Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation.

Data Analysis

Procedure:

  • Measure the initial slope of the fEPSP for each recorded response.

  • Normalize the fEPSP slopes by expressing them as a percentage of the average baseline slope.

  • Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the post-HFS recording period.

  • To determine the inhibitory effect of Philanthotoxin-343, calculate the percentage of LTP inhibition using the following formula:

    % Inhibition = (1 - (LTP in PhTX-343 - 100) / (LTP in Vehicle - 100)) * 100

  • Compare the magnitude of LTP between the vehicle-treated and Philanthotoxin-343-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Results

Application of Philanthotoxin-343 during the high-frequency stimulation is expected to suppress the induction of LTP in a concentration-dependent manner.[7] In vehicle-treated slices, a robust and stable potentiation of the fEPSP slope (typically >150% of baseline) should be observed following HFS. In contrast, in slices treated with an effective concentration of PhTX-343, the magnitude of potentiation will be significantly reduced or completely blocked. The non-competitive antagonism of NMDA receptors by PhTX-343 prevents the necessary influx of Ca2+ that triggers the downstream signaling cascade for LTP induction.[8][9][10]

References

Application Note: Utilizing Philanthotoxin 343 to Interrogate NMDA Receptor-Mediated Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and neuronal development.[1] However, their overactivation leads to excessive calcium (Ca²⁺) influx, triggering excitotoxic cascades implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Philanthotoxin 343 (PhTX-343), a synthetic analog of a toxin isolated from the venom of the wasp Philanthus triangulum, is a potent non-competitive antagonist of ionotropic glutamate (B1630785) receptors, including NMDA receptors.[2] Its mechanism of action involves blocking the ion channel pore, thereby inhibiting Ca²⁺ influx.[2] This property makes PhTX-343 a valuable tool for studying the physiological and pathological roles of NMDA receptor-mediated Ca²⁺ signaling. This application note provides detailed protocols for using PhTX-343 to study Ca²⁺ influx through NMDA receptors in vitro.

Mechanism of Action

PhTX-343 possesses a hydrophobic head and a hydrophilic polyamine tail, enabling it to block the NMDA receptor channel. The positively charged polyamine tail is thought to interact with negatively charged residues within the channel pore, while the aromatic head anchors the molecule at the channel entrance. This blockade is non-competitive and voltage-dependent, making it a sophisticated tool for modulating NMDA receptor activity.

Applications

  • Studying Excitotoxicity: PhTX-343 can be used to protect cultured neurons from NMDA-induced cell death, allowing for the investigation of the downstream signaling pathways of Ca²⁺-mediated excitotoxicity.

  • Investigating Synaptic Plasticity: By modulating Ca²⁺ influx through NMDA receptors, PhTX-343 can be employed to study its role in long-term potentiation (LTP) and long-term depression (LTD).

  • Drug Screening: PhTX-343 can serve as a reference compound in high-throughput screening assays aimed at identifying novel NMDA receptor modulators.

  • Characterizing NMDA Receptor Subtypes: The inhibitory profile of PhTX-343 can be assessed on different NMDA receptor subunit compositions to probe their functional properties.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of philanthotoxins on NMDA receptor-mediated events.

Table 1: Neuroprotective Effects of Philanthotoxins Against NMDA-Induced Excitotoxicity in Retinal Cells

ToxinModel SystemEndpoint MeasuredTreatmentResultReference
PhTX-343Rat model of NMDA-induced retinal injuryNumber of retinal cell nuclei/100 µm²NMDA (160 nM) vs. PhTX-343 (160 nM) + NMDA1.82-fold greater number of nuclei with PhTX-343 pre-treatment compared to NMDA alone.[2]
PhTX-343Rat model of NMDA-induced retinal injuryFractional Ganglion Cell Layer (GCL) thicknessNMDA (160 nM) vs. PhTX-343 (160 nM) + NMDA1.28-fold greater GCL thickness with PhTX-343 pre-treatment compared to NMDA alone.[2]
PhTx3-4Rat model of NMDA-induced retinal injuryb-wave amplitude (electroretinogram)NMDA vs. PhTx3-4 + NMDANMDA reduced b-wave amplitude by 62%; PhTx3-4 treatment resulted in only a 9% reduction.[3]
PhTx3-4Rat model of NMDA-induced retinal injuryNumber of dead cells in the retinaNMDA vs. PhTx3-4 + NMDANMDA increased dead cells by 4.7-fold; PhTx3-4 treatment reduced this to near control levels.[3]
PhTx3-4Rat model of NMDA-induced retinal injuryMalondialdehyde (MDA) levels (oxidative stress marker)NMDA vs. PhTx3-4 + NMDANMDA increased MDA by 3.5-fold; PhTx3-4 treatment reduced MDA levels to near control.[3]

Experimental Protocols

Protocol 1: Calcium Imaging of NMDA Receptor-Mediated Ca²⁺ Influx Using Fura-2 AM

This protocol describes how to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured neurons in response to NMDA receptor activation and its inhibition by PhTX-343, using the ratiometric Ca²⁺ indicator Fura-2 AM.[4][5][6][7]

Materials:

  • Cultured neurons (e.g., primary cortical or hippocampal neurons) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable recording buffer

  • NMDA

  • Glycine (B1666218) (co-agonist for NMDA receptors)

  • This compound (PhTX-343)

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in high-quality, anhydrous DMSO).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the loading buffer by diluting Fura-2 AM to a final concentration of 1-5 µM in recording buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

  • Cell Loading:

    • Wash cultured neurons twice with pre-warmed recording buffer.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage and perfuse with recording buffer.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.

    • To elicit an NMDA receptor-mediated Ca²⁺ influx, perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

    • After the response returns to baseline, incubate the cells with the desired concentration of PhTX-343 for a predetermined time (e.g., 5-10 minutes).

    • Co-apply the NMDA/glycine solution with PhTX-343 and record the change in the F340/F380 ratio.

    • To determine a dose-response curve, repeat the co-application with varying concentrations of PhTX-343.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in the ratio from baseline indicates the relative change in [Ca²⁺]i.

    • The percentage of inhibition by PhTX-343 can be calculated by comparing the peak response in the presence and absence of the toxin.

    • Plot the percentage of inhibition against the PhTX-343 concentration to determine the IC₅₀ value.

  • Calibration (Optional):

    • To convert the fluorescence ratio to absolute [Ca²⁺]i, at the end of the experiment, perfuse the cells with a solution containing a Ca²⁺ ionophore like ionomycin (e.g., 5-10 µM) in a high Ca²⁺ buffer to obtain the maximum fluorescence ratio (Rₘₐₓ).

    • Subsequently, perfuse with a Ca²⁺-free buffer containing a Ca²⁺ chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

    • Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F380ₘᵢₙ / F380ₘₐₓ), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol describes how to record NMDA receptor-mediated currents in cultured neurons or brain slices and assess their inhibition by PhTX-343 using the whole-cell patch-clamp technique.[8][9][10][11]

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured neurons

  • Internal solution for the patch pipette

  • NMDA

  • Glycine

  • This compound (PhTX-343)

  • CNQX or NBQX (to block AMPA receptors)

  • Picrotoxin (to block GABAₐ receptors)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation:

    • Prepare acute brain slices or cultured neurons for recording.

    • Prepare the external and internal solutions. The external solution should contain blockers for AMPA and GABAₐ receptors (e.g., 10 µM CNQX and 50 µM picrotoxin) to isolate NMDA receptor currents. The external solution should also be Mg²⁺-free to relieve the voltage-dependent block of NMDA receptors at negative holding potentials, or contain a physiological concentration of Mg²⁺ if studying the voltage-dependent block.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal on a neuron and establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -70 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell using a perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply NMDA/glycine with various concentrations of PhTX-343.

    • Record the inhibition of the NMDA-evoked current by PhTX-343.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of PhTX-343.

    • Calculate the percentage of inhibition for each concentration of PhTX-343.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Visualization of Signaling Pathways and Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 PhTX343 PhTX-343 PhTX343->NMDAR Blocks Pore Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Overactivation

Caption: NMDA receptor signaling and PhTX-343 inhibition.

Calcium_Imaging_Workflow start Start load_cells Load Cultured Neurons with Fura-2 AM start->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells baseline Acquire Baseline F340/F380 Ratio wash_cells->baseline stimulate_nmda Stimulate with NMDA + Glycine baseline->stimulate_nmda record_response1 Record Ca²⁺ Response 1 stimulate_nmda->record_response1 incubate_phtx Incubate with PhTX-343 record_response1->incubate_phtx stimulate_nmda_phtx Stimulate with NMDA + Glycine + PhTX-343 incubate_phtx->stimulate_nmda_phtx record_response2 Record Ca²⁺ Response 2 stimulate_nmda_phtx->record_response2 analyze Analyze Data (Calculate % Inhibition, IC₅₀) record_response2->analyze end End analyze->end

Caption: Workflow for calcium imaging experiments.

Patch_Clamp_Workflow start Start prepare_cells Prepare Neurons/Slices and Solutions start->prepare_cells obtain_seal Obtain Giga-ohm Seal and Whole-Cell Configuration prepare_cells->obtain_seal baseline_current Record Baseline Current (Holding Potential -70 mV) obtain_seal->baseline_current apply_nmda Apply NMDA + Glycine baseline_current->apply_nmda record_current1 Record NMDA-evoked Current 1 apply_nmda->record_current1 apply_phtx Co-apply NMDA + Glycine + PhTX-343 record_current1->apply_phtx record_current2 Record NMDA-evoked Current 2 apply_phtx->record_current2 analyze Analyze Data (Calculate % Inhibition, IC₅₀) record_current2->analyze end End analyze->end

Caption: Workflow for patch-clamp experiments.

References

Troubleshooting & Optimization

Philanthotoxin 343 solubility in physiological saline for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Philanthotoxin 343 (PhTX-343) in physiological saline for experimental use.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in physiological saline or phosphate-buffered saline (PBS)?

A1: Yes, this compound is soluble in aqueous buffered solutions like physiological saline and phosphate-buffered saline (PBS) at concentrations commonly used in biological experiments. Published research has demonstrated its successful use in PBS at nanomolar concentrations for in vivo studies.[1][2][3]

Q2: What is the maximum concentration of PhTX-343 that can be dissolved in physiological saline or PBS?

Q3: Are there any specific pH requirements for dissolving PhTX-343?

A3: The polyamine nature of PhTX-343 suggests that its solubility may be pH-dependent. The use of buffered solutions like PBS (typically at a physiological pH of 7.4) is recommended to ensure consistency. For instance, studies have successfully used 0.1 M PBS to prepare a 160 nM solution of PhTX-343.[1]

Q4: Can I prepare a high-concentration stock solution of PhTX-343?

A4: Preparing a concentrated stock solution in an appropriate solvent is a standard practice. While specific data on the maximum stock concentration is limited, you can likely prepare a stock solution in the millimolar range in water or a buffer and then dilute it to your final experimental concentration in physiological saline or PBS. It is always advisable to start with a small amount to test solubility at your desired stock concentration.

Q5: How should I store PhTX-343 solutions?

A5: For long-term storage, it is generally recommended to store stock solutions of peptides and other biological molecules at -20°C or -80°C. For daily experimental use, a solution stored at 4°C should be stable for a short period. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
PhTX-343 does not dissolve completely. The concentration may be too high for the chosen solvent.- Try sonicating the solution gently. - Warm the solution slightly (ensure the temperature is not detrimental to the compound's stability). - Prepare a more dilute solution.
The pH of the solution is not optimal.- Ensure you are using a buffered solution like PBS at a physiological pH.
The solution appears cloudy or shows precipitation after a period. The compound may be coming out of solution due to temperature changes or exceeding its solubility limit at that condition.- If the solution was refrigerated, allow it to come to room temperature and see if the precipitate redissolves. - Consider preparing fresh solutions for each experiment. - The concentration may be too high for long-term storage in that specific solvent. Try preparing a more dilute stock solution.
Inconsistent experimental results. The solution may not be homogenous, or the compound may be degrading.- Ensure the stock solution is thoroughly mixed before taking an aliquot. - Prepare fresh dilutions from the stock solution for each experiment. - Check the storage conditions and age of the stock solution.

Experimental Protocols

Preparation of a 160 nM PhTX-343 Solution in PBS

This protocol is based on methodologies described in published neuroprotection studies.[1][2]

Materials:

  • This compound (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of PhTX-343:

    • The molecular weight of PhTX-343 is required for this calculation.

    • For example, to prepare 1 mL of a 160 nM solution, you would need:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

      • Mass (g) = (160 * 10^-9 mol/L) * (1 * 10^-3 L) * MW

  • Prepare a Stock Solution (Recommended):

    • Due to the very small mass required for a 160 nM solution, it is highly recommended to first prepare a more concentrated stock solution (e.g., 10 µM or 100 µM) in PBS.

    • For a 10 µM stock solution:

      • Weigh out a larger, more manageable amount of PhTX-343 powder.

      • Dissolve it in the appropriate volume of 0.1 M PBS to achieve a 10 µM concentration.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare the Final 160 nM Working Solution:

    • Thaw an aliquot of the stock solution.

    • Perform a serial dilution from the stock solution to achieve the final concentration of 160 nM in 0.1 M PBS.

    • For example, if you have a 10 µM stock solution, you would perform a 1:62.5 dilution.

      • (10 * 10^-6 M) / (160 * 10^-9 M) = 62.5

      • Take 1 part of the stock solution and add 61.5 parts of 0.1 M PBS.

  • Final Preparation for Injection:

    • In the cited studies, the final 160 nM solution was used for bilateral intravitreal injections in a total volume of 2 µl.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application phtx_powder PhTX-343 Powder stock_solution 10 µM Stock Solution phtx_powder->stock_solution pbs 0.1 M PBS (pH 7.4) pbs->stock_solution working_solution 160 nM Working Solution stock_solution->working_solution Dilute 1:62.5 injection Intravitreal Injection (2 µL) working_solution->injection animal_model Animal Model (Rat) injection->animal_model

Caption: Experimental workflow for PhTX-343 solution preparation.

troubleshooting_logic start Issue: PhTX-343 Fails to Dissolve check_concentration Is the concentration too high? start->check_concentration check_ph Is the solution buffered at physiological pH? check_concentration->check_ph No action_sonicate Action: Gently sonicate or warm the solution. check_concentration->action_sonicate Yes action_dilute Action: Prepare a more dilute solution. check_ph->action_dilute Yes action_use_pbs Action: Use a buffered solution like PBS. check_ph->action_use_pbs No success Resolution: Solubilized action_sonicate->success action_dilute->success action_use_pbs->success

Caption: Troubleshooting logic for PhTX-343 solubility issues.

References

Optimizing Philanthotoxin 343 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Philanthotoxin-343 (PhTX-343), with a focus on avoiding off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing signs of toxicity (e.g., apoptosis, necrosis) even at concentrations where I don't expect to see inhibition of my target receptor. What could be the cause?

A1: Unintended cytotoxicity can arise from several factors. Firstly, at higher concentrations, PhTX-343 can exhibit off-target effects by binding to unintended molecules or disrupting cellular processes beyond its known targets (iGluRs and nAChRs). Secondly, the high positive charge of the polyamine tail at physiological pH could lead to non-specific interactions with negatively charged cellular components, potentially disrupting membrane integrity or other cellular functions.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired on-target effect.

  • Use a Lower Concentration Range: Based on your dose-response curve, select the lowest concentration that provides a significant effect.

  • Control for Vehicle Effects: Ensure that the vehicle used to dissolve PhTX-343 is not contributing to cytotoxicity.

  • Assess Cell Viability: Use assays like MTT or LDH to quantify cytotoxicity across a range of PhTX-343 concentrations.

Q2: I am not observing the expected inhibitory effect on my target ionotropic glutamate (B1630785) receptor (iGluR). Why might this be happening?

A2: The inhibitory action of PhTX-343 is use-dependent and voltage-dependent.[1] This means that the ion channel must be open for the toxin to bind and block it. The potency of PhTX-343 is also highly dependent on the subunit composition of the receptor.

Troubleshooting Steps:

  • Ensure Receptor Activation: Co-apply PhTX-343 with an agonist for your target receptor to ensure the channel is in an open state.

  • Consider Membrane Potential: The inhibitory effect of PhTX-343 is more potent at negative membrane potentials.[1] Your experimental conditions (e.g., holding potential in electrophysiology) will influence the observed efficacy.

  • Verify Receptor Subunit Composition: The sensitivity of iGluRs to PhTX-343 can vary significantly based on their subunit makeup. For example, AMPA receptors containing the GluA2 subunit are less sensitive.[1]

  • Increase Concentration Cautiously: If you are confident that the experimental conditions are optimal, a modest increase in PhTX-343 concentration may be necessary. Refer to the data tables for reported effective concentrations.

Q3: I am studying NMDA receptors, but I am seeing unexpected effects on cholinergic signaling in my system. Is this a known off-target effect of PhTX-343?

A3: Yes, PhTX-343 is a known antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This is a significant potential off-target effect if your experimental system expresses nAChRs. The potency of PhTX-343 can be even higher for certain nAChR subtypes than for some iGluRs.

Troubleshooting Steps:

  • Characterize nAChR Expression: Determine if your experimental model expresses nAChR subtypes that are sensitive to PhTX-343.

  • Use a More Selective Antagonist: If nAChR blockade is confounding your results, consider using a more selective iGluR antagonist.

  • Pharmacological Isolation: In some experimental setups, you may be able to use specific nAChR antagonists to block this off-target effect and isolate the effects on iGluRs.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations of PhTX-343 for various on-target and potential off-target receptors.

Receptor TypeSubtypeExperimental SystemIC50 / Effective ConcentrationReference
On-Target: iGluRs
AMPA/Kainate ReceptorsRat Hippocampal SlicesIneffective at antagonizing field-EPSPs[3]
NMDA ReceptorsRat Retinal Injury Model160 nM (in vivo, neuroprotective)[4][5][6][7][8][9]
Off-Target: nAChRs
Neuronal nAChRsPC12 Cells0.1 - 1 µM (inhibition of ACh-activated current)[10]
Neuronal nAChRsα3β4Xenopus Oocytes12 nM[1]
Neuronal nAChRsα4β4Xenopus Oocytes60 nM (5x less sensitive than α3β4)[1]
Neuronal nAChRsα4β2Xenopus Oocytes312 nM (26x less sensitive than α3β4)[1]
Neuronal nAChRsα3β2Xenopus Oocytes1.37 µM (114x less sensitive than α3β4)[1]
Neuronal nAChRsα7Xenopus Oocytes5.06 µM (422x less sensitive than α3β4)[1]
Muscle-type nAChRsα1β1γδXenopus Oocytes11.9 µM (992x less sensitive than α3β4)[1]
Muscle-type nAChRsTE671 Cells17 µM[11]
Insect nAChRsLocust Neurons0.80 µM[8][12]

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Study in a Rat Model of NMDA-Induced Retinal Injury

This protocol is adapted from studies demonstrating the neuroprotective effects of PhTX-343.[4][5][6][7][9]

  • Animal Model: Male Sprague Dawley rats.

  • Groups:

    • Control: Intravitreal injection of phosphate-buffered saline (PBS).

    • NMDA-induced injury: Intravitreal injection of 160 nM NMDA.

    • PhTX-343 treatment: Intravitreal injection of 160 nM PhTX-343, 24 hours prior to NMDA injection.

  • Injection Procedure:

    • Anesthetize rats (e.g., ketamine/xylazine cocktail).

    • Perform bilateral intravitreal injections using a Hamilton syringe.

    • The total injection volume is typically 2 µl.

  • Post-treatment Analysis (7 days post-injection):

    • Assess visual function using behavioral tests (e.g., open field test, object recognition test).

    • Euthanize animals and harvest retinal tissue.

    • Perform histological analysis (e.g., H&E staining) to assess retinal morphology and cell survival.

Protocol 2: Electrophysiological Recording of nAChR Inhibition in Xenopus Oocytes

This protocol is based on studies characterizing the inhibitory effects of PhTX-343 on different nAChR subtypes.[1]

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits.

  • Electrophysiology:

    • Use two-electrode voltage-clamp to record whole-cell currents.

    • Hold the oocyte membrane potential at a negative value (e.g., -80 mV) to enhance the voltage-dependent block of PhTX-343.

  • Drug Application:

    • Apply an EC50 concentration of acetylcholine (ACh) to elicit a baseline current.

    • Co-apply varying concentrations of PhTX-343 with ACh to determine the concentration-dependent inhibition.

  • Data Analysis:

    • Measure the peak and steady-state current in the presence and absence of PhTX-343.

    • Construct a concentration-response curve and calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate iGluR Ionotropic Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->iGluR Binds & Activates PhTX_343 PhTX_343 PhTX_343->iGluR Blocks Pore Ca_ion Ca²⁺ iGluR->Ca_ion Opens Channel Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Initiates

Caption: Mechanism of PhTX-343 action on an ionotropic glutamate receptor.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Concentration Optimization cluster_execution Phase 3: Definitive Experiment cluster_analysis Phase 4: Data Analysis A Define Target Receptor (e.g., GluN2B-containing NMDA) B Identify Potential Off-Targets (e.g., nAChRs in the system) A->B C Perform Dose-Response Curve for On-Target Effect B->C E Determine Therapeutic Window (Optimal Concentration Range) C->E D Perform Dose-Response Curve for Off-Target Effect D->E F Conduct Experiment using Optimized PhTX-343 Concentration E->F G Include Positive & Negative Controls H Analyze On-Target Effects G->H I Monitor for any signs of Off-Target Effects or Toxicity H->I

Caption: Workflow for optimizing PhTX-343 concentration.

References

Troubleshooting voltage-dependent block in Philanthotoxin 343 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Philanthotoxin-343 (PhTX-343). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, particularly concerning its voltage-dependent block.

Frequently Asked Questions (FAQs)

Q1: What is Philanthotoxin-343 and what is its primary mechanism of action?

A1: Philanthotoxin-343 (PhTX-343) is a synthetic analogue of PhTX-433, a toxin found in the venom of the Egyptian digger wasp.[1] It is a non-competitive antagonist that blocks several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs).[2][3] Its primary mechanism of action is as an open-channel blocker, where it enters and occludes the ion channel pore when the channel is in its open state.[1][4] This block is often use-dependent, meaning the channel must be activated for the toxin to exert its inhibitory effect.[4]

Q2: Why is the inhibitory effect of PhTX-343 described as "voltage-dependent"?

A2: The inhibitory action of PhTX-343 is strongly dependent on the membrane potential.[1][5] More potent inhibition is observed at more negative membrane potentials (hyperpolarization).[1][6] This is because the positively charged polyamine tail of the PhTX-343 molecule is drawn into the channel pore by the negative potential, enhancing the block.[1] Conversely, depolarization can relieve the block.[5][6]

Q3: I am not seeing the expected level of inhibition. What could be the reason?

A3: Several factors can influence the potency of PhTX-343. One of the most critical is the subunit composition of the target receptor.[1][7] For example, PhTX-343 shows significantly different affinities for various nAChR subtypes.[1] Additionally, the voltage-dependence of the block is crucial; ensure your experimental holding potential is sufficiently negative to observe a strong block.[1][5] Refer to the tables below for specific IC50 values at different voltages and on different receptor subtypes.

Q4: Can PhTX-343 affect receptors other than the one I am studying?

A4: Yes, PhTX-343 is known to act on a range of ionotropic receptors, including AMPA, kainate, and NMDA receptors, as well as various nAChR subtypes.[2] If your experimental system expresses multiple PhTX-343-sensitive receptors, you may observe effects that are not solely due to the inhibition of your primary target. It is crucial to characterize the receptor expression profile of your model system.

Q5: At low concentrations, I am observing potentiation instead of inhibition. Is this a known phenomenon?

A5: Yes, in some cell types and for certain receptor subtypes, low concentrations of PhTX-343 (e.g., ≤100 nM) have been reported to cause a potentiation of the current, while higher concentrations (≥ 1 µM) lead to inhibition.[4] This has been observed for nAChRs in locust mushroom body neurons.[4]

Troubleshooting Guides

Problem 1: Inconsistent or weak voltage-dependent block.

  • Possible Cause: The holding potential may not be negative enough to facilitate a strong block by PhTX-343. The voltage-dependence of the block is a key feature of its mechanism.[1][5]

  • Troubleshooting Steps:

    • Verify Holding Potential: Confirm that your voltage-clamp protocol is maintaining a sufficiently negative holding potential (e.g., -60 mV to -100 mV).

    • Test a Range of Potentials: Perform experiments at various holding potentials to determine the voltage-dependence of the block in your specific system.

    • Check Equipment: Ensure your electrophysiology rig is functioning correctly and that there are no issues with voltage control.

Problem 2: Higher than expected IC50 value.

  • Possible Cause: The subunit composition of your target receptor may confer lower sensitivity to PhTX-343.[1][7] The potency of PhTX-343 varies dramatically between different receptor subtypes.

  • Troubleshooting Steps:

    • Confirm Receptor Subunits: If possible, verify the subunit composition of the receptors in your expression system using molecular biology techniques.

    • Consult Literature: Compare your results with published IC50 values for PhTX-343 on similar receptor subtypes (see tables below).

    • Consider a Different Analogue: For certain receptor subtypes, other philanthotoxin (B172612) analogues like PhTX-12 might be more potent.[1]

Problem 3: Slow onset of block.

  • Possible Cause: PhTX-343 is a use-dependent blocker, meaning the channel needs to be open for the toxin to bind effectively.[4] The kinetics of the block can also be influenced by the membrane potential.

  • Troubleshooting Steps:

    • Co-application with Agonist: Ensure that PhTX-343 is co-applied with the receptor's agonist to promote channel opening.[4]

    • Repetitive Stimulation: Use a repetitive agonist application protocol to increase the likelihood of the toxin binding to the open state.

    • Analyze Block Kinetics: The development of the block can be in the order of hundreds of milliseconds.[5][6] Analyze the time course of inhibition in your recordings.

Data Presentation

Table 1: IC50 Values of PhTX-343 for various nAChR Subtypes

Receptor SubtypeIC50 at -80 mVCell TypeReference
α3β412 nMXenopus oocytes[1][7]
α4β4~60 nMXenopus oocytes[1]
α4β2~312 nMXenopus oocytes[1]
α3β2~1.37 µMXenopus oocytes[1]
α7~5.06 µMXenopus oocytes[1]
α1β1γδ (embryonic muscle)~11.9 µMXenopus oocytes[1]
Locust nAChRs0.80 µM (at -75mV)Locust mushroom body[4]
Human muscle nAChR17 µM (at -100mV)TE671 cells[8]

Table 2: Voltage-Dependence of PhTX-343 Inhibition

Receptor SubtypeHolding PotentialInhibitionReference
Neuronal nAChR-60 mVInhibition observed[5][6]
Neuronal nAChRDepolarizing stepsRelief of inhibition[5][6]
Neuronal nAChRNegative potentialsAugmented inhibition[5][6]

Experimental Protocols

Whole-Cell Patch-Clamp Recording for Assessing PhTX-343 Block

This protocol is a general guideline for investigating the voltage-dependent block of ligand-gated ion channels by PhTX-343 in a cultured cell line.

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest to 70-80% confluency.

    • Gently dissociate cells using an appropriate enzyme-free dissociation solution.

    • Plate the cells onto coverslips suitable for microscopy and electrophysiology.

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. The composition of the internal and external solutions will depend on the specific ion channel being studied.

  • Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to hold the cell at a negative potential (e.g., -60 mV to -80 mV) to investigate voltage-dependent block.

    • Record baseline currents in response to the application of the specific channel agonist.

  • Compound Application:

    • Perfuse the cell with an external solution containing the agonist plus the desired concentration of PhTX-343.

    • To investigate use-dependency, co-apply the agonist and PhTX-343.

    • To study voltage-dependence, apply voltage steps to more negative or positive potentials in the presence of the agonist and PhTX-343.

  • Data Analysis:

    • Measure the peak and/or steady-state current amplitude in the absence and presence of PhTX-343.

    • Calculate the percentage of inhibition at each concentration and voltage.

    • Construct concentration-response curves to determine the IC50 value.

Visualizations

cluster_workflow Troubleshooting Workflow for Weak PhTX-343 Block Start Start: Weak or inconsistent PhTX-343 block CheckPotential Is holding potential sufficiently negative? (e.g., -60 to -100mV) Start->CheckPotential AdjustPotential Adjust holding potential to a more negative value CheckPotential->AdjustPotential No CheckSubunits Is the receptor subtype known to be sensitive to PhTX-343? CheckPotential->CheckSubunits Yes AdjustPotential->CheckPotential ConsultData Consult literature for IC50 on specific subtype CheckSubunits->ConsultData No CheckUseDependence Is PhTX-343 co-applied with agonist? CheckSubunits->CheckUseDependence Yes ConsiderAlternative Consider alternative PhTX analogue or different blocker ConsultData->ConsiderAlternative CoApply Ensure co-application of PhTX-343 with agonist CheckUseDependence->CoApply No Success Block Observed CheckUseDependence->Success Yes CoApply->CheckUseDependence

Caption: Troubleshooting workflow for weak PhTX-343 block.

cluster_pathway Mechanism of Voltage-Dependent Block by PhTX-343 Receptor_Closed Ion Channel (Closed State) Receptor_Open Ion Channel (Open State) Receptor_Closed->Receptor_Open activates Agonist Agonist (e.g., ACh, Glutamate) Agonist->Receptor_Closed binds PhTX PhTX-343 Receptor_Open->PhTX allows entry Blocked_Channel Blocked Ion Channel PhTX->Blocked_Channel blocks pore Membrane_Potential Negative Membrane Potential (-mV) Membrane_Potential->PhTX attracts into pore

Caption: PhTX-343 voltage-dependent open-channel block mechanism.

References

Philanthotoxin 343 (PhTX-343) Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Philanthotoxin 343 (PhTX-343) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PhTX-343?

A1: For initial stock solutions, it is recommended to dissolve PhTX-343 in sterile, purified water or a buffer such as phosphate-buffered saline (PBS). For experimental use, PhTX-343 has been successfully diluted in 0.1 M PBS to a final concentration of 160 nM for intravitreal injections.[1]

Q2: How should I store PhTX-343 stock solutions to ensure long-term stability?

A2: For long-term storage, it is best practice to aliquot stock solutions into single-use volumes and store them at -20°C or below. This minimizes freeze-thaw cycles, which can contribute to degradation. Studies on other polyamines have shown that storage at -20°C significantly reduces degradation compared to higher temperatures.

Q3: What is the expected shelf-life of PhTX-343 in an aqueous solution at -20°C?

Q4: Can I store PhTX-343 solutions at 4°C?

A4: For short-term storage (i.e., a few days), 4°C is generally acceptable. However, for periods longer than a week, freezing is recommended to prevent microbial growth and chemical degradation.

Q5: Is PhTX-343 sensitive to light?

A5: PhTX-343 contains a tyrosine moiety, which can be susceptible to photodegradation. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.

Troubleshooting Guide

Issue: I am observing a gradual loss of biological activity in my experiments over time.

  • Potential Cause 1: Degradation of PhTX-343 in solution.

    • Troubleshooting Steps:

      • Review Storage Conditions: Ensure that your stock solutions are aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles.

      • Prepare Fresh Solutions: If you have been using a working solution for an extended period, prepare a fresh dilution from a new aliquot of your frozen stock.

      • Perform a Stability Check: If the problem persists, consider performing a stability analysis of your solution using a method like HPLC to check for degradation products.

  • Potential Cause 2: Adsorption to labware.

    • Troubleshooting Steps:

      • Use Low-Binding Tubes: Peptides and polyamines can adsorb to certain plastics. Use low-protein-binding microcentrifuge tubes and pipette tips for storage and handling of PhTX-343 solutions.

      • Pre-treat Labware: In some cases, pre-rinsing labware with the experimental buffer can help to block non-specific binding sites.

Issue: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Potential Cause: Chemical degradation of PhTX-343.

    • Troubleshooting Steps:

      • Analyze Degradation Factors: Consider potential causes of degradation such as pH extremes in your buffer, exposure to high temperatures, or oxidative stress. The polyamine moiety of PhTX-343 may be susceptible to oxidation.

      • Run a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing a sample of PhTX-343 to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) and analyzing the results by HPLC or mass spectrometry.

Data Presentation

Table 1: Recommended Storage and Handling of PhTX-343 Aqueous Solutions

ParameterRecommendationRationale
Solvent Sterile, purified water or PBSEnsures isotonicity and physiological pH for biological experiments.
Storage Temperature -20°C or -80°C (long-term)Minimizes chemical degradation and microbial growth.
4°C (short-term, < 1 week)Suitable for immediate experimental use.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the molecule.
Light Exposure Minimize; use amber vials or foilThe tyrosine residue is photosensitive.
Labware Low-protein-binding plasticwareReduces loss of material due to adsorption.
pH of Solution Near neutral (pH 6-8)Extreme pH can cause hydrolysis of the peptide bond or deamination of the polyamine chain.

Experimental Protocols

Protocol 1: Stability Assessment of PhTX-343 in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of PhTX-343 over time.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of PhTX-343 (e.g., 1 mM) in the aqueous buffer to be tested.

  • Filter the solution through a 0.22 µm syringe filter.

  • Aliquot the solution into several vials for storage at different conditions (e.g., 4°C, room temperature, 37°C).

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm (for the tyrosine chromophore)

  • Injection Volume: 20 µL

4. Stability Study Procedure:

  • Inject a sample of the freshly prepared PhTX-343 solution (Time 0). Record the peak area of the intact PhTX-343.

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.

  • Allow the sample to come to room temperature and inject it into the HPLC system.

  • Record the peak area of the intact PhTX-343 and note the appearance of any new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of remaining PhTX-343 at each time point relative to the Time 0 sample.

  • Plot the percentage of remaining PhTX-343 against time for each storage condition to determine the stability profile.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Incubation cluster_analysis Analysis cluster_output Output prep_sol Prepare PhTX-343 Stock Solution filter_sol Filter Solution (0.22 µm) prep_sol->filter_sol aliquot_sol Aliquot for Storage filter_sol->aliquot_sol storage_cond Store at Different Conditions (e.g., 4°C, RT, 37°C) aliquot_sol->storage_cond time_points Sample at Time Points (0, 1, 3, 7, 14, 30 days) storage_cond->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis & Plotting hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for PhTX-343 Stability Testing.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products phtx343 This compound hydrolysis Hydrolysis of Peptide Bond phtx343->hydrolysis Extreme pH, High Temp oxidation Oxidation of Polyamine Chain phtx343->oxidation Oxidizing Agents, Air Exposure prod_hydrolysis Tyrosyl-Polyamine + Butyric Acid hydrolysis->prod_hydrolysis prod_oxidation Oxidized PhTX-343 Derivatives oxidation->prod_oxidation

Caption: Hypothetical PhTX-343 Degradation Pathways.

References

Common pitfalls in using Philanthotoxin 343 for receptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Philanthotoxin (B172612) 343 (PhTX-343). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PhTX-343 for receptor blockade experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the common pitfalls associated with the use of this potent polyamine toxin.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with PhTX-343.

Problem Potential Cause Recommended Solution
No or weak receptor blockade observed. Incorrect Voltage Potential: PhTX-343 block is highly voltage-dependent, with greater inhibition at more negative membrane potentials.[1]Ensure your voltage-clamp experiments are performed at a sufficiently negative holding potential (e.g., -60 mV to -100 mV) to facilitate channel block.[1]
Receptor Subtype Insensitivity: The potency of PhTX-343 varies significantly between different receptor subtypes.[2]Confirm the subunit composition of your expressed receptors. Consult the data tables below to ensure the concentration of PhTX-343 is appropriate for your specific receptor subtype. Some subtypes may require higher concentrations for effective blockade.
Inadequate Agonist Stimulation: PhTX-343 is a use-dependent, open-channel blocker, meaning the receptor channel must be open for the toxin to bind effectively.[3]Ensure you are co-applying PhTX-343 with an appropriate agonist concentration to activate the receptors. Pre-application of PhTX-343 without an agonist may not result in a significant block.[3]
Degraded PhTX-343 Solution: Improper storage or handling can lead to the degradation of the toxin.Prepare fresh dilutions of PhTX-343 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Slow onset of receptor blockade. Kinetics of Block: The kinetics of PhTX-343 block can be in the order of hundreds of milliseconds.[4]Allow for a sufficient equilibration period after the co-application of PhTX-343 and the agonist to ensure the block has reached its maximum effect.
Low Concentration of PhTX-343: The rate of block is concentration-dependent.If a faster onset is required, consider increasing the concentration of PhTX-343, keeping in mind the IC50 for your specific receptor subtype.
Incomplete or partial receptor blockade. Receptor Desensitization: For some receptors, prolonged agonist application can lead to desensitization, which may be misinterpreted as incomplete block.Characterize the desensitization kinetics of your receptor in the absence of PhTX-343 to differentiate it from the blocking effect.
Presence of Multiple Receptor Subtypes: Your experimental system may express a mixed population of receptors with varying sensitivities to PhTX-343.If possible, use a more homogenous expression system or specific antagonists for other receptor subtypes to isolate the receptor of interest.
Irreversible or very slow washout of blockade. Trapping of PhTX-343: As an open-channel blocker, PhTX-343 can become "trapped" within the ion channel, leading to slow recovery.Prolonged washout with agonist-free solution may be necessary. Some studies suggest that recovery from block can be facilitated by depolarizing the membrane potential, which helps to expel the positively charged toxin from the channel.[4]
Potentiation of current at low concentrations. Complex Interaction with Receptor: Some studies have observed a potentiation of agonist-induced currents at low (nanomolar) concentrations of PhTX-343 on certain receptor subtypes, particularly in invertebrate neurons.Be aware of this possibility and perform a full dose-response curve to identify the concentration range for inhibition versus potentiation for your specific system.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store PhTX-343 stock solutions?

A1: PhTX-343 is typically supplied as a salt (e.g., trifluoroacetate). It is recommended to prepare a stock solution in high-purity water or a suitable buffer (e.g., physiological saline) at a concentration of 1-10 mM. Aliquot the stock solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles to maintain the integrity of the toxin. For daily experiments, fresh dilutions should be made from the stock solution in the appropriate extracellular recording solution.

Q2: Is the blockade by PhTX-343 reversible?

A2: The reversibility of PhTX-343 blockade can be slow and incomplete, depending on the receptor subtype and experimental conditions. As an open-channel blocker, the toxin can be trapped within the channel pore, making washout difficult. Prolonged perfusion with a toxin-free solution is often required. In some cases, applying depolarizing voltage steps may aid in the removal of the positively charged toxin from the channel.[4]

Q3: Does the pH of the experimental solution affect PhTX-343 activity?

A3: The polyamine tail of PhTX-343 has multiple amine groups that are positively charged at physiological pH.[1] Significant changes in pH could alter the charge state of the toxin, potentially affecting its interaction with the receptor channel. It is advisable to maintain a stable physiological pH (typically 7.2-7.4) in your experimental solutions.

Q4: Can I use PhTX-343 to block glutamate (B1630785) receptors?

A4: Yes, PhTX-343 is a non-selective antagonist that blocks various ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, in addition to nicotinic acetylcholine (B1216132) receptors (nAChRs).[5][6] The potency of the block will vary depending on the specific glutamate receptor subtype.

Q5: What is the mechanism of action of PhTX-343?

A5: PhTX-343 is a non-competitive, open-channel blocker.[3] This means it does not compete with the agonist for its binding site. Instead, it enters the ion channel pore when the receptor is in its open (activated) state and physically occludes the flow of ions. Its binding is often voltage-dependent, with its positively charged polyamine tail being drawn into the channel by a negative membrane potential.[1]

Quantitative Data Summary

The inhibitory potency of PhTX-343 is highly dependent on the receptor subtype and the membrane potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for PhTX-343 on various nicotinic acetylcholine and glutamate receptor subtypes.

Table 1: Inhibitory Potency (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeExperimental SystemHolding Potential (mV)IC50Reference
α3β4Xenopus oocytes-8012 nM[2]
α3β4Xenopus oocytes-1007.7 nM[7]
α4β4Xenopus oocytes-8060 nM[2]
α4β2Xenopus oocytes-80310 nM[2]
α4β2Xenopus oocytes-10080 nM[7]
α3β2Xenopus oocytes-801.37 µM[2]
α7Xenopus oocytes-805.06 µM[2]
α1β1γδ (embryonic muscle)Xenopus oocytes-8011.9 µM[2]
Human muscle nAChRTE671 cells-10017 µM[3]
Neuronal nAChRPC12 cells-60~100-1000 nM[4]

Table 2: Inhibitory Potency (IC50) of PhTX-343 on Ionotropic Glutamate Receptor (iGluR) Subtypes

Receptor SubtypeExperimental SystemHolding Potential (mV)IC50Reference
NMDA ReceptorsXenopus oocytes (rat brain RNA)-802.01 µM[5]
AMPA ReceptorsXenopus oocytes (rat brain RNA)-800.46 µM[5]

Experimental Protocols

Key Experiment: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the general steps for assessing the inhibitory effect of PhTX-343 on receptors expressed in Xenopus oocytes.

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the receptor subunits of interest.

    • Incubate the oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.2).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -60 mV to -80 mV using a suitable amplifier.

  • Application of Agonist and PhTX-343:

    • Establish a stable baseline current.

    • Apply the specific agonist for the receptor under study (e.g., acetylcholine for nAChRs, glutamate or NMDA for iGluRs) at a concentration that elicits a submaximal response (e.g., EC50).

    • Once a stable agonist-induced current is achieved, co-apply the agonist with the desired concentration of PhTX-343.

    • To determine the dose-response relationship, apply a range of PhTX-343 concentrations.

  • Data Analysis:

    • Measure the peak and/or steady-state current amplitude in the absence and presence of PhTX-343.

    • Calculate the percentage of inhibition for each concentration of PhTX-343.

    • Fit the concentration-inhibition data to a Hill equation to determine the IC50 value.

  • Washout:

    • To assess reversibility, perfuse the oocyte with the agonist-containing solution without PhTX-343 for an extended period and monitor the recovery of the current.

Visualizations

Signaling and Experimental Workflow Diagrams

PhTX_343_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) Receptor_Closed Receptor (Closed State) Agonist->Receptor_Closed Binds PhTX_343 PhTX-343 Ion_Channel Ion Channel Pore PhTX_343->Ion_Channel Enters & Blocks Receptor_Open Receptor (Open State) Receptor_Closed->Receptor_Open Opens Receptor_Open->Receptor_Closed Closes Ion_Influx Ion Influx (e.g., Na+, Ca2+) Ion_Channel->Ion_Influx Allows Blocked_Influx Blocked Ion Influx Ion_Channel->Blocked_Influx

Caption: Mechanism of action of PhTX-343 as an open-channel blocker.

Caption: Troubleshooting workflow for no or weak PhTX-343 blockade.

PhTX_343_Properties cluster_properties Key Properties cluster_implications Experimental Implications PhTX_343 Philanthotoxin 343 (PhTX-343) Voltage_Dependence Voltage-Dependent Block (More potent at negative potentials) PhTX_343->Voltage_Dependence Use_Dependence Use-Dependent Block (Requires channel opening) PhTX_343->Use_Dependence Receptor_Selectivity Subtype Selective (Varying IC50 values) PhTX_343->Receptor_Selectivity Kinetics Slow Kinetics (Slow onset and washout) PhTX_343->Kinetics Implication1 Control Holding Potential Voltage_Dependence->Implication1 Implication2 Co-apply with Agonist Use_Dependence->Implication2 Implication3 Select Appropriate Concentration Receptor_Selectivity->Implication3 Implication4 Allow Sufficient Equilibration Time Kinetics->Implication4

Caption: Logical relationships of PhTX-343 properties and experimental design.

References

Minimizing Philanthotoxin 343 degradation during in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Philanthotoxin 343 (PhTX-343) during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing PhTX-343 stock solutions?

A1: For optimal stability, PhTX-343 should be dissolved in sterile, nuclease-free water or a mild acidic buffer (e.g., 10 mM HCl). Avoid using buffers with high pH or those containing reactive species. Stock solutions should be prepared at a high concentration (e.g., 1-10 mM) to minimize the impact of adsorption to container surfaces.

Q2: How should I store PhTX-343 stock solutions?

A2: Aliquot the PhTX-343 stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), the solution can be stored at 4°C.

Q3: What are the primary mechanisms of PhTX-343 degradation in in vitro assays?

A3: The degradation of PhTX-343 can occur through two primary pathways:

  • Enzymatic Degradation: The polyamine moiety of PhTX-343 is susceptible to oxidation by amine oxidases, which may be present in biological samples or serum-containing cell culture media. This oxidation can lead to the formation of inactive or even cytotoxic byproducts.

  • Chemical Degradation: The amide bond in PhTX-343 can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.

Q4: Can I use PhTX-343 in cell culture media containing fetal bovine serum (FBS)?

A4: Caution is advised when using PhTX-343 in media containing FBS or other sera. Ruminant sera are known to contain amine oxidases that can degrade polyamines.[1][2] This can lead to a loss of PhTX-343 activity and the generation of cytotoxic compounds like hydrogen peroxide and aldehydes.[3][4][5] If FBS is necessary, consider heat-inactivating it or using a lower concentration. Alternatively, serum-free media is a safer option.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with PhTX-343.

Problem Possible Cause Solution
Loss of PhTX-343 activity over time in the assay. Degradation of PhTX-343. 1. Check Assay Buffer pH: Ensure the pH of your assay buffer is within the optimal range for PhTX-343 stability (typically pH 6.0-7.4). Avoid highly acidic or alkaline conditions. 2. Minimize Incubation Time: Reduce the duration of the assay if possible to limit the time for degradation. 3. Control Temperature: Perform assays at the lowest feasible temperature to slow down potential degradation reactions.
Inconsistent or variable results between experiments. Inconsistent PhTX-343 concentration due to degradation or handling. 1. Use Fresh Dilutions: Prepare fresh dilutions of PhTX-343 from a frozen stock solution for each experiment. 2. Proper Storage: Ensure stock solutions are stored correctly in single-use aliquots at -80°C. 3. Avoid Contamination: Use sterile, high-quality reagents and plasticware to prevent enzymatic or microbial contamination that could degrade the toxin.
Observed cytotoxicity in cell-based assays that is not related to the expected pharmacological effect. Formation of cytotoxic degradation products. 1. Serum-Free Media: If using cell culture, switch to a serum-free medium to eliminate the presence of amine oxidases. 2. Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to reduce amine oxidase activity. 3. Include Controls: Run control experiments with the vehicle and potentially degraded PhTX-343 (e.g., by pre-incubating it in serum-containing media) to assess non-specific toxicity.
Precipitation of PhTX-343 in the assay buffer. Poor solubility at the working concentration or interaction with buffer components. 1. Check Buffer Composition: Some buffer components, particularly high concentrations of phosphate, can potentially interact with polyamines.[6] Consider using alternative buffering agents like HEPES. 2. Adjust pH: Ensure the pH of the buffer is compatible with PhTX-343 solubility. 3. Lower Working Concentration: If possible, lower the final concentration of PhTX-343 in the assay.

Illustrative Data on PhTX-343 Stability

The following tables provide illustrative data on the stability of PhTX-343 under various conditions. Note: This data is hypothetical and intended to demonstrate the expected trends in stability. Actual degradation rates should be determined empirically.

Table 1: Effect of pH on PhTX-343 Stability (Illustrative)

pHTemperature (°C)Incubation Time (hours)Remaining PhTX-343 (%)
5.0372490
7.4372495
8.5372475

Table 2: Effect of Serum on PhTX-343 Stability in Cell Culture Media (Illustrative)

Serum TypeSerum Concentration (%)Incubation Time (hours) at 37°CRemaining PhTX-343 (%)
None (Serum-Free)0698
Heat-Inactivated FBS10685
Standard FBS10660

Experimental Protocols

Protocol 1: Preparation of Stable PhTX-343 Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or 10 mM HCl

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized PhTX-343 vial to equilibrate to room temperature before opening.

    • Reconstitute the PhTX-343 powder in sterile, nuclease-free water or 10 mM HCl to a final concentration of 1 mM. For example, for 1 mg of PhTX-343 (Molar Mass: 435.6 g/mol ), add 2.296 mL of solvent.

    • Gently vortex to ensure the powder is completely dissolved.

    • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Minimizing PhTX-343 Degradation in a Cell-Based Assay
  • Cell Culture Conditions:

    • Culture cells in serum-free medium if possible.

    • If serum is required, use heat-inactivated FBS at the lowest effective concentration.

  • Assay Preparation:

    • Thaw a single-use aliquot of the 1 mM PhTX-343 stock solution on ice.

    • Prepare serial dilutions of PhTX-343 in a suitable assay buffer (e.g., HEPES-buffered saline, pH 7.4) immediately before use.

  • Assay Procedure:

    • Wash the cells with a serum-free buffer to remove any residual serum proteins.

    • Add the freshly prepared PhTX-343 dilutions to the cells.

    • Incubate for the shortest duration necessary to observe the desired effect.

    • Include appropriate controls: vehicle control, and if investigating degradation, a control where PhTX-343 is pre-incubated under assay conditions before being added to the cells.

Visualizations

Diagram 1: Potential Degradation Pathways of PhTX-343

PhTX_343 This compound Enzymatic Enzymatic Degradation PhTX_343->Enzymatic Chemical Chemical Degradation PhTX_343->Chemical Amine_Oxidases Amine Oxidases (in serum) Enzymatic->Amine_Oxidases Hydrolysis Hydrolysis (non-neutral pH, heat) Chemical->Hydrolysis Aldehydes Inactive/Cytotoxic Aldehydes Amine_Oxidases->Aldehydes H2O2 Hydrogen Peroxide Amine_Oxidases->H2O2 Hydrolyzed_Products Hydrolyzed Products (Carboxylic Acid + Polyamine) Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways for PhTX-343 in vitro.

Diagram 2: Experimental Workflow to Mitigate PhTX-343 Degradation

start Start prep_stock Prepare Concentrated Stock in Water or Mild Acid start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock thaw Thaw Single-Use Aliquot on Ice store_stock->thaw prep_dilutions Prepare Fresh Dilutions in Assay Buffer (pH 6.0-7.4) thaw->prep_dilutions assay_setup Assay Setup prep_dilutions->assay_setup serum_choice Use Serum-Free or Heat-Inactivated Serum assay_setup->serum_choice run_assay Perform Assay (Minimize Time and Temperature) serum_choice->run_assay Optimal analyze Analyze Results run_assay->analyze end End analyze->end

Caption: Recommended workflow to ensure PhTX-343 stability.

References

How to account for the voltage-dependency of Philanthotoxin 343 block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Philanthotoxin 343 (PhTX-343). The focus is on understanding and accounting for the voltage-dependency of its blocking action on ion channels.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound (PhTX-343) block?

A1: PhTX-343 is a non-competitive antagonist that acts as an open-channel blocker.[1][2] Its polyamine tail enters and physically occludes the ion channel pore when the channel is in its open state, thereby preventing ion flow. This block is often use-dependent, meaning the repetitive opening of the channel enhances the blocking effect.

Q2: Which ion channels are blocked by PhTX-343 in a voltage-dependent manner?

A2: PhTX-343 exhibits voltage-dependent block of several excitatory ligand-gated ion channels, including:

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The block is potent and strongly voltage-dependent for most nAChR subunit combinations, with the exception of α7.[2][3]

  • NMDA Receptors (NMDARs): PhTX-343 is a potent inhibitor of NMDARs, and this inhibition is voltage-dependent.[4][5][6][7]

  • AMPA Receptors (AMPARs): The block of AMPA receptors by PhTX-343 is also voltage-dependent.[4][5]

Q3: How does membrane voltage influence the blocking effect of PhTX-343?

A3: The block by PhTX-343 is typically stronger at negative membrane potentials (hyperpolarization) and is relieved at positive membrane potentials (depolarization).[3] This is because the positively charged polyamine tail of the PhTX-343 molecule is driven into the channel pore by the electric field across the membrane at negative potentials. Conversely, depolarization creates an opposing electric field that facilitates the exit of the toxin from the pore.

Q4: Can PhTX-343 affect synaptic plasticity experiments like Long-Term Potentiation (LTP)?

A4: Yes, PhTX-343 can suppress the induction of LTP when present during tetanization, likely through its antagonism of postsynaptic NMDA receptors.[8] However, it appears to be ineffective in antagonizing CA1 field-EPSPs mediated by AMPA/kainate receptors in that specific context.[8]

Troubleshooting Guides

Issue 1: Inconsistent or no blocking effect of PhTX-343 observed.

  • Possible Cause 1: Membrane potential is not optimal for block.

    • Troubleshooting Step: Confirm the holding potential of your voltage-clamp experiment. The block is significantly more potent at negative potentials (e.g., -60 mV to -100 mV).[3][5] If you are working at depolarized potentials, the blocking effect may be minimal.

  • Possible Cause 2: The channel is not in an open state.

    • Troubleshooting Step: PhTX-343 is an open-channel blocker. Ensure that your experimental protocol includes the application of an appropriate agonist (e.g., acetylcholine for nAChRs, NMDA/glycine for NMDARs, or AMPA for AMPARs) to open the channels before or during PhTX-343 application. The block is use-dependent, so repeated activation can enhance the effect.

  • Possible Cause 3: Incorrect receptor subtype.

    • Troubleshooting Step: The potency of PhTX-343 can vary significantly between different receptor subunit compositions.[2] For example, the α7 nAChR subtype shows weak voltage-dependence of block by PhTX-343.[2] Verify the specific receptor subtypes expressed in your system.

Issue 2: The observed IC50 value for PhTX-343 is different from the literature.

  • Possible Cause 1: Different holding potential used.

    • Troubleshooting Step: The IC50 of PhTX-343 is highly dependent on the membrane potential. Compare your holding potential to the conditions reported in the literature. A more negative holding potential will generally result in a lower IC50 value (higher potency).

  • Possible Cause 2: Differences in experimental conditions.

    • Troubleshooting Step: Factors such as temperature, ionic concentrations in the intracellular and extracellular solutions, and the specific agonist concentration used can all influence channel gating and, consequently, the apparent affinity of PhTX-343. Standardize your experimental conditions and report them clearly.

Issue 3: Difficulty in modeling the voltage-dependent block.

  • Possible Cause: Inappropriate model selection.

    • Troubleshooting Step: Simple kinetic models may not be sufficient to describe the complex voltage-dependent block. Consider using models that can account for multi-ion pores and transitions between different states of the channel.[9] The Hodgkin-Huxley formalism and Markov models are often used to describe the behavior of voltage-dependent channels and can be adapted for blockers.[10][11]

Data Presentation

Table 1: Voltage-Dependent IC50 Values of PhTX-343 for Various Receptors

Receptor SubtypeHolding Potential (mV)IC50Reference
nAChR (TE671 cells)-10017 µM[12]
nAChR (α3β4)-8012 nM[2]
nAChR (α4β2)-8080 nM[13]
NMDA Receptor-802.01 µM[4][5][6]
AMPA Receptor-800.46 µM[4][5]

Experimental Protocols

Protocol 1: Characterization of Voltage-Dependent Block of nAChRs using Whole-Cell Voltage-Clamp

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest (e.g., PC12 cells or Xenopus oocytes injected with cRNA).

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare standard intracellular and extracellular solutions.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -60 mV).[3]

    • Apply the nAChR agonist (e.g., 100 µM acetylcholine) to elicit an inward current.

    • Co-apply the agonist with varying concentrations of PhTX-343 to determine the IC50 at the initial holding potential.

  • Assessing Voltage-Dependency:

    • Apply a fixed concentration of agonist and PhTX-343.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV) and measure the resulting current.

    • Observe the relief of block at depolarizing potentials and increased block at hyperpolarizing potentials.[3]

    • To quantify the voltage dependence, you can fit the fractional block at different voltages to the Woodhull equation.

Mandatory Visualizations

VoltageDependentBlock cluster_channel Ion Channel Channel Extracellular Channel Pore Intracellular PhTX_in PhTX-343 PhTX_out PhTX-343 PhTX_out->Channel:f1 Enters pore PhTX_in->Channel:f1 Exits pore Hyperpolarization Negative Potential (-60mV to -100mV) Hyperpolarization->PhTX_out Drives into pore (Stronger Block) Depolarization Positive Potential (e.g., > 0mV) Depolarization->PhTX_in Relieves block (Weaker Block)

Caption: Mechanism of voltage-dependent block by PhTX-343.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture/ Oocyte Injection Patch Establish Whole-Cell Patch Clamp CellCulture->Patch Solutions Prepare Intra- and Extracellular Solutions Solutions->Patch Pipettes Pull Patch Pipettes Pipettes->Patch Hold Set Holding Potential (e.g., -60mV) Patch->Hold Agonist Apply Agonist Hold->Agonist PhTX Co-apply Agonist + PhTX-343 Agonist->PhTX VoltageSteps Apply Voltage Steps (-100mV to +60mV) PhTX->VoltageSteps Record Record Currents VoltageSteps->Record IVCurve Generate I-V Curves Record->IVCurve FractionalBlock Calculate Fractional Block at each Voltage IVCurve->FractionalBlock Woodhull Fit to Woodhull Equation FractionalBlock->Woodhull IC50 Determine IC50 at different Voltages FractionalBlock->IC50

Caption: Workflow for characterizing voltage-dependent block.

SignalingPathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Na_Influx Na⁺ Influx AMPA_R->Na_Influx Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_Influx->Downstream Depolarization Depolarization Na_Influx->Depolarization Depolarization->Downstream PhTX PhTX-343 PhTX->NMDA_R Blocks PhTX->AMPA_R Blocks

Caption: Simplified glutamatergic signaling and PhTX-343 targets.

References

Ensuring complete washout of Philanthotoxin 343 in perfusion systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using Philanthotoxin 343 (PhTX-343) in perfusion systems. It offers troubleshooting advice and detailed protocols to address common challenges, particularly ensuring the complete washout of the toxin to restore baseline cellular responses.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline receptor activity not returning to pre-application levels after a standard PhTX-343 washout?

This is a common issue and can be attributed to several properties of the PhTX-343 molecule and the perfusion setup itself:

  • Nonspecific Binding: PhTX-343 has a hydrophobic aromatic head and a hydrophilic, positively charged polyamine tail.[1][2] This amphipathic nature can lead to a high degree of nonspecific binding and adsorption to surfaces within your perfusion system, such as glass, and especially plastic tubing or recording chambers.[3] Residual molecules can slowly leach back into the buffer, continuing to inhibit receptors.

  • High Affinity & Channel Trapping: PhTX-343 acts as a potent, reversible open-channel blocker for receptors like nAChRs and iGluRs.[1][2][4][5] The toxin's polyamine tail can penetrate deep into the channel's pore, and even after the external solution is replaced, molecules may remain trapped, dissociating slowly and preventing a full, rapid recovery of function.[2]

  • System Dead Volume: All perfusion systems have dead volumes or spaces where the solution is not efficiently exchanged.[6] PhTX-343 trapped in these areas can be a source of persistent contamination.

Q2: How can I validate that PhTX-343 has been completely washed out from my system?

Validation requires a combination of functional and, if necessary, analytical methods.

  • Functional Validation: This is the most critical test. After the washout period, apply a saturating concentration of a known agonist for the receptor you are studying. The peak response should be identical (e.g., >95%) to the control response measured before any PhTX-343 application. A diminished response indicates residual toxin.

  • Control Experiment: Run a "wash-in/washout" experiment on a naive preparation (cells or tissue not previously exposed to PhTX-343) using the supernatant collected after washing a contaminated system. If the naive preparation shows any inhibition, your washout procedure is incomplete.[7]

  • Analytical Validation (for equipment cleaning): For validating the cleaning of the apparatus itself (not for live-cell washout), techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect trace amounts of the toxin on surfaces or in cleaning solutions.[8]

Q3: What is the recommended flow rate and duration for washing out PhTX-343?

While optimal flow rates depend on the specific perfusion system and experimental chamber volume, a general principle is to use a high flow rate to maximize exchange efficiency.

  • Flow Rate: Start with a flow rate that is 5-10 times higher than your standard application flow rate. Typical perfusion flow rates can range from 2.2 to 2.8 L/m²/min in clinical settings, but for in-vitro rigs, this translates to ensuring rapid chamber volume exchange.[9]

  • Duration & Volume: A common practice for washing out drugs is to flow at least 10-20 times the total system volume through the setup. For a particularly "sticky" compound like PhTX-343, a longer duration or higher volume (30-50 system volumes) may be necessary.

Q4: Does the material of my perfusion tubing affect PhTX-343 washout?

Yes, absolutely. Given the toxin's known nonspecific binding to glass fiber filters, it is highly likely to adsorb to other materials.[3]

  • Plastics (Tygon®, PVC, etc.): These materials are often problematic due to their hydrophobic nature, which can interact with the aromatic head of PhTX-343.

  • Glass/Fused Silica: While less prone to hydrophobic interactions than some plastics, nonspecific binding can still occur.

  • Recommendation: If you suspect material adsorption, consider switching to tubing made from a more inert material like FEP or PEEK. It is also good practice to dedicate specific tubing lines for potent toxins to avoid cross-contamination.

Q5: Can low concentrations of PhTX-343 cause unusual effects post-washout?

Yes. In some preparations, particularly with certain nAChR subtypes, very low concentrations (e.g., ≤100 nM) of PhTX-343 have been observed to cause potentiation of the agonist-induced current, while higher concentrations cause inhibition.[4] If you observe an "overshoot" or potentiation of your baseline after washout, it could be due to residual toxin remaining in this low nanomolar range.

Troubleshooting Guide: Incomplete Washout

If you are experiencing incomplete recovery of your signal after applying PhTX-343, follow this guide.

Table 1: Troubleshooting Incomplete PhTX-343 Washout
Problem Possible Cause Recommended Solution
Slow, incomplete recovery of baseline Adsorption to Tubing/Chamber: PhTX-343 is adhering to system surfaces.1. Increase washout duration and flow rate (see Table 2). 2. Replace plastic tubing with inert alternatives (FEP, PEEK). 3. Dedicate separate perfusion lines for PhTX-343. 4. Perform a system cleaning protocol (see Protocol 2).
Insufficient Washout Volume: Not enough fresh buffer has passed through the system.Ensure you are washing with a minimum of 20-30 times the total system volume (tubing + chamber).
System Dead Volume: Toxin is trapped in areas of poor flow.1. Optimize your perfusion setup to minimize tubing length and connectors. 2. During washout, manually purge valves or connectors if possible.[6]
Baseline "overshoots" or shows potentiation Residual Low [PhTX-343]: Lingering toxin is at a concentration that potentiates rather than inhibits the receptor.[4]This is a strong indicator of incomplete washout. Follow all steps for "Slow, incomplete recovery" to reduce the residual concentration further.
Experiment-to-experiment variability System Contamination: Toxin from a previous experiment is affecting the current one.1. Implement a rigorous system cleaning protocol between every experiment. 2. Dedicate a separate, clearly labeled perfusion rig for PhTX-343 use if possible.

Experimental Protocols & Data

Protocol 1: Standard PhTX-343 Washout Procedure
  • Stop PhTX-343 Application: Switch the perfusion inlet from the PhTX-343 solution to the standard extracellular wash buffer.

  • Increase Flow Rate: Immediately increase the perfusion flow rate to 5-10 times the application rate.

  • Wash for Extended Duration: Perfuse with the wash buffer for a minimum of 15-20 minutes. Calculate the total volume of buffer used to ensure it exceeds at least 20 times the system's dead volume.

  • Return to Normal Flow: Reduce the flow rate back to the standard experimental rate.

  • Re-equilibrate: Allow the system to stabilize for 5-10 minutes.

  • Perform Functional Validation: Test the system by applying a saturating dose of an agonist. The response should be >95% of the pre-toxin control. If not, continue washing or proceed to troubleshooting.

Table 2: Illustrative Washout Parameters

(Note: These are example values. Optimal parameters must be determined empirically for your specific setup.)

System Volume (Chamber + Tubing)Recommended Flow RateMinimum Washout DurationMinimum Washout Volume
1.0 mL5 mL/min10 min50 mL (50x System Volume)
2.5 mL10 mL/min15 min150 mL (60x System Volume)
5.0 mL20 mL/min20 min400 mL (80x System Volume)
Protocol 2: Perfusion System Cleaning (for Post-Experiment Decontamination)

Warning: Do not perform this protocol with live cells or tissue in the chamber. This is for cleaning the apparatus only.

  • Initial Buffer Wash: Flush the entire system with at least 50 volumes of your standard buffer to remove salts.

  • Solvent Wash: Sequentially flush all lines with 10-20 system volumes of 70% ethanol (B145695) or isopropanol (B130326) to remove organic residues.

  • Detergent Wash (Optional): For persistent contamination, flush with a 0.1% solution of a lab-grade detergent (e.g., Triton X-100 or Tween 20) followed by an extensive water rinse.

  • Extensive Final Rinse: Flush the entire system with 100-200 volumes of ultrapure, deionized water to remove all traces of solvents or detergents.

  • Drying: Purge all lines with air or nitrogen until completely dry before storing or preparing for the next experiment.

Visual Guides

Mechanism of Action & Washout Principle

The following diagram illustrates how PhTX-343 blocks an ion channel and the goal of the washout process.

G cluster_0 1. PhTX-343 Application (Channel Block) cluster_1 2. Incomplete Washout (Residual Block) cluster_2 3. Complete Washout (Restored Function) Agonist1 Agonist Receptor1 Extracellular Receptor (Bound) Intracellular Agonist1->Receptor1:f1 Binds p1 Receptor1:f1->p1 Opens Channel Toxin1 PhTX-343 Toxin1->p1 Blocks Pore Agonist2 Agonist Receptor2 Extracellular Receptor (Bound) Intracellular Agonist2->Receptor2:f1 Binds p2 Receptor2:f1->p2 Opens Channel Toxin2 Residual PhTX-343 Toxin2->p2 Still Blocks Agonist3 Agonist Receptor3 Extracellular Receptor (Bound) Intracellular Agonist3->Receptor3:f1 Binds IonFlow Ion Flow Receptor3:f1->IonFlow Restores Flow

PhTX-343 blocks the ion channel pore; complete washout is required to restore ion flow.
Standard Experimental & Washout Workflow

This diagram outlines the critical steps in an experiment involving PhTX-343 to ensure data integrity.

G A 1. Establish Stable Baseline (Apply Agonist, Measure Control Response) B 2. Apply PhTX-343 (Confirm Inhibition) A->B C 3. Perform Washout Protocol (High Flow, >20x System Volume) B->C D 4. Re-equilibrate System (Return to Normal Flow) C->D E 5. Functional Validation (Apply Agonist, Measure Post-Wash Response) D->E F Response >95% of Control? E->F G Proceed with Experiment F->G Yes H Troubleshoot Washout (See Guide) F->H No

Workflow for applying, washing, and validating the removal of PhTX-343.
Troubleshooting Logic for Incomplete Washout

Use this decision tree to diagnose and resolve issues with PhTX-343 washout.

G Start Start: Baseline Not Recovered Q1 Washout >20 min and >30x System Volume? Start->Q1 A1 Increase Washout Duration & Flow Rate Q1->A1 No Q2 Using Plastic (e.g., Tygon) Tubing? Q1->Q2 Yes A1->Q1 Retry A2 Switch to Inert Tubing (FEP, PEEK) & Retest Q2->A2 Yes Q3 Problem Persists Across Different Experiments? Q2->Q3 No A2->Start Retest A3 Perform Full System Decontamination (Protocol 2). Dedicate rig to toxin use. Q3->A3 Yes End Problem Resolved Q3->End No (Issue is likely acute) A3->Start Retest

A decision tree to systematically troubleshoot persistent PhTX-343 contamination.

References

Off-target effects of Philanthotoxin 343 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Philanthotoxin 343 (PhTX-343) at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of PhTX-343?

This compound (PhTX-343) is a synthetic analogue of a polyamine toxin from the venom of the Egyptian digger wasp. It is a non-competitive antagonist of several excitatory ligand-gated ion channels. Its primary targets include:

  • Ionotropic Glutamate Receptors (iGluRs): PhTX-343 is known to block AMPA, kainate, and NMDA receptors.[1][2][3]

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): It also potently antagonizes various subtypes of nAChRs.[4][5][6]

Q2: How does PhTX-343 inhibit these receptors?

PhTX-343 primarily acts as an open-channel blocker.[5][7] Its positively charged polyamine tail enters and occludes the ion channel pore when the receptor is in its open state, thereby preventing ion flow. The bulky hydrophobic head group of the molecule is thought to anchor it at the extracellular entrance of the channel pore.[1] This inhibition is often voltage-dependent, meaning the blocking effect is stronger at more negative membrane potentials.[5][8]

Q3: I am observing unexpected excitatory effects (potentiation) at low concentrations of PhTX-343. Is this a known phenomenon?

Yes, potentiation of acetylcholine (ACh)-evoked currents by low concentrations (≤100 nM) of PhTX-343 has been observed in some neuronal preparations, specifically in locust mushroom body neurons.[7][9] In these cases, higher concentrations (≥ 1 µM) of PhTX-343 caused the expected inhibition. This suggests the presence of pharmacologically distinct receptor populations or a complex modulatory effect at low concentrations.[7][9]

Q4: Is the inhibitory effect of PhTX-343 dependent on the subunit composition of the target receptor?

Absolutely. The potency of PhTX-343 can vary significantly depending on the subunit composition of the nAChR or iGluR. For instance, nAChRs containing β4 subunits are more susceptible to PhTX-343 than those with other β subunits.[5] Similarly, AMPA receptors lacking the edited GluA2 subunit are highly sensitive to PhTX-343, while those containing the edited GluA2 are almost insensitive.

Troubleshooting Guide

Issue 1: High variability in measured IC50 values for PhTX-343.

  • Possible Cause 1: Voltage-Dependence. The inhibitory potency of PhTX-343 is often strongly voltage-dependent.[4][5][6] Ensure that the holding potential of your cell is consistent across all experiments. A more negative holding potential will generally result in a more potent block and a lower IC50 value.

  • Possible Cause 2: Receptor Subtype Expression. The specific subtypes of nAChRs or iGluRs expressed in your experimental system will greatly influence the apparent potency of PhTX-343.[5] Characterize the receptor subtypes in your preparation if possible.

  • Possible Cause 3: Use-Dependence. The block by PhTX-343 is use-dependent, meaning it requires receptor activation to be effective.[7] The frequency and duration of agonist application can affect the measured IC50. Standardize your agonist application protocol.

Issue 2: PhTX-343 appears to be less potent than expected on neuronal nAChRs.

  • Possible Cause: Subunit Composition. While PhTX-343 is a potent blocker of many neuronal nAChRs, its affinity varies greatly between subtypes. For example, it is significantly more potent at α3β4 nAChRs compared to α7 nAChRs.[5] Consider the specific nAChR subtypes present in your preparation.

Issue 3: My results are inconsistent when studying AMPA receptors.

  • Possible Cause: RNA Editing of GluA2 Subunit. The sensitivity of AMPA receptors to PhTX-343 is critically dependent on the RNA editing of the GluA2 subunit. Receptors containing the edited (R) form of GluA2 are largely insensitive, while those with the unedited (Q) form are potently blocked. Verify the editing status of the GluA2 subunit in your expression system.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of PhTX-343 on various receptor subtypes as reported in the literature.

Table 1: IC50 Values of PhTX-343 at Nicotinic Acetylcholine Receptors (nAChRs)

Receptor SubtypeCell TypeHolding PotentialIC50
Human muscle nAChRTE671 cells-100 mV17 µM[4][6]
Locust nAChRLocust mushroom body-75 mV0.80 µM[7][9]
α3β4 nAChRXenopus oocytes-80 mV12 nM[5][10]
α4β4 nAChRXenopus oocytes-80 mV60 nM
α4β2 nAChRXenopus oocytes-80 mV310 nM
α3β2 nAChRXenopus oocytes-80 mV1.37 µM
α7 nAChRXenopus oocytes-80 mV5.06 µM
α1β1γδ nAChRXenopus oocytes-80 mV11.9 µM

Table 2: IC50 Values of PhTX-343 at Ionotropic Glutamate Receptors (iGluRs)

Receptor TypeCell Type/TissueHolding PotentialIC50
NMDA ReceptorXenopus oocytes (rat brain RNA)-80 mV2.01 µM[8][11]
AMPA ReceptorXenopus oocytes (rat brain RNA)-80 mV0.46 µM[8][11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of PhTX-343 on ligand-gated ion channels.

  • Cell Preparation: Culture cells expressing the receptor of interest (e.g., TE671 cells for muscle nAChRs, or Xenopus oocytes injected with receptor subunit cRNA) under standard conditions.[4][5][6]

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution. The internal solution composition will depend on the specific ions and channels being studied.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell membrane at a holding potential of -60 mV to -100 mV.[4][5][6]

    • Perfuse the cell with an external solution containing the agonist for the receptor of interest (e.g., acetylcholine for nAChRs) to elicit a baseline current.

    • Co-apply the agonist with varying concentrations of PhTX-343 to determine its inhibitory effect.[7]

  • Data Analysis:

    • Measure the peak and/or steady-state current amplitude in the absence and presence of PhTX-343.

    • Calculate the percentage of inhibition for each concentration of PhTX-343.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

PhTX_343_Mechanism cluster_receptor Ligand-Gated Ion Channel cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor_closed Closed State Ligand Binding Site receptor_open Open State Ion Channel Pore receptor_closed->receptor_open Activates receptor_open->receptor_closed Deactivates ions_in receptor_open->ions_in Allows ligand Agonist (e.g., ACh, Glutamate) ligand->receptor_closed Binds phtx PhTX-343 phtx->receptor_open Blocks Pore ions_out Ion Flow ions_out->receptor_open

Caption: Mechanism of PhTX-343 as an open-channel blocker.

Experimental_Workflow prep 1. Cell Preparation (e.g., Oocyte injection) patch 2. Whole-Cell Patch Clamp prep->patch baseline 3. Apply Agonist (Establish Baseline Current) patch->baseline application 4. Co-apply Agonist + PhTX-343 (Varying Concentrations) baseline->application washout 5. Washout application->washout analysis 6. Data Analysis (Measure Inhibition, Calculate IC50) application->analysis washout->baseline Repeat for different concentrations

Caption: Experimental workflow for testing PhTX-343 effects.

Troubleshooting_Logic start Inconsistent IC50 Values? check_voltage Is Holding Potential Consistent? start->check_voltage check_agonist Is Agonist Application Protocol Standardized? check_voltage->check_agonist Yes solution1 Standardize Holding Potential check_voltage->solution1 No check_subunits Have Receptor Subunits Been Characterized? check_agonist->check_subunits Yes solution2 Standardize Agonist Application check_agonist->solution2 No solution3 Characterize Subunit Expression check_subunits->solution3 No

Caption: Troubleshooting logic for variable PhTX-343 results.

References

Best practices for storing and handling Philanthotoxin 343

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Philanthotoxin 343 (PhTX-343). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid PhTX-343?

For long-term storage, solid PhTX-343 should be desiccated and stored at +4°C. Following these conditions will help maintain its stability and efficacy.

Q2: How should I prepare and store PhTX-343 stock solutions?

PhTX-343 is often dissolved in aqueous solutions such as phosphate-buffered saline (PBS) for experimental use.[1][2] For long-term storage of stock solutions, it is advisable to prepare aliquots and store them at -20°C to minimize freeze-thaw cycles. While specific stability studies in solution are not widely published, this practice is standard for many biological toxins to preserve their activity.

Q3: Is PhTX-343 sensitive to light?

While there is no specific data on the light sensitivity of PhTX-343, it is a general best practice for all chemicals, especially complex organic molecules, to be stored in a dark place or in amber vials to prevent potential photodegradation.

Q4: What are the primary molecular targets of PhTX-343?

PhTX-343 is a non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA and AMPA receptors, and nicotinic acetylcholine (B1216132) receptors (nAChRs).[3] It acts as a voltage-dependent open-channel blocker.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with PhTX-343.

Problem 1: Inconsistent or No Block of Target Receptors in Electrophysiology Experiments
  • Possible Cause 1: Incorrect Drug Concentration.

    • Troubleshooting: Verify the calculations for your dilutions. The potency of PhTX-343 can vary significantly between different receptor subtypes (see Table 1 and 2). Ensure you are using a concentration appropriate for your specific target.

  • Possible Cause 2: pH of the External Solution.

    • Troubleshooting: The polyamine tail of PhTX-343 is positively charged at physiological pH, which is crucial for its channel-blocking activity. Ensure your external solution is buffered to a physiological pH (typically 7.2-7.4).

  • Possible Cause 3: "Washout" or Degradation of the Toxin.

    • Troubleshooting: If you are reusing a stock solution that has undergone multiple freeze-thaw cycles, its efficacy may be reduced. Prepare fresh dilutions from a new aliquot for each experiment. Ensure the perfusion system is functioning correctly and delivering the toxin to the cells.

  • Possible Cause 4: Voltage-Dependence of the Block.

    • Troubleshooting: The blocking action of PhTX-343 is voltage-dependent. If you are not observing a block, consider that the holding potential of your voltage-clamp experiment may not be optimal for PhTX-343 to enter and block the channel pore. Test a range of holding potentials to determine the optimal voltage for observing the block.

Problem 2: Cell Death or Non-Specific Effects in Cell Culture or In Vivo Experiments
  • Possible Cause 1: High Concentration of PhTX-343.

    • Troubleshooting: While PhTX-343 is used for its neuroprotective effects at certain concentrations, at higher concentrations, it can be neurotoxic. Perform a dose-response curve to determine the optimal concentration that provides the desired effect without causing significant cell death.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: PhTX-343 is a non-selective antagonist of several cation channels. If you observe unexpected effects, consider that it may be acting on other receptors in your system. Review the literature for known off-target effects of PhTX-343 and, if possible, use more selective antagonists to confirm that the observed effect is due to the block of your target receptor.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of PhTX-343 on various nAChR and iGluR subtypes.

Table 1: IC50 Values of PhTX-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

nAChR SubtypeIC50 (µM)Holding Potential (mV)
α3β40.012-80
α4β4Not specified-80
α4β2Not specified-80
α3β2Not specified-80
α7Not specified-80
α1β1γδ12-80
Human Muscle17-100

Table 2: IC50 Values of PhTX-343 on Ionotropic Glutamate Receptor (iGluR) Subtypes

iGluR SubtypeIC50 (µM)Holding Potential (mV)
NMDA2.01-80
AMPA0.46-80

Experimental Protocols

Electrophysiological Recording of PhTX-343 Blockade of nAChRs in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of PhTX-343 on nAChRs expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes using standard procedures.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -80 mV.

  • Drug Application:

    • Establish a baseline current by applying the agonist (e.g., acetylcholine) alone.

    • Co-apply the agonist with varying concentrations of PhTX-343 to determine the IC50.

    • To investigate voltage-dependence, repeat the drug application at different holding potentials.

  • Data Analysis: Measure the peak and steady-state currents in the presence and absence of PhTX-343. Plot the concentration-response curve to calculate the IC50 value.

In Vivo Neuroprotection Study in a Rat Model of NMDA-Induced Retinal Injury

This protocol is based on studies evaluating the neuroprotective effects of PhTX-343.[1][4][5]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Intravitreal Injection:

    • Anesthetize the rats.

    • For the treatment group, perform an intravitreal injection of PhTX-343 (e.g., 160 nM in PBS) 24 hours prior to the induction of injury.[4]

    • For the injury group, inject NMDA (e.g., 160 nM in PBS) intravitreally.[4]

    • The control group receives an intravitreal injection of PBS.

  • Behavioral Analysis:

    • Seven days post-injection, perform behavioral tests such as the open field test and object recognition test to assess visual function.[4][5]

  • Histological Analysis:

    • Euthanize the animals and enucleate the eyes.

    • Process the retinal tissue for histology (e.g., hematoxylin (B73222) and eosin (B541160) staining).

    • Quantify retinal ganglion cell survival and measure the thickness of retinal layers to assess the extent of neuroprotection.[1][5]

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and PhTX-343 Intervention

G cluster_0 Excitotoxicity Cascade Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens channel nNOS Activation nNOS Activation Ca2+ Influx->nNOS Activation Activates NO Production NO Production nNOS Activation->NO Production Leads to Peroxynitrite Formation Peroxynitrite Formation NO Production->Peroxynitrite Formation Contributes to Neuronal Damage Neuronal Damage Peroxynitrite Formation->Neuronal Damage Causes PhTX-343 PhTX-343 PhTX-343->NMDA Receptor Blocks

Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of PhTX-343.

Experimental Workflow for Assessing Neuroprotection of PhTX-343

G cluster_0 Pre-treatment cluster_1 Injury Induction (24h later) cluster_2 Assessment (7 days later) Intravitreal PhTX-343 Intravitreal PhTX-343 Intravitreal NMDA Intravitreal NMDA Intravitreal PhTX-343->Intravitreal NMDA Control (PBS) Control (PBS) Control (PBS)->Intravitreal NMDA Behavioral Tests Behavioral Tests Intravitreal NMDA->Behavioral Tests Histology Histology Intravitreal NMDA->Histology

Caption: Experimental workflow for evaluating the neuroprotective effects of PhTX-343.

References

Validation & Comparative

A Comparative Analysis of Philanthotoxin 343 and MK-801 Efficacy on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists: Philanthotoxin 343 (PhTX-343) and Dizocilpine (MK-801). By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for researchers in neuroscience and pharmacology.

Introduction to PhTX-343 and MK-801

The N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission, plays a vital role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Consequently, NMDA receptor antagonists have been a focal point of drug development.

This compound (PhTX-343) is a synthetic analogue of a natural toxin isolated from the venom of the wasp Philanthus triangulum. It acts as a non-competitive antagonist, blocking the ion channel of the NMDA receptor.

MK-801 (Dizocilpine) is a well-characterized, potent, and selective non-competitive NMDA receptor antagonist. It binds to a site within the ion channel, thereby preventing the influx of Ca2+.

Both compounds are classified as open-channel blockers, meaning they can only access their binding site when the receptor is in its active, open state. This use-dependent mechanism of action is a key feature of their pharmacological profile.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data comparing the inhibitory potency and binding affinity of PhTX-343 and MK-801 on NMDA receptors.

Table 1: Inhibitory Potency (IC50) of PhTX-343 and MK-801 on NMDA Receptor Subunits
AntagonistNMDA Receptor SubunitIC50 (µM)Experimental System
PhTX-343 GluN1-1a/GluN2A0.70 ± 0.08Xenopus oocytes
GluN1-1a/GluN2A/GluN3A1.8 ± 0.2Xenopus oocytes
GluN1-1a/GluN2A/GluN3B6.5 ± 0.8Xenopus oocytes
MK-801 GluN1-1a/GluN2A0.041 ± 0.004Xenopus oocytes
GluN1-1a/GluN2A/GluN3A0.23 ± 0.02Xenopus oocytes
GluN1-1a/GluN2A/GluN3B1.5 ± 0.1Xenopus oocytes
NMDA-induced currents0.14 ± 0.04Cultured superior colliculus neurons (-70 mV)

Data for GluN1/GluN2 combinations are adapted from a study on NMDA receptor subunit pharmacology.Data for NMDA-induced currents are from a comparative study with memantine.

Table 2: Binding Affinity (Kd) of MK-801 for NMDA Receptors
Brain RegionKd (nM)Bmax (pmol/mg protein)Experimental Preparation
Cortex4.590.836Homogenized rat brain membranes
Cerebellum25.990.573Homogenized rat brain membranes
Striatum (High Affinity)1.430.272Homogenized rat brain membranes
Striatum (Low Affinity)12.151.76Homogenized rat brain membranes
Cerebral Cortex6.32.37Rat cerebral cortical membranes

Mechanism of Action and Signaling Pathways

Both PhTX-343 and MK-801 are uncompetitive, open-channel blockers of the NMDA receptor. Their primary mechanism involves entering the ion channel pore when it is opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) and physically occluding the passage of ions, most notably Ca2+.

The blockade of NMDA receptors by these antagonists initiates a cascade of downstream signaling events. By preventing excessive Ca2+ influx, they can mitigate excitotoxic neuronal damage. Key downstream pathways affected include:

  • mTOR Pathway: Antagonism of NMDA receptors can lead to the activation of the mTOR signaling pathway, which is involved in protein synthesis and synaptogenesis.

  • Brain-Derived Neurotrophic Factor (BDNF): NMDA receptor blockade has been shown to increase the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

NMDA_Antagonist_Signaling cluster_receptor NMDA Receptor cluster_downstream Downstream Effects Glutamate Glutamate NMDAR NMDA-R Glycine Glycine Channel Ion Channel NMDAR->Channel Opens Ca_influx Ca²⁺ Influx Channel->Ca_influx mTOR mTOR Pathway BDNF BDNF Expression PhTX343 PhTX-343 PhTX343->Channel Blocks MK801 MK-801 MK801->Channel Blocks Synaptogenesis Synaptogenesis mTOR->Synaptogenesis Neuroprotection Neuroprotection BDNF->Neuroprotection BDNF->Synaptogenesis

Figure 1: Simplified signaling pathway of NMDA receptor antagonism.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: electrophysiology (specifically, two-electrode voltage clamp and patch-clamp) and radioligand binding assays.

Electrophysiological Recording of NMDA Receptor Currents

This method directly measures the inhibitory effect of the antagonists on ion flow through the NMDA receptor channel.

Methodology:

  • Preparation: Xenopus oocytes or cultured neurons (e.g., from the hippocampus or superior colliculus) are used to express NMDA receptors.

  • Recording: The whole-cell patch-clamp or two-electrode voltage-clamp technique is employed. The cell membrane potential is held at a constant negative potential (e.g., -70 mV).

  • Agonist Application: An NMDA receptor agonist (e.g., NMDA or glutamate) and a co-agonist (glycine) are applied to the cell, evoking an inward current.

  • Antagonist Application: After establishing a stable baseline response, the agonist solution is co-applied with varying concentrations of the antagonist (PhTX-343 or MK-801).

  • Data Analysis: The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.

Electrophysiology_Workflow start Start prep Prepare Oocytes/Neurons Expressing NMDA-R start->prep patch Establish Whole-Cell Patch-Clamp Recording prep->patch agonist Apply Agonist (NMDA/Glutamate) + Co-agonist (Glycine) patch->agonist baseline Record Baseline Inward Current agonist->baseline antagonist Co-apply Agonist + Antagonist (PhTX-343 or MK-801) at various concentrations baseline->antagonist inhibition Record Inhibited Current antagonist->inhibition analysis Calculate % Inhibition and Determine IC50 inhibition->analysis end End analysis->end

Figure 2: Workflow for electrophysiological assessment of NMDA receptor antagonists.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kd) of a compound for its receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a specific brain region (e.g., rat cortex) known to have a high density of NMDA receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the same site as the antagonist of interest (e.g., [3H]MK-801).

  • Competition: Increasing concentrations of the unlabeled antagonist (the "competitor," in this case, unlabeled MK-801 or PhTX-343) are added to the incubation mixture.

  • Separation and Scintillation Counting: The bound and unbound radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) and subsequently the Kd (dissociation constant) can be calculated. A lower Kd value indicates a higher binding affinity.

In Vivo Comparative Efficacy

In vivo studies provide crucial information on the neuroprotective effects of these antagonists in a physiological context.

A study on an NMDA-induced retinal injury model in rats demonstrated the neuroprotective effects of PhTX-343. Pre-treatment with PhTX-343 (160 nM) 24 hours prior to NMDA-induced excitotoxicity resulted in:

  • A significant reduction in the loss of retinal ganglion cells compared to the NMDA-treated group.[3]

  • Preservation of retinal morphology, which was comparable to the control group.[3]

  • Improved visual function in behavioral tests.[3]

Similarly, in vivo studies with MK-801 have shown its potent neuroprotective effects in models of excitotoxicity. For instance, systemic administration of MK-801 has been shown to protect against neuronal degeneration in the rat striatum and hippocampus following intracerebral injection of excitotoxins.[4]

While both compounds demonstrate neuroprotective effects in vivo, the available literature does not provide a direct head-to-head comparison of their efficacy in the same animal model of neurodegeneration under identical conditions.

Summary and Conclusion

Both this compound and MK-801 are potent, non-competitive, open-channel blockers of the NMDA receptor.

  • Potency: Based on the available IC50 data, MK-801 is significantly more potent than PhTX-343 in inhibiting NMDA receptor currents, particularly at the GluN1/GluN2A receptor subtype.

  • Binding Affinity: While directly comparative data for PhTX-343 is lacking, MK-801 exhibits high-affinity binding to NMDA receptors in the low nanomolar range.

  • Mechanism: Both compounds share a use-dependent mechanism of action, which can be advantageous for targeting overactive receptors while potentially sparing those involved in normal synaptic transmission.

  • In Vivo Efficacy: Both PhTX-343 and MK-801 have demonstrated significant neuroprotective effects in animal models of excitotoxicity.

Future Directions:

To provide a more definitive comparison, further research is warranted. Specifically, head-to-head studies comparing the binding affinity (Kd), and the kinetics (on- and off-rates) of PhTX-343 and MK-801 under identical experimental conditions would be highly valuable. Additionally, direct comparative in vivo studies in various models of neurological disorders would help to elucidate their relative therapeutic potential.

This guide serves as a comprehensive overview based on the current scientific literature. Researchers are encouraged to consult the primary research articles for more in-depth information and specific experimental details.

References

Philanthotoxin 343 vs. AP5: A Comparative Guide to NMDA Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: Philanthotoxin 343 (PhTX-343) and 2-amino-5-phosphonopentanoic acid (AP5). Understanding the distinct mechanisms and subtype selectivities of these compounds is crucial for designing targeted experiments and developing novel therapeutics for neurological disorders.

At a Glance: Key Differences

FeatureThis compound (PhTX-343)AP5 (D-AP5)
Mechanism of Action Non-competitive, open-channel blockerCompetitive antagonist at the glutamate (B1630785) binding site
Binding Site Pore of the ion channelGlutamate binding site on the GluN2 subunit
Voltage Dependency Strongly voltage-dependentVoltage-independent
Subtype Selectivity Shows some preference for certain subunit combinations, but a comprehensive profile across GluN2A-D is not well-established.Generally considered non-selective, with a reported 5.9-fold preference for GluN2A over GluN2B-containing receptors.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) of PhTX-343 and AP5 across all major NMDA receptor subtypes is challenging due to a lack of comprehensive, standardized studies. However, available data provides valuable insights into their relative potencies and selectivities.

Table 1: IC50 Values for this compound and AP5 at various NMDA Receptor Subtypes

NMDA Receptor SubtypeThis compound (PhTX-343) IC50 (µM)AP5 (D-AP5) IC50 (µM)
GluN1/GluN2A~2.01 (from rat brain RNA)Not widely reported
GluN1/GluN2BNot widely reportedNot widely reported
GluN1/GluN2CNot widely reportedNot widely reported
GluN1/GluN2DNot widely reportedNot widely reported
Undifferentiated (Rat Cortex)Not applicable3.7 ± 0.32[1]

Note: The IC50 value for PhTX-343 is from experiments on Xenopus oocytes expressing NMDA receptors from rat brain RNA and may not represent activity at a single, defined subtype. The IC50 for AP5 is from antagonism of NMDA-induced depolarization in rat cortical wedges.

Mechanism of Action

The fundamental difference between PhTX-343 and AP5 lies in their mechanism of inhibiting NMDA receptor function.

This compound (PhTX-343): As a non-competitive antagonist, PhTX-343 physically blocks the ion channel pore of the NMDA receptor.[2] This "open-channel block" is dependent on the receptor being activated (i.e., the channel must be open for the toxin to enter and bind). The positively charged polyamine tail of PhTX-343 is drawn into the channel by the negative membrane potential, leading to a strong voltage-dependent inhibition.

AP5 (D-AP5): In contrast, AP5 is a competitive antagonist that directly competes with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit.[3] By occupying this site, AP5 prevents the conformational changes necessary for channel opening. This mechanism is not dependent on the receptor's activation state or the membrane potential.

Experimental Protocols

The determination of NMDA receptor subtype selectivity for compounds like PhTX-343 and AP5 relies on precise electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for characterizing the pharmacology of ion channels expressed in a controlled system.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and surgically prepared.

  • cRNA Injection: Complementary RNA (cRNA) encoding specific NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D) are injected into the oocytes.

  • Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

    • The antagonist (PhTX-343 or AP5) is then co-applied with the agonists at varying concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current at each antagonist concentration is measured. These data are then used to construct a concentration-response curve and calculate the IC50 value.

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Inject cRNA Injection Oocyte->Inject cRNA NMDA Receptor Subunit cRNA cRNA->Inject Incubate Incubation (2-7 days) Inject->Incubate TEVC Two-Electrode Voltage Clamp Incubate->TEVC Agonist Agonist Application (Glutamate + Glycine) TEVC->Agonist Antagonist Antagonist Application (PhTX-343 or AP5) Agonist->Antagonist Record Record Current Antagonist->Record Curve Concentration-Response Curve Record->Curve IC50 Calculate IC50 Curve->IC50 G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Ca Ca²⁺ Influx NMDAR->Ca CaM Calmodulin (CaM) Ca->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB CaMKII->CREB LTP LTP / LTD (Synaptic Plasticity) CaMKII->LTP NO Nitric Oxide (NO) nNOS->NO Gene Gene Expression CREB->Gene Gene->LTP

References

Validating Philanthotoxin 343-Induced Neuroprotection: A Comparative Guide to Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Philanthotoxin 343's Efficacy in Mitigating Excitotoxic Insults, Benchmarked Against Established NMDA Receptor Antagonists.

This guide offers an objective comparison of the neuroprotective performance of this compound (PhTX-343) with other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data from behavioral tests. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel neuroprotective agents. Detailed methodologies for key behavioral assays are provided to ensure reproducibility, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms and study designs.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of PhTX-343 has been primarily evaluated in models of NMDA-induced retinal excitotoxicity. To contextualize its performance, this section compares key quantitative outcomes from PhTX-343 studies with those of two well-established NMDA receptor antagonists, MK-801 and Memantine, in similar retinal injury paradigms.

Table 1: Comparison of Neuroprotective Effects on Retinal Ganglion Cell (RGC) Survival

CompoundAnimal ModelInjury ModelAdministration RouteKey FindingCitation
This compound (PhTX-343) Sprague-Dawley RatIntravitreal NMDA (160 nM)Intravitreal1.82-fold greater number of retinal cell nuclei/100 μm² in the inner retina compared to NMDA-treated rats.[1][1]
MK-801 Sprague-Dawley RatIntravitreal NMDA (20mmol/L)Intraperitoneal165.0% increase in RGC density compared to NMDA-treated controls.[2][2]
Memantine Sprague-Dawley RatIntravitreal NMDA (20mmol/L)Intraperitoneal28.5% increase in RGC density compared to NMDA-treated controls.[2][2]
Memantine RatChronic Ocular HypertensionContinuous osmotic pumpReduced ganglion cell loss to 12% from 37% in the control group.[3][4][3][4]

Table 2: Comparison of Behavioral Outcomes in Neuroprotection Studies

CompoundBehavioral TestAnimal ModelInjury ModelKey FindingCitation
This compound (PhTX-343) Open Field TestSprague-Dawley RatIntravitreal NMDANMDA-treated rats traveled a significantly greater distance and had lower immobility compared to PhTX-343 pre-treated rats, suggesting PhTX-343 normalized locomotor activity.[1][1]
This compound (PhTX-343) Color/Object Recognition TestSprague-Dawley RatIntravitreal NMDAPhTX-343 pre-treatment improved the ability of rats to recognize visual cues compared to NMDA-treated rats.[1][5][6][1][5][6]
MK-801 Not specified in retinal studiesSprague-Dawley RatIntracerebral NMDAProtected against neurodegeneration.[7][8][7][8]
Memantine Not specified in retinal studiesSprague-Dawley RatChronic Ocular HypertensionPreserved retinal ganglion cells.[3][4][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key behavioral tests used to assess the neuroprotective effects of PhTX-343.

Open Field Test

The open field test is utilized to assess general locomotor activity and anxiety-like behavior. In the context of retinal injury, alterations in exploratory behavior can be indicative of visual impairment.

Objective: To evaluate the effect of PhTX-343 on locomotor activity and exploratory behavior in a rodent model of NMDA-induced retinal injury.

Apparatus: A square or circular arena with high, opaque walls to prevent escape. The arena is typically equipped with an overhead video camera connected to a tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.

  • Trial Initiation: Gently place the rodent in the center of the open field arena.

  • Data Collection: Record the animal's activity for a predetermined duration (typically 5-10 minutes) using the video tracking system.

  • Parameters Measured:

    • Total Distance Traveled: The total distance covered by the animal during the trial.

    • Time Spent in Center vs. Periphery: The amount of time the animal spends in the central, more exposed area of the arena versus the outer, more protected perimeter.

    • Rearing Frequency: The number of times the animal stands on its hind legs.

    • Immobility Time: The total duration the animal remains motionless.

  • Inter-trial Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Novel Object Recognition Test

The novel object recognition test is a measure of learning and memory, specifically recognition memory. In studies of retinal injury, this test can be adapted to assess visual discrimination.

Objective: To determine if PhTX-343 preserves visual recognition memory in rodents with NMDA-induced retinal damage.

Apparatus: The same open field arena used for locomotor activity testing. A set of two identical objects (familiar objects) and one distinct object (novel object) are required. The objects should be of similar size but differ in shape and/or color.

Procedure:

  • Habituation: Allow the animal to explore the empty open field arena for a set period on the day before the test.

  • Training/Familiarization Phase: Place two identical objects in the arena. Position the animal in the center of the arena and allow it to explore the objects for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).

  • Data Analysis: The primary measure is the discrimination index , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive discrimination index indicates a preference for the novel object and intact recognition memory.

  • Cleaning: Clean the objects and the arena thoroughly between trials.

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental designs is essential for clarity and comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and the experimental workflow for validating PhTX-343's neuroprotective effects.

G cluster_0 NMDA Receptor-Mediated Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Opens channel nNOS ↑ nNOS Activation Ca_influx->nNOS p38_JNK ↑ p38 MAPK & JNK Activation Ca_influx->p38_JNK NO ↑ Nitric Oxide (NO) nNOS->NO Nitrosative_Stress Nitrosative Stress NO->Nitrosative_Stress Apoptosis Neuronal Apoptosis p38_JNK->Apoptosis Nitrosative_Stress->Apoptosis PhTX343 This compound PhTX343->NMDAR Blocks

NMDA Receptor Excitotoxicity Pathway

G cluster_1 Experimental Workflow for Validating PhTX-343 Neuroprotection Animal_Model Sprague-Dawley Rats Grouping Grouping: - Control (PBS) - NMDA - PhTX-343 + NMDA Animal_Model->Grouping Treatment Intravitreal Injection Grouping->Treatment Behavioral_Tests Behavioral Testing (Day 7) Treatment->Behavioral_Tests OFT Open Field Test Behavioral_Tests->OFT NORT Novel Object Recognition Test Behavioral_Tests->NORT Euthanasia Euthanasia & Tissue Collection Behavioral_Tests->Euthanasia Data_Analysis Data Analysis & Comparison OFT->Data_Analysis NORT->Data_Analysis Histology Histological Analysis (RGC Counting) Euthanasia->Histology Biochemical Biochemical Assays (e.g., 3-NT ELISA) Euthanasia->Biochemical Histology->Data_Analysis Biochemical->Data_Analysis

Experimental Workflow Diagram

References

Validating Philanthotoxin-343 Electrophysiology Data: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating electrophysiological data related to Philanthotoxin-343 (PhTX-343), a potent non-competitive antagonist of ionotropic receptors. By implementing the described control experiments and comparing the results with known alternatives, researchers can ensure the specificity and reliability of their findings.

Comparative Analysis of Philanthotoxin-343 and Alternatives

Philanthotoxin-343 is a synthetic analogue of PhTX-433, a polyamine toxin isolated from the venom of the wasp Philanthus triangulum. It is a well-characterized open-channel blocker of several excitatory ligand-gated ion channels, exhibiting a degree of selectivity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and certain subtypes of ionotropic glutamate (B1630785) receptors (iGluRs), such as AMPA receptors. Its blocking action is typically voltage- and use-dependent.

For robust validation of PhTX-343 electrophysiology data, it is crucial to compare its effects with other well-characterized channel blockers. This guide focuses on a comparison with PhTX-12 (a less charged analogue), Argiotoxin-636, and Joro spider toxin-3 (JSTX-3).

Data Summary Tables

The following tables summarize the inhibitory concentrations (IC50) of PhTX-343 and its alternatives on various nAChR and AMPA receptor subtypes. This data provides a quantitative baseline for comparison.

Table 1: Inhibitory Potency (IC50) on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

CompoundReceptor SubtypeIC50Holding PotentialReference
PhTX-343 α3β4 (ganglionic)7.7 nM-100 mV[1]
α4β2 (brain)80 nM-100 mV[1]
α1β1γδ (muscle)17 µM-100 mV[2]
PhTX-12 α3β4 (ganglionic)~100 nM-80 mV[3]
α1β1γδ (muscle)0.77 µM-100 mV[2]
Argiotoxin-636 nAChR (general)Weakly activeNot specified[4]
JSTX-3 nAChR (general)Not typically reported for nAChRsNot specified

Table 2: Inhibitory Potency (IC50) on AMPA Receptors

CompoundReceptor TypeIC50Holding PotentialReference
PhTX-343 AMPA Receptor0.46 µM-80 mV[5][6]
PhTX-12 AMPA Receptor>300 µM-80 mV[5]
Argiotoxin-636 AMPA/Kainate ReceptorsPotent blockerNot specified[7]
JSTX-3 Ca2+-permeable AMPA Receptors56 nM-60 mV[8]

Essential Control Experiments and Protocols

To validate the electrophysiological effects of PhTX-343, a series of control experiments are mandatory. These experiments are designed to confirm the mechanism of action and rule out potential artifacts.

Vehicle (Solvent) Control

Rationale: Many organic compounds, including PhTX-343, are dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for stock solutions. It is critical to ensure that the final concentration of the solvent in the experimental solution does not, by itself, affect the measured currents.

Protocol:

  • Prepare a stock solution of PhTX-343 in a suitable solvent (e.g., 100% DMSO).

  • Determine the final concentration of the solvent in the highest concentration of PhTX-343 to be tested (e.g., 0.1% DMSO).

  • Prepare a "vehicle control" solution containing the same final concentration of the solvent in the extracellular recording solution, but without PhTX-343.

  • Apply the vehicle control solution to the cell for the same duration as the PhTX-343 application.

  • Record the ionic currents and compare them to the baseline currents recorded in the absence of both the toxin and the vehicle. No significant change in current amplitude, kinetics, or holding current should be observed.

Voltage-Dependence of Block

Rationale: For open-channel blockers like PhTX-343 that carry a net positive charge, the degree of block is often dependent on the membrane potential. Typically, hyperpolarization increases the block as the positively charged molecule is driven into the channel pore, while depolarization can relieve the block.

Protocol:

  • Establish a stable whole-cell recording and elicit currents by applying an agonist (e.g., acetylcholine for nAChRs or glutamate/AMPA for AMPA receptors).

  • Apply a concentration of PhTX-343 that produces a submaximal block (e.g., IC50 concentration).

  • Vary the holding potential of the cell across a range of physiologically relevant values (e.g., from -100 mV to +60 mV in 20 mV steps).

  • At each holding potential, apply the agonist and measure the peak and steady-state current in the presence of PhTX-343.

  • Calculate the percentage of block at each holding potential relative to the control current at that same potential.

  • Plot the percentage of block as a function of the holding potential. A significant change in block with voltage confirms voltage-dependence.

Use-Dependence (Activity-Dependence) of Block

Rationale: Use-dependence is a hallmark of open-channel blockers. The blocker can only access its binding site when the channel is in the open state. Therefore, the degree of block will increase with repeated activation of the channel.

Protocol:

  • Co-application vs. Pre-application:

    • Co-application: Simultaneously apply the agonist and PhTX-343 to the cell and measure the current inhibition.

    • Pre-application: Pre-incubate the cell with PhTX-343 for a set period (e.g., 30-60 seconds) before co-applying the agonist and PhTX-343.

    • Analysis: If PhTX-343 is a true open-channel blocker, pre-application in the absence of the agonist should result in minimal block, while co-application will show significant inhibition.

  • Repetitive Stimulation:

    • Apply a train of brief agonist pulses (e.g., 100 ms (B15284909) pulses at 1 Hz) in the presence of PhTX-343.

    • Measure the peak current amplitude for each pulse.

    • Analysis: A progressive decrease in the peak current amplitude with each successive pulse indicates use-dependent block.

Negative Control with a Low-Activity Analogue

Rationale: To demonstrate that the observed effects are specific to the molecular structure of PhTX-343 and not a general effect of polyamines, it is useful to test a structurally related but significantly less active or inactive analogue. While a completely inactive analogue of PhTX-343 is not commercially available, PhTX-12 can serve as a valuable control for AMPA receptor studies due to its very low potency at these receptors (>300 µM) compared to PhTX-343 (0.46 µM)[5].

Protocol:

  • Select a receptor population where PhTX-343 is active and PhTX-12 is known to have significantly lower activity (e.g., AMPA receptors).

  • Apply PhTX-343 at a concentration that produces a significant block (e.g., 1 µM).

  • In the same or a parallel set of experiments, apply PhTX-12 at the same concentration.

  • Compare the degree of inhibition. A significantly smaller or absent block by PhTX-12 supports the specificity of the PhTX-343 effect.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of nAChR Blockade by PhTX-343

nAChR_blockade ACh Acetylcholine nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) Ion Influx nAChR_closed->nAChR_open Opens nAChR_open->nAChR_closed Closes nAChR_blocked nAChR (Blocked) nAChR_open->nAChR_blocked Blocks PhTX PhTX-343 PhTX->nAChR_open Enters open channel nAChR_blocked->nAChR_open Unblocks (Voltage-dependent)

Caption: Mechanism of nAChR open-channel block by PhTX-343.

Experimental Workflow for Validating PhTX-343 Activity

validation_workflow cluster_prep Preparation cluster_exp Electrophysiology Experiments cluster_analysis Data Analysis & Interpretation cell_prep Cell Preparation (e.g., oocyte injection, cell culture) patch_clamp Whole-Cell Voltage Clamp cell_prep->patch_clamp solution_prep Solution Preparation (Extracellular, Intracellular, Agonist, Toxin) solution_prep->patch_clamp control_exp Control Experiments patch_clamp->control_exp data_acq Data Acquisition control_exp->data_acq data_analysis Data Analysis (IC50, kinetics, I-V curves) data_acq->data_analysis comparison Comparison with Alternatives data_analysis->comparison conclusion Conclusion on Specificity and Mechanism comparison->conclusion

Caption: Workflow for electrophysiological validation of PhTX-343.

Logical Relationships of Control Experiments

control_logic observed_effect Observed Inhibition by PhTX-343 is_it_real Is the effect real? observed_effect->is_it_real is_it_specific Is the effect specific? observed_effect->is_it_specific how_does_it_work What is the mechanism? observed_effect->how_does_it_work vehicle_control Vehicle Control is_it_real->vehicle_control negative_control Low-Activity Analogue (e.g., PhTX-12) is_it_specific->negative_control voltage_dependence Voltage-Dependence Test how_does_it_work->voltage_dependence use_dependence Use-Dependence Test how_does_it_work->use_dependence

Caption: Decision tree for PhTX-343 electrophysiology controls.

References

Philanthotoxin 343 vs. PhTX-12: A Comparative Analysis of Two Potent Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the contrasting pharmacological profiles of Philanthotoxin 343 and its analogue, PhTX-12, with supporting experimental data and protocols.

This compound (PhTX-343) and its analogue, PhTX-12, are synthetic derivatives of the naturally occurring philanthotoxin-433 (PhTX-433), a polyamine toxin isolated from the venom of the Egyptian digger wasp, Philanthus triangulum.[1] Both compounds are potent non-competitive antagonists of ionotropic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and ionotropic glutamate (B1630785) receptors (iGluRs), making them valuable tools in neuropharmacological research and potential leads for drug development.[1][2] This guide provides a comparative analysis of their biological activities, mechanisms of action, and the experimental protocols used to characterize them.

Structural Differences

PhTX-343 and PhTX-12 share a common structural scaffold consisting of a hydrophobic aromatic head group (tyrosine) and a hydrophilic polyamine tail.[2] The key structural difference lies in the polyamine chain. In PhTX-12, both secondary amine functionalities present in the polyamine tail of PhTX-343 are replaced with methylene (B1212753) groups.[3][4] This seemingly minor modification leads to significant differences in their pharmacological properties.

Comparative Biological Activity

The primary distinction between PhTX-343 and PhTX-12 lies in their potency and selectivity as nAChR antagonists. Experimental data consistently demonstrates that PhTX-12 is a more potent inhibitor of several nAChR subtypes compared to PhTX-343.

ToxinReceptor SubtypeCell Line/SystemIC50Voltage DependenceReference
PhTX-343Human muscle nAChRTE671 cells17 µM (at -100 mV)Strongly voltage-dependent[5]
PhTX-12Human muscle nAChRTE671 cells0.77 µM (at -100 mV)Weakly voltage-dependent[5]
PhTX-343Locust nAChRLocust mushroom body0.80 µM (at -75 mV)Use-dependent[3]
PhTX-12Locust nAChRLocust mushroom body0.13 µM (at -75 mV)-[3]
PhTX-343α3β4 nAChRXenopus oocytes12 nM (at -80 mV)Strongly voltage-dependent[6]
PhTX-12α3β4 nAChRXenopus oocytes100 nM (at -80 mV)Weakly voltage-dependent[6]
PhTX-343α1β1γδ nAChRXenopus oocytes992 times less sensitive than at α3β4Strongly voltage-dependent[6]
PhTX-12α1β1γδ nAChRXenopus oocytesSimilar sensitivity to α3β4Weakly voltage-dependent[6]
PhTX-343AMPA ReceptorXenopus oocytes0.46 µM (at -80 mV)-[7]
PhTX-12AMPA ReceptorXenopus oocytes>300 µM (at -80 mV)-[7]
PhTX-343NMDA ReceptorXenopus oocytes2.01 µM (at -80 mV)-[7]

Mechanism of Action: A Tale of Two Binding Modes

The structural divergence between PhTX-343 and PhTX-12 results in distinct mechanisms of nAChR inhibition.

This compound primarily acts as a voltage-dependent open-channel blocker .[1][3] Its positively charged polyamine tail is thought to penetrate deep into the ion channel pore when the receptor is in its open state, physically occluding the passage of ions.[1] This mechanism is supported by the strong voltage dependency of its inhibition, where its potency increases with membrane hyperpolarization.[1][5]

Mechanism of PhTX-343 Action

In contrast, PhTX-12 exhibits weakly voltage-dependent inhibition , suggesting a different binding site and mechanism.[5][6] It is proposed to interact with a more superficial site near the extracellular entrance of the channel pore.[5] Furthermore, PhTX-12 appears to enhance receptor desensitization, a state where the receptor is closed despite the presence of the agonist.[5]

Mechanism of PhTX-12 Action

Experimental Protocols

The characterization of PhTX-343 and PhTX-12 has primarily been achieved through electrophysiological techniques, particularly whole-cell and single-channel patch-clamp recordings.

Whole-Cell Patch-Clamp Recording

This technique is used to measure the total ionic current flowing through all the ion channels in a cell membrane, providing insights into the overall inhibitory effects of the toxins.

Methodology:

  • Cell Culture and Receptor Expression:

    • TE671 cells, which endogenously express human muscle nAChRs, are cultured under standard conditions.[5]

    • Alternatively, Xenopus laevis oocytes are injected with cRNA encoding specific nAChR subunits to express desired receptor subtypes.[1][6]

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -100 mV or -75 mV).[3][5]

  • Drug Application:

    • Acetylcholine (ACh), the native agonist, is applied to the cell to evoke an inward current.

    • PhTX-343 or PhTX-12 is co-applied with ACh at varying concentrations to determine the inhibitory effect.[3]

    • IC50 values are calculated by fitting the concentration-response data to a logistic equation.

Whole_Cell_Workflow Cell_Prep Cell Preparation (TE671 or Xenopus Oocytes) Patching Whole-Cell Patch Clamp Cell_Prep->Patching Voltage_Clamp Voltage Clamp (e.g., -80 mV) Patching->Voltage_Clamp ACh_Application Apply Acetylcholine (ACh) Voltage_Clamp->ACh_Application Toxin_Application Co-apply ACh + PhTX Voltage_Clamp->Toxin_Application Current_Recording_Control Record Control Current ACh_Application->Current_Recording_Control Data_Analysis Data Analysis (IC50 Calculation) Current_Recording_Control->Data_Analysis Current_Recording_Toxin Record Inhibited Current Toxin_Application->Current_Recording_Toxin Current_Recording_Toxin->Data_Analysis

Whole-Cell Patch-Clamp Workflow

Single-Channel Recording

This high-resolution technique allows for the observation of the opening and closing of individual ion channels, providing detailed information about the mechanism of channel blockade.

Methodology:

  • Patch Configuration:

    • An "outside-out" patch configuration is established, where the extracellular face of the membrane patch is oriented towards the bath solution.[5]

  • Recording and Analysis:

    • The patch is exposed to a low concentration of ACh to elicit single-channel openings.

    • PhTX-343 or PhTX-12 is then added to the bath solution.

    • The effects on channel mean open time and mean closed time are analyzed.[5] For instance, a decrease in mean open time is indicative of open-channel block.[5]

Conclusion

This compound and its analogue PhTX-12, while structurally similar, exhibit distinct pharmacological profiles. PhTX-12 is a more potent antagonist of nAChRs with a weakly voltage-dependent mechanism that likely involves enhancement of receptor desensitization.[5] In contrast, PhTX-343 acts as a classical voltage-dependent open-channel blocker.[1] These differences make them valuable and complementary tools for probing the structure and function of nicotinic acetylcholine receptors and for the development of novel subtype-selective antagonists. The choice between these two toxins will depend on the specific research question and the receptor subtype of interest.

References

Confirming Specific Receptor Blockade by Philanthotoxin 343: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Philanthotoxin 343 (PhTX-343), a synthetic analog of a wasp venom toxin, is a potent non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary mechanism of action is open-channel blockade, making it a valuable tool for studying the physiological roles of these receptors. This guide provides a comparative overview of experimental methods to confirm and characterize the specific receptor blockade by PhTX-343, with a focus on electrophysiology, radioligand binding assays, and calcium imaging.

Quantitative Comparison of PhTX-343 and Alternative Antagonists

The following tables summarize the inhibitory potency (IC50) of PhTX-343 on various nAChR and iGluR subtypes, alongside commonly used alternative antagonists. This data allows for a direct comparison of their efficacy and selectivity.

Table 1: Inhibitory Potency (IC50) of PhTX-343 and Alternative Antagonists on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypePhTX-343 IC50 (µM)Alternative AntagonistAlternative Antagonist IC50 (µM)Reference
α3β40.012 (at -80 mV)Mecamylamine~1[1][2]
α4β20.31 (at -80 mV)Dihydro-β-erythroidine (DHβE)~0.1-1[1][2]
α75.06 (at -80 mV)α-Bungarotoxin~0.001-0.01[1][2]
Muscle (α1β1γδ)17 (at -100 mV)d-Tubocurarine~0.1-1[3]

Table 2: Inhibitory Potency (IC50) of PhTX-343 and Alternative Antagonists on Ionotropic Glutamate Receptor (iGluR) Subtypes

Receptor SubtypePhTX-343 IC50 (µM)Alternative AntagonistAlternative Antagonist IC50 (µM)Reference
NMDAVaries by subunit compositionMK-801~0.01-0.1[4]
AMPAVaries by subunit compositionCNQX~0.1-1[5]
KainateVaries by subunit compositionUBP310~0.1-1[6]

Experimental Protocols for Confirming Receptor Blockade

To rigorously confirm and characterize the blockade of specific receptors by PhTX-343, a combination of electrophysiological, biochemical, and cell-based functional assays is recommended.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard technique for characterizing the effects of a compound on ion channel function with high temporal resolution. It allows for the direct measurement of ion currents through the receptor channels in response to agonist application, and how these currents are affected by the antagonist.

Objective: To determine the type of inhibition (competitive vs. non-competitive), voltage dependency, and use-dependency of PhTX-343 on specific receptor subtypes expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) or in primary neuronal cultures.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis prep1 Transfect cells with receptor subunit cDNAs prep2 Culture cells for 24-48 hours prep1->prep2 rec1 Establish whole-cell configuration prep2->rec1 rec2 Apply agonist to elicit baseline current rec1->rec2 rec3 Co-apply agonist and different concentrations of PhTX-343 rec2->rec3 rec4 Washout PhTX-343 and re-apply agonist rec3->rec4 ana1 Measure peak and steady-state current amplitudes rec4->ana1 ana2 Construct dose-response curves to determine IC50 ana1->ana2 ana3 Assess voltage-dependency by varying holding potential ana1->ana3 ana4 Determine use-dependency by repetitive agonist application ana1->ana4

Figure 1: Workflow for Whole-Cell Patch Clamp Experiments.

Detailed Protocol:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) and transiently transfect with plasmids encoding the specific receptor subunits of interest.

    • Alternatively, prepare primary neuronal cultures from specific brain regions.

  • Recording Setup:

    • Prepare intracellular solution (e.g., K-gluconate based) and extracellular solution (e.g., aCSF).[7]

    • Pull glass micropipettes to a resistance of 3-7 MΩ.

    • Position the cell-containing coverslip in the recording chamber on an inverted microscope.

  • Data Acquisition:

    • Establish a gigaseal and obtain the whole-cell configuration.[8]

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a saturating concentration of the specific agonist (e.g., acetylcholine for nAChRs, glutamate for iGluRs) to evoke a maximal baseline current.

    • After a washout period, co-apply the agonist with increasing concentrations of PhTX-343.

    • To test for voltage-dependency, repeat the agonist and antagonist application at different holding potentials (e.g., from -100 mV to +40 mV).[2]

    • To assess use-dependency, repetitively apply the agonist in the presence of PhTX-343.

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes in the absence and presence of PhTX-343.

    • Calculate the percentage of inhibition for each concentration of PhTX-343.

    • Fit the concentration-response data to a logistic function to determine the IC50 value.

    • Plot the IC50 values against the holding potential to visualize voltage-dependency.

Radioligand Binding Assay

This biochemical technique is used to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of PhTX-343 to the receptor of interest and to distinguish between competitive and non-competitive binding mechanisms.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing the target receptor prep2 Centrifuge to isolate cell membranes prep1->prep2 bind1 Incubate membranes with a fixed concentration of radioligand prep2->bind1 bind2 Add increasing concentrations of unlabeled PhTX-343 bind1->bind2 bind3 Incubate to reach equilibrium bind2->bind3 sep1 Separate bound from free radioligand via filtration bind3->sep1 sep2 Measure radioactivity of bound ligand sep1->sep2 ana1 Plot specific binding vs. log[PhTX-343] sep2->ana1 ana2 Determine IC50 and calculate Ki ana1->ana2

Figure 2: Workflow for Radioligand Binding Assays.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest or cells overexpressing the receptor in a cold lysis buffer.[9]

    • Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable binding buffer.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site), and increasing concentrations of unlabeled PhTX-343.[10]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competitor).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the PhTX-343 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging

This is a functional cell-based assay that measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation. It is a powerful method for assessing the functional consequences of receptor blockade in a population of cells.

Objective: To determine the effect of PhTX-343 on agonist-induced calcium influx through the target receptors.

Experimental Workflow:

G cluster_prep Cell Preparation and Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis prep1 Culture cells on glass-bottom dishes prep2 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) prep1->prep2 img1 Acquire baseline fluorescence images prep2->img1 img2 Apply agonist to induce a calcium response img1->img2 img3 Pre-incubate with PhTX-343 and then apply agonist img2->img3 ana1 Measure fluorescence intensity changes over time ana2 Quantify the peak and area under the curve of the calcium transient ana1->ana2 ana3 Compare responses in the absence and presence of PhTX-343 ana2->ana3

Figure 3: Workflow for Calcium Imaging Experiments.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest onto glass-bottom dishes suitable for microscopy.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[12]

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with an appropriate buffer.

    • Record baseline fluorescence for a few minutes.

    • Apply the specific agonist and record the resulting increase in intracellular calcium.

    • After a washout period, pre-incubate the cells with PhTX-343 for a few minutes before co-applying the agonist.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Quantify the amplitude and duration of the calcium transients.

    • Compare the agonist-evoked calcium responses in the presence and absence of PhTX-343 to determine the extent of inhibition.

Signaling Pathways and Mechanism of Action

Understanding the downstream signaling pathways of the target receptors and the mechanism of action of PhTX-343 is crucial for interpreting experimental results.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

G ACh Acetylcholine nAChR nAChR ACh->nAChR Na_Ca_influx Na+/Ca2+ Influx nAChR->Na_Ca_influx opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling (e.g., PI3K/Akt) Na_Ca_influx->Ca_signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_signaling->Cellular_Response PhTX343 PhTX-343 PhTX343->nAChR blocks channel

Figure 4: Simplified nAChR Signaling Pathway and PhTX-343 Blockade.

Upon binding of acetylcholine, nAChRs open to allow the influx of sodium and calcium ions, leading to membrane depolarization and activation of downstream signaling cascades.[13][14] PhTX-343 physically occludes the open channel pore, thereby preventing ion flow.

Ionotropic Glutamate Receptor (iGluR) Signaling

G Glutamate Glutamate iGluR iGluR (NMDA, AMPA, Kainate) Glutamate->iGluR Na_Ca_influx Na+/Ca2+ Influx iGluR->Na_Ca_influx opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling (e.g., CaMKII, CREB) Na_Ca_influx->Ca_signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Depolarization->Synaptic_Plasticity Ca_signaling->Synaptic_Plasticity Excitotoxicity Excitotoxicity (under pathological conditions) Ca_signaling->Excitotoxicity PhTX343 PhTX-343 PhTX343->iGluR blocks channel

Figure 5: Simplified iGluR Signaling Pathway and PhTX-343 Blockade.

Activation of iGluRs by glutamate leads to cation influx, membrane depolarization, and the initiation of signaling pathways crucial for synaptic plasticity.[15][16] Excessive activation can lead to excitotoxicity. PhTX-343 blocks the ion pore of these receptors, mitigating these effects.

By employing the methodologies outlined in this guide, researchers can effectively confirm and characterize the specific receptor blockade by this compound, facilitating a deeper understanding of its pharmacological profile and its utility as a research tool in neuroscience and drug discovery.

References

A Comparative Guide to Philanthotoxin 343 and Argiotoxin for Glutamate Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent polyamine toxins, Philanthotoxin 343 (PhTX-343) and Argiotoxin, as inhibitors of ionotropic glutamate (B1630785) receptors (iGluRs). The information presented is curated from experimental data to assist researchers in selecting the appropriate tool for their specific applications in neuroscience and pharmacology.

Executive Summary

This compound, a synthetic analog of the natural toxin from the digger wasp Philanthus triangulum, and Argiotoxin, isolated from the venom of the Argiope spider, are both non-competitive, voltage-dependent, open-channel blockers of iGluRs. While they share a common mechanism of action, their potency and selectivity for different iGluR subtypes, namely AMPA, NMDA, and kainate receptors, exhibit notable differences. Argiotoxin generally displays higher potency for NMDA receptors, whereas PhTX-343 can be more potent on certain AMPA and kainate receptor subtypes. These distinctions make them valuable for dissecting the function of specific receptor populations in the central nervous system.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Argiotoxin-636 on various glutamate receptor subtypes. The data is compiled from studies utilizing two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant or native glutamate receptors.

ToxinReceptor SubtypeAgonistHolding PotentialIC50Reference
This compound Native Rat Brain NMDANMDA-80 mV2.01 µM[1][2]
Native Rat Brain AMPAAMPA-80 mV0.46 µM[1][2]
Native Rat Brain KainateKainateNot Specified0.12 µM[3]
Homomeric GluR1 (AMPA)KainateNot Specified2.8 µM[3]
Argiotoxin-636 Native Rat Brain NMDANMDANot Specified0.04 µM[3]
Native Rat Brain KainateKainateNot Specified0.07 µM[3]
Homomeric GluR1 (AMPA)KainateNot Specified3.4 µM[3]

Mechanism of Action: A Shared Strategy with Subtle Differences

Both PhTX-343 and Argiotoxin are classified as open-channel blockers.[4] Their positively charged polyamine tails are drawn into the open ion channel pore of glutamate receptors, physically occluding the passage of ions like Na+ and Ca2+.[5] This inhibitory action is voltage-dependent, meaning their blocking potency increases with membrane hyperpolarization, which facilitates the entry of the positively charged toxins into the channel.[1][3]

The structural differences in their aromatic head groups and polyamine chains likely account for their varied affinities for different receptor subtypes. The subunit composition of the receptor, particularly the presence of the GluA2 subunit in AMPA receptors, significantly influences the sensitivity to these toxins.[4]

Signaling Pathway of Glutamate Receptor Inhibition by Polyamine Toxins

G Glutamate Receptor Inhibition by Polyamine Toxins cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release Glutamate Receptor Glutamate Receptor Glutamate Release->Glutamate Receptor Synaptic Cleft Channel Opening Channel Opening Glutamate Receptor->Channel Opening Glutamate Binding Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) Channel Opening->Ion Influx (Na+, Ca2+) Channel Block Channel Block Channel Opening->Channel Block Postsynaptic Depolarization Postsynaptic Depolarization Ion Influx (Na+, Ca2+)->Postsynaptic Depolarization Polyamine Toxin Polyamine Toxin Polyamine Toxin->Channel Block

Caption: Glutamate binding opens the ion channel, allowing ion influx. Polyamine toxins then enter and block the open channel.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effects of PhTX-343 and Argiotoxin on glutamate receptors expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Preparation of Xenopus laevis Oocytes and Receptor Expression
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

  • Defolliculation: The ovarian lobes are treated with collagenase to enzymatically remove the follicular cell layer, yielding individual oocytes.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific glutamate receptor subunits of interest (e.g., GluA1 for a homomeric AMPA receptor, or a combination of GluN1 and GluN2A for an NMDA receptor).

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.[6][7]

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Agonist Solution: The recording solution containing a specific concentration of a glutamate receptor agonist (e.g., 100 µM glutamate + 10 µM glycine (B1666218) for NMDA receptors; 100 µM kainate for AMPA/kainate receptors).

    • Toxin Solutions: The agonist solution containing varying concentrations of PhTX-343 or Argiotoxin.

  • Recording Procedure:

    • The oocyte is voltage-clamped at a holding potential, typically between -60 mV and -80 mV.[1][2]

    • The agonist solution is applied to elicit an inward current.

    • Once a stable baseline response is established, the oocyte is perfused with the agonist solution containing a known concentration of the toxin until a new steady-state inhibited current is reached.

    • A washout period with the agonist solution is performed to assess the reversibility of the block.

    • This process is repeated for a range of toxin concentrations to generate a dose-response curve.

  • Data Analysis: The percentage of inhibition for each toxin concentration is calculated relative to the control agonist-induced current. The IC50 value is determined by fitting the dose-response data to the Hill equation.

Experimental Workflow for Characterizing Glutamate Receptor Inhibitors

G start Start oocyte_prep Oocyte Preparation & cRNA Injection start->oocyte_prep incubation Incubation (2-7 days) oocyte_prep->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup agonist_app Apply Agonist & Record Control Current tevc_setup->agonist_app toxin_app Apply Agonist + Toxin & Record Inhibited Current agonist_app->toxin_app washout Washout with Agonist toxin_app->washout data_analysis Data Analysis (Dose-Response Curve, IC50) toxin_app->data_analysis washout->agonist_app Repeat for different concentrations end End data_analysis->end

Caption: A typical workflow for assessing the inhibitory properties of a compound on glutamate receptors expressed in Xenopus oocytes.

Conclusion

Both this compound and Argiotoxin are invaluable pharmacological tools for the study of glutamate receptors. The choice between them will largely depend on the specific research question and the receptor subtype of interest. Argiotoxin's high potency at NMDA receptors makes it an excellent choice for studies focused on this receptor type. Conversely, PhTX-343's profile may be more suitable for investigating certain AMPA and kainate receptor-mediated processes. Researchers should carefully consider the quantitative data and subtype selectivity presented in this guide to make an informed decision for their experimental design.

References

Cross-Validation of Philanthotoxin 343 Effects with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Philanthotoxin 343 (PhTX-343) with the physiological and behavioral phenotypes observed in genetic knockout models of its primary targets: ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). By cross-validating the effects of this potent channel blocker with data from genetic ablation, we aim to offer a clearer understanding of its mechanism of action and the functional roles of these critical receptors.

Introduction to this compound

This compound (PhTX-343) is a synthetic analogue of PhTX-433, a polyamine toxin isolated from the venom of the digger wasp, Philanthus triangulum. It is a non-competitive antagonist that acts as an open-channel blocker of cation-permeable ion channels.[1] Its unique structure, featuring a hydrophobic aromatic head and a hydrophilic polyamine tail, allows it to physically occlude the ion channel pore, thereby inhibiting ion flow.[1] This inhibition is often voltage- and use-dependent, signifying that the toxin's binding is influenced by the conformational state of the receptor.[2] PhTX-343 has been shown to block all three subtypes of ionotropic glutamate receptors (NMDA, AMPA, and kainate) as well as various nicotinic acetylcholine receptors.[1][3]

Comparative Analysis: PhTX-343 vs. Genetic Knockouts

This section directly compares the documented effects of PhTX-343 on specific receptor subtypes with the observed phenotypes of mice lacking the genes for those same receptor subunits.

Nicotinic Acetylcholine Receptors (nAChRs)

PhTX-343 exhibits a strong subtype selectivity for nAChRs, with its potency varying significantly depending on the subunit composition of the receptor.[2]

Table 1: Comparison of PhTX-343 Effects on nAChRs with Corresponding Knockout Phenotypes

Receptor SubtypePhTX-343 Potency (IC50)Key Electrophysiological Effects of PhTX-343Phenotype of Genetic Knockout MouseCross-Validation Interpretation
α4β2 ~312 nM (late current, -80mV)[2]Strong voltage-dependent block.[2]Increased anxiety-like behavior, altered motor activity.[1][4]The anxiogenic phenotype of α4 knockout mice aligns with the inhibitory effect of PhTX-343 on α4β2-containing nAChRs, suggesting that blockade of these receptors contributes to anxiety-related behaviors.
α7 ~5.06 µM (late current, -80mV)[2]Weak voltage-dependent block.[2][5]Impaired auditory temporal processing, altered performance in some cognitive tasks.[6][7]The relatively low potency of PhTX-343 at α7 receptors corresponds with more subtle phenotypes in α7 knockout mice compared to knockouts of other subunits. The auditory processing deficits in knockout mice suggest a role for α7 nAChRs in sensory gating, a function that could be partially mimicked by PhTX-343 application.
α3β4 ~12 nM (late current, -80mV)[2][5]Strong voltage-dependent block.[2][5]Postnatal lethality in double β2/β4 knockouts, suggesting critical roles in autonomic function.[8]The high potency of PhTX-343 at α3β4 receptors, which are prevalent in autonomic ganglia, suggests that systemic application of the toxin could lead to significant autonomic dysfunction, mirroring the severe phenotype of the double knockout.
Ionotropic Glutamate Receptors (iGluRs)

PhTX-343 is a non-selective antagonist of iGluRs, affecting NMDA, AMPA, and kainate receptor subtypes.[1] This broad-spectrum activity makes it a valuable tool for studying excitotoxicity.

Table 2: Comparison of PhTX-343 Effects on iGluRs with Corresponding Knockout Phenotypes

Receptor SubtypeKey Pharmacological Effects of PhTX-343Phenotype of Genetic Knockout MouseCross-Validation Interpretation
NMDA Receptors Neuroprotective against NMDA-induced excitotoxicity.[3][9][10][11] Blocks NMDA-induced currents and long-term potentiation (LTP).[12][13]Altered synaptic plasticity (e.g., Fmr1 knockout mice show changes in AMPA/NMDA ratio and altered LTP).[14]The neuroprotective effects of PhTX-343 against NMDA-induced cell death are consistent with the critical role of NMDA receptors in excitotoxicity. The altered synaptic plasticity in certain knockout models aligns with the ability of PhTX-343 to block LTP, a key process in learning and memory.
AMPA Receptors Blocks AMPA receptor-mediated currents, particularly in GluR2-lacking receptors.[15]GluR-A (GluA1) knockout mice exhibit a depressive-like phenotype with altered glutamate homeostasis.[2] GluR2 knockout mice show aberrant formation of glutamate receptor complexes.The inhibitory action of PhTX-343 on AMPA receptors, especially those lacking the GluR2 subunit which are more calcium-permeable, provides a pharmacological parallel to the phenotypes observed in GluR-A and GluR2 knockout mice. These genetic models highlight the importance of specific AMPA receptor subunits in mood regulation and synaptic organization, functions that can be acutely disrupted by PhTX-343.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of compounds like PhTX-343 on specific ion channel subtypes expressed in a controlled environment.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR or iGluR subunits.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).

    • The agonist (e.g., acetylcholine for nAChRs, glutamate for iGluRs) is applied to elicit a current response.

    • PhTX-343 is co-applied with the agonist at varying concentrations to determine its inhibitory effect.

    • Data is collected and analyzed to determine IC50 values and other pharmacological parameters.[2][5]

Generation of Knockout Mice via CRISPR/Cas9

This protocol outlines the general steps for creating a genetic knockout mouse model.

  • Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the gene of interest (e.g., Chrna7 for the α7 nAChR subunit).

  • Preparation of Reagents: Cas9 mRNA and the designed gRNAs are synthesized.

  • Microinjection: Fertilized mouse eggs are microinjected with the Cas9 mRNA and gRNAs.

  • Embryo Transfer: The injected embryos are transferred into a pseudopregnant female mouse.

  • Genotyping: Offspring are genotyped to identify individuals with the desired gene knockout.

  • Breeding and Colony Establishment: Founder mice are bred to establish a stable knockout line.[16][17][18]

Visualizations

Signaling and Experimental Diagrams

PhTX343_Mechanism cluster_receptor Ligand-Gated Ion Channel (nAChR or iGluR) cluster_pharmacological Pharmacological Intervention cluster_genetic Genetic Intervention Receptor Receptor Pore Ion Channel Pore Receptor->Pore Opens Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) Pore->Ion Influx (Na+, Ca2+) Allows PhTX343 This compound PhTX343->Pore Blocks Agonist Agonist (e.g., ACh, Glutamate) Agonist->Receptor Binds & Activates Knockout Gene Knockout Knockout->Receptor Prevents Formation Cellular Response Cellular Response Ion Influx (Na+, Ca2+)->Cellular Response Triggers

Caption: Mechanism of PhTX-343 action vs. genetic knockout.

Experimental_Workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_comparison Comparative Analysis Expression Receptor Expression (e.g., Xenopus Oocytes) Recording Electrophysiological Recording (TEVC) Expression->Recording PhTX_Application PhTX-343 Application Recording->PhTX_Application Pharma_Data IC50, Channel Kinetics Data PhTX_Application->Pharma_Data Comparison Cross-Validation Pharma_Data->Comparison KO_Generation Knockout Mouse Generation (CRISPR/Cas9) Behavior Behavioral Phenotyping KO_Generation->Behavior Physiology Physiological Analysis KO_Generation->Physiology Genetic_Data Phenotypic Data Behavior->Genetic_Data Physiology->Genetic_Data Genetic_Data->Comparison

Caption: Workflow for cross-validating PhTX-343 effects.

Conclusion

The cross-validation of this compound's pharmacological effects with the phenotypes of corresponding genetic knockout mice provides a powerful approach to understanding the roles of specific nAChR and iGluR subunits in complex physiological and behavioral processes. The data presented in this guide demonstrate a strong correlation between the inhibitory action of PhTX-343 on specific receptor subtypes and the functional deficits observed in mice lacking those same receptors. This comparative analysis not only reinforces our understanding of PhTX-343's mechanism of action but also highlights the utility of this toxin as a valuable tool for dissecting the intricate functions of ligand-gated ion channels in the nervous system. For drug development professionals, this information can aid in target validation and the design of more selective therapeutic agents.

References

A Comparative Analysis of the Kinetics of Philanthotoxin-343 and Other Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetics of Philanthotoxin-343 (PhTX-343) with other prominent ion channel blockers. The information presented is intended to assist researchers in selecting appropriate tools for their studies and to provide a kinetic framework for the development of novel therapeutics targeting ionotropic receptors.

Introduction to Philanthotoxin-343

Philanthotoxin-343 (PhTX-343) is a synthetic analogue of philanthotoxin-433, a polyamine-containing toxin originally isolated from the venom of the wasp Philanthus triangulum. PhTX-343 is a non-competitive antagonist of several excitatory ligand-gated ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs), N-methyl-D-aspartate receptors (NMDARs), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). Its ability to block these channels in a voltage- and use-dependent manner makes it a valuable tool for studying the physiology and pharmacology of these receptors.

Comparative Kinetics of Channel Blockade

The efficacy and mechanism of an ion channel blocker are defined by its kinetic parameters, including its binding affinity (IC50, Kd), association rate (kon), and dissociation rate (koff). This section compares the kinetics of PhTX-343 with other well-characterized channel blockers at nAChRs, NMDARs, and AMPARs.

Nicotinic Acetylcholine Receptors (nAChRs)

PhTX-343 exhibits potent, voltage-dependent, and use-dependent blockade of nAChRs. Its kinetics are influenced by the subunit composition of the receptor.

Key Findings:

  • PhTX-343 acts predominantly as an open-channel blocker of nAChRs.[1][2]

  • Its inhibition is strongly voltage-dependent for most nAChR subunit combinations, with the exception of the α7 subtype.

  • In single-channel studies with human muscle nAChRs, 10 µM PhTX-343 significantly reduced the mean open time of acetylcholine-evoked channel openings from 4.42 ms (B15284909) to 1.58 ms, with only a minor effect on the mean closed time.[2]

  • The IC50 of PhTX-343 for nAChRs varies significantly depending on the subunit composition, with the highest potency observed at α3β4 nAChRs (IC50 = 12 nM at -80 mV).[3]

Comparative Data for nAChR Blockers:

BlockerReceptor SubtypeIC50Kinetic CharacteristicsReference
PhTX-343 Human muscle17 µM (-100 mV)Strongly voltage-dependent, open-channel block[2]
α3β412 nM (-80 mV)Strongly voltage-dependent[3]
α4β2312 nM (-80 mV)Strongly voltage-dependent[3]
α75.06 µM (-80 mV)Weakly voltage-dependent[3]
PhTX-12 Human muscle0.77 µM (-100 mV)Weakly voltage-dependent, enhances desensitization[2]
α3β4100 nM (-80 mV)Weakly voltage-dependent[3]
N-methyl-D-aspartate Receptors (NMDARs)

PhTX-343 is a potent non-competitive antagonist of NMDARs, acting as an open-channel blocker. Its kinetics are often compared to those of other clinically and experimentally important NMDAR blockers like MK-801 and memantine (B1676192).

Key Findings:

  • PhTX-343 demonstrates voltage-dependent inhibition of NMDARs.[4]

  • The IC50 for PhTX-343 at NMDARs expressed in Xenopus oocytes is 2.01 µM at -80 mV.[4]

Comparative Data for NMDAR Blockers:

BlockerReceptor SubtypeIC50 / KdKinetic CharacteristicsReference
PhTX-343 Rat brain RNA in oocytes2.01 µM (-80 mV)Voltage-dependent[4]
MK-801 Rat cerebral cortical membranesKd = 6.3 nMSlow unblocking rate, use-dependent[5]
Memantine Cultured neuronsIC50 ≈ 1 µM (-70 mV)Fast blocking/unblocking kinetics, strongly voltage-dependent[1]
NR1a/NR2AIC50 = 0.93 µM (-70 mV)Fast kinetics[6]

The faster kinetics of memantine compared to the slow off-rate of MK-801 is thought to contribute to its better clinical tolerability.[1][7] PhTX-343's kinetic profile at NMDARs positions it as a valuable research tool to probe receptor function.

AMPA Receptors (AMPARs)

PhTX-343 also blocks AMPA receptors, and its potency can be modulated by structural modifications to the philanthotoxin (B172612) molecule.

Key Findings:

  • PhTX-343 inhibits AMPARs in a voltage-dependent manner.[4]

  • The IC50 for PhTX-343 at AMPARs expressed in Xenopus oocytes is 0.46 µM at -80 mV.[4]

Comparative Data for AMPAR Blockers:

BlockerReceptor SubtypeIC50 / kon / koffKinetic CharacteristicsReference
PhTX-343 Rat brain RNA in oocytes0.46 µM (-80 mV)Voltage-dependent[4]
Perampanel Cultured hippocampal neuronsIC50 = 0.56 µMNon-competitive, slow kinetics (kon = 1.5x10^5 M⁻¹s⁻¹, koff = 0.58 s⁻¹)

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using electrophysiological techniques, namely whole-cell voltage-clamp and single-channel patch-clamp recordings.

Whole-Cell Voltage-Clamp Recording

This technique allows for the measurement of the total ion flow across the entire membrane of a single cell while controlling the membrane voltage.

General Protocol:

  • Cell Preparation: Cultured cells or acutely dissociated neurons expressing the receptor of interest are placed in a recording chamber on an inverted microscope.

  • Pipette Fabrication and Filling: Borosilicate glass micropipettes with a tip diameter of ~1-2 µm are fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -60 mV or -70 mV) using a voltage-clamp amplifier. Agonists are applied to activate the ion channels, and the resulting currents are recorded. Channel blockers are co-applied with the agonist to measure their inhibitory effect. The on- and off-rates of the blocker can be determined by analyzing the time course of the current inhibition and recovery.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the observation of the opening and closing of individual ion channels, providing direct insight into the mechanism of channel blockade.

General Protocol:

  • Cell-Attached or Excised Patch Configuration: Following giga-seal formation, the patch of membrane under the pipette can either be left attached to the cell (cell-attached) or excised to form an inside-out or outside-out patch.

  • Data Recording: The patch is voltage-clamped, and the current flowing through single channels is recorded in the presence of an agonist.

  • Blocker Application: The channel blocker is added to the bath or pipette solution.

  • Data Analysis: The recordings are analyzed to determine the effect of the blocker on single-channel properties, such as the mean open time, mean closed time, and single-channel conductance. For open-channel blockers, a reduction in the mean open time is typically observed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted ionotropic receptors and a typical experimental workflow for studying channel blocker kinetics.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling (e.g., CamKII) Na_Ca_influx->Ca_signaling Gene_expression Gene Expression Ca_signaling->Gene_expression

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

NMDAR_AMPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR (Mg2+ block) Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Co-agonist Na_influx Na+ Influx AMPAR->Na_influx Opens Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Depolarization Depolarization Na_influx->Depolarization Mg_release Mg2+ release Depolarization->Mg_release Mg_release->NMDAR LTP_LTD LTP / LTD Ca_influx->LTP_LTD

Caption: Crosstalk between AMPA and NMDA receptor signaling pathways.

Experimental_Workflow A Cell Culture / Tissue Preparation B Whole-Cell / Patch-Clamp Setup A->B C Giga-seal Formation B->C D Establish Recording Configuration (Whole-cell or Excised Patch) C->D E Record Baseline Activity (Agonist Application) D->E F Apply Channel Blocker + Agonist E->F I Data Analysis (IC50, kon, koff, Open/Closed Time) E->I G Record Blocked Activity F->G H Washout Blocker (Record Recovery) G->H H->I

Caption: A typical experimental workflow for characterizing ion channel blocker kinetics.

Conclusion

Philanthotoxin-343 is a versatile and potent non-competitive blocker of nAChRs, NMDARs, and AMPARs. Its kinetic profile, characterized by voltage- and use-dependence, makes it a valuable tool for dissecting the complex pharmacology of these ionotropic receptors. Understanding the comparative kinetics of PhTX-343 and other channel blockers is crucial for interpreting experimental results and for the rational design of new therapeutic agents with desired kinetic properties for treating a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Safety Operating Guide

Navigating the Safe Disposal of Philanthotoxin 343: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Philanthotoxin 343 (PhTX-343), a potent neurotoxin, must adhere to stringent safety and disposal protocols to mitigate risks. This guide provides essential, step-by-step logistical information for the proper disposal of PhTX-343, ensuring the safety of laboratory personnel and the environment.

This compound is a synthetic analogue of a toxin originally isolated from the venom of the Egyptian solitary wasp, Philanthus triangulum.[1] Like other toxins of biological origin, it is non-replicating and not infectious; however, it can be highly toxic even in small quantities.[2] The primary risks associated with handling such toxins in a laboratory setting are accidental exposure through direct contact with mucous membranes, aerosol inhalation, or percutaneous injuries.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment and a substance-specific Standard Operating Procedure (SOP) are mandatory before handling PhTX-343.[4] The Safety Data Sheet (SDS) for PhTX-343 trihydrochloride indicates that its chemical, physical, and toxicological properties have not been fully investigated.[5] Therefore, it must be handled with the utmost caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves impervious to the toxin and its diluent.Prevents skin contact. Gloves should be changed immediately if contaminated.[6]
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and aerosols.[6][7]
Body Protection A disposable lab coat or gown with long sleeves.Prevents contamination of personal clothing.[6]
Respiratory Protection An appropriate respirator (e.g., N95) may be necessary if there is a risk of aerosol generation and work is not performed in a certified containment unit.Prevents inhalation of the toxin.[4][8]

All work with PhTX-343, especially handling of the lyophilized powder, should be conducted within a certified chemical fume hood or a Class III Biological Safety Cabinet (BSC) to minimize the risk of aerosol dispersal.[4][5]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure.

Spill Response Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and post a warning sign to prevent entry.[4]

  • Allow Aerosols to Settle: For spills of powdered toxin outside of primary containment, wait at least one hour before re-entry to allow aerosols to settle.[4]

  • Don Appropriate PPE: Before beginning cleanup, all personnel must wear the recommended PPE.[6]

  • Contain and Absorb: For liquid spills, cover the area with a suitable absorbent material.[5] For powder spills, gently cover with moistened absorbent pads to avoid raising dust.

  • Collect Waste: Carefully sweep or wipe up the contained material and place it into a clearly labeled, sealed container for hazardous waste.[2][5]

  • Decontaminate Surfaces: As no specific chemical inactivating agent for PhTX-343 is documented, a thorough cleaning of the spill area is necessary. Use a laboratory detergent and water, followed by a rinse with 70% ethanol.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.[2]

  • Wash Hands: Thoroughly wash hands and any other potentially exposed skin with soap and water.[6]

Disposal Procedures for this compound

Due to the lack of a validated chemical inactivation method for PhTX-343, all waste containing this toxin, including unused stock solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: All PhTX-343 waste must be segregated from general laboratory waste. This includes liquid waste (e.g., unused solutions, cell culture media) and solid waste (e.g., contaminated pipette tips, tubes, gloves, absorbent pads).

  • Containerize Liquid Waste: Collect all liquid waste containing PhTX-343 in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Package Solid Waste: Place all contaminated solid waste into a designated hazardous waste bag.[2][6] This bag should then be placed inside a rigid, leak-proof secondary container. The outer container must also be clearly labeled as hazardous waste containing PhTX-343.

  • Store Securely: Store all hazardous waste containers in a designated, secure area with controlled access, away from incompatible materials.[3]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the PhTX-343 waste.[6] Do not attempt to dispose of PhTX-343 down the drain or in the regular trash.

A visual representation of the logical workflow for the proper disposal of this compound is provided below.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Liquid Waste (e.g., unused solutions) C Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container A->C B Solid Waste (e.g., contaminated PPE, labware) D Collect in Labeled Hazardous Waste Bag (within secondary container) B->D E Store in Secure, Designated Hazardous Waste Area C->E D->E F Contact EH&S or Licensed Disposal Vendor E->F G Professional Hazardous Waste Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[5]

  • Inhalation: Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for this compound.[5] Report all exposures to your institution's occupational health and safety department.

References

Navigating the Safe Handling of Philanthotoxin 343: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent neurotoxin Philanthotoxin 343 (PhTX-343), ensuring a robust safety protocol is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps will mitigate risks and ensure the safe handling of this valuable research compound.

Immediate Safety and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of Personal Protective Equipment. As a synthetic analogue of a polyamine amide toxin found in wasp venom, PhTX-343 necessitates a cautious approach. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEngineering ControlsGlovesEye ProtectionLab Coat/Body ProtectionRespiratory Protection
Weighing/Aliquoting Powder Chemical Fume HoodNitrile or Neoprene (Double-gloving recommended)Safety Glasses with Side Shields or GogglesStandard Lab CoatN95 or higher rated respirator if not in a fume hood
Preparing Solutions Chemical Fume HoodNitrile or NeopreneSafety Glasses with Side Shields or GogglesStandard Lab CoatNot generally required when handled in a fume hood
Administering to Cell Cultures/Animals Biosafety Cabinet (if applicable) or well-ventilated areaNitrile or NeopreneSafety Glasses with Side Shields or GogglesStandard Lab CoatNot generally required
Cleaning Glassware Well-ventilated areaNitrile or NeopreneSafety Glasses with Side Shields or GogglesStandard Lab CoatNot generally required

Key PPE Specifications and Practices:

  • Gloves: While the Safety Data Sheet (SDS) for this compound trihydrochloride specifies the use of appropriate chemical-resistant gloves, nitrile or neoprene gloves are generally recommended for handling amine compounds.[1][2] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of splashing, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[1] For procedures with a significant splash hazard, such as preparing stock solutions, chemical safety goggles are recommended.

  • Respiratory Protection: A suitable respirator may be necessary if a risk assessment indicates it.[1] Work should primarily be conducted in a chemical fume hood to avoid the generation of dust and aerosols.[1] If weighing the powdered form outside of a fume hood is unavoidable, a NIOSH-approved N95 or higher particulate respirator is essential.

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.[1]

Emergency Procedures and First Aid

Accidental exposure to this compound requires immediate and appropriate first aid. The following table outlines the recommended first aid measures for different types of exposure.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced response plan is crucial to contain the hazard and prevent exposure.

This compound Spill Response Workflow

Spill_Response This compound Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size and Nature Secure->Assess Don_PPE Don Appropriate PPE: - Double Gloves (Nitrile/Neoprene) - Safety Goggles - Lab Coat - Respirator (if powder spill) Assess->Don_PPE Contain_Liquid For Liquid Spill: Cover with absorbent material Contain_Solid For Solid Spill: Carefully cover with damp paper towels Collect Collect absorbed material/towels into a labeled hazardous waste container Contain_Liquid->Collect Contain_Solid->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste as hazardous chemical waste Clean->Dispose Decontaminate Decontaminate all non-disposable equipment Dispose->Decontaminate Report Report the incident to the Safety Officer Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Disposal of this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: As a potent amine toxin, this compound waste should not be disposed of down the drain or in regular trash.[3][4] It must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

  • Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. This can be achieved by rinsing with a solution that can degrade amines, such as a dilute solution of an oxidizing agent (e.g., potassium permanganate (B83412) in a basic solution), followed by copious rinsing with water.[5] Consult with your institution's EHS for approved decontamination procedures.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential in neuroscience and drug development while prioritizing the well-being of all laboratory personnel. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Philanthotoxin 343
Reactant of Route 2
Reactant of Route 2
Philanthotoxin 343

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.